5-Hydroxy-6-iodopyridine-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-6-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMYBMSOYUXVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542730 | |
| Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59288-39-0 | |
| Record name | 5-Hydroxy-6-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Hydroxy-6-iodopyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Hydroxy-6-iodopyridine-3-carboxylic acid. This pyridine derivative is of interest to researchers in medicinal chemistry and drug development due to its potential as a versatile building block in the synthesis of novel therapeutic agents. The following sections detail the predicted spectroscopic data, a plausible synthetic route, and the logical framework for its structural confirmation.
Chemical Identity and Properties
This compound is a halogenated pyridine derivative with the following key identifiers:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 59288-39-0 |
| Molecular Formula | C₆H₄INO₃ |
| Molecular Weight | 265.01 g/mol |
| Predicted Boiling Point | 442.5 ± 45.0 °C |
| Predicted Density | 2.290 g/cm³ |
| Predicted pKa | 3.17 ± 0.10 |
Spectroscopic Data for Structure Elucidation
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, in addition to exchangeable protons from the hydroxyl and carboxylic acid groups.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.4 | d | ~2.5 | H-2 |
| ~7.9 | d | ~2.5 | H-4 |
| Variable (broad) | s | - | -OH |
| Variable (broad) | s | - | -COOH |
d = doublet, s = singlet
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide insights into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~155 | C-5 (C-OH) |
| ~148 | C-2 |
| ~135 | C-4 |
| ~130 | C-3 (C-COOH) |
| ~90 | C-6 (C-I) |
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragmentation |
| 265 | [M]⁺ |
| 248 | [M - OH]⁺ |
| 220 | [M - COOH]⁺ |
| 138 | [M - I]⁺ |
Infrared (IR) Spectroscopy (Predicted)
The infrared spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.[1][2][3][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~3200 | Broad, Medium | O-H stretch (Phenolic) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| 1720-1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1320-1210 | Strong | C-O stretch |
| ~1200 | Strong | O-H bend |
| ~700-600 | Medium | C-I stretch |
Experimental Protocols
The following section outlines a plausible experimental protocol for the synthesis and characterization of this compound.
Synthesis: Iodination of 5-Hydroxynicotinic Acid
This protocol is based on the electrophilic iodination of an activated aromatic ring.
Materials:
-
5-Hydroxynicotinic acid
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Water
-
Sodium thiosulfate
Procedure:
-
Dissolve 5-hydroxynicotinic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine monochloride in glacial acetic acid dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Add a saturated solution of sodium thiosulfate to quench any unreacted iodine monochloride.
-
The resulting precipitate, this compound, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS):
-
Introduce a sample of the purified product into a mass spectrometer using a suitable ionization technique (e.g., electron ionization).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified product as a KBr pellet or a Nujol mull.
-
Record the IR spectrum using an FT-IR spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Visualizations
The following diagrams illustrate the chemical structure and the logical workflow for the structure elucidation of this compound.
Figure 1: Chemical Structure of this compound.
Figure 2: A logical workflow for the synthesis and structural elucidation.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
CAS number 59288-39-0 physical and chemical properties
An In-depth Technical Guide on the Core Physical and Chemical Properties of 5-Hydroxy-6-iodo-3-pyridinecarboxylic Acid (CAS Number: 59288-39-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid (CAS Number: 59288-39-0). The information is compiled from various sources and presented in a structured format for ease of reference and comparison. This document also includes potential biological activities and relevant signaling pathways, along with generalized experimental protocols for the determination of key physicochemical parameters.
Chemical Identity
| Identifier | Value |
| CAS Number | 59288-39-0 |
| Chemical Name | 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid |
| Synonyms | 5-hydroxy-6-iodopyridine-3-carboxylic acid, 6-Iodo-5-hydroxynicotinic acid |
| Molecular Formula | C₆H₄INO₃ |
| Molecular Weight | 265.01 g/mol |
| Appearance | White to off-white solid |
Physicochemical Properties
A summary of the key physical and chemical properties of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Density | 2.29 g/cm³ | Predicted |
| Boiling Point | 442.505 °C at 760 mmHg | Predicted |
| pKa | 3.17 ± 0.10 | Predicted |
| Storage Temperature | 2-8 °C | - |
Potential Biological Activity and Signaling Pathways
Recent research on pyridinecarboxylic acid derivatives suggests potential biological activity as modulators of key cellular signaling pathways. One study indicated that a similar derivative acts as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. Activation of PPARγ can, in turn, influence downstream pathways such as the PI3K/AKT/mTOR and NF-κB signaling cascades, which are critical in cellular processes like proliferation, inflammation, and apoptosis.
PPARγ Activation and Downstream Signaling
The binding of a 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid derivative to PPARγ could initiate a signaling cascade with significant therapeutic implications.
Caption: Ligand binding and subsequent modulation of downstream pathways.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Modulation of this pathway by a PPARγ agonist could have significant effects on cellular homeostasis.
Caption: Overview of the PI3K/AKT/mTOR signaling cascade.
NF-κB Signaling Pathway
The NF-κB pathway plays a key role in inflammation. Its inhibition by a PPARγ agonist could represent a valuable anti-inflammatory mechanism.
Caption: Simplified representation of the NF-κB signaling pathway.
Experimental Protocols
While specific, validated experimental protocols for 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid are not publicly available, the following sections describe generalized methodologies adapted from studies on structurally similar compounds, such as nicotinic acid. These protocols can serve as a starting point for in-house validation.
Determination of Melting Point
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: A small amount of the crystalline 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased at a rapid rate initially until it is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.
-
The experiment is repeated at least three times to ensure reproducibility.
-
Determination of Solubility
Objective: To quantify the solubility of the compound in various solvents (e.g., water, ethanol, DMSO) at a specific temperature.
Methodology (Gravimetric Method):
-
Equilibrium Saturation: An excess amount of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel.
-
Agitation: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and a clear aliquot of the saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Solvent Evaporation: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial mass of the container.
-
Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L. This procedure is repeated for each solvent of interest.
Workflow for Biological Activity Screening
The following workflow outlines a general approach to investigate the potential biological activity of 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid as a PPARγ agonist.
Caption: A generalized workflow for assessing biological activity.
Disclaimer: The information provided in this document is for research and informational purposes only. The predicted values and generalized protocols should be experimentally verified. Researchers should consult relevant safety data sheets (SDS) before handling this chemical compound.
An In-depth Technical Guide to 5-Hydroxy-6-iodopyridine-3-carboxylic acid
This technical guide provides a comprehensive overview of the molecular characteristics of 5-Hydroxy-6-iodopyridine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly available literature, this document outlines its fundamental properties and provides a framework for its synthesis, analysis, and potential biological investigation based on established principles for related pyridine carboxylic acid derivatives.
Core Molecular Data
The fundamental molecular properties of this compound have been established. These quantitative data are summarized in the table below for clarity and quick reference.
| Parameter | Value |
| Chemical Formula | C₆H₄INO₃[1] |
| Molecular Weight | 265.01 g/mol [2] |
| Exact Mass | 264.92359 u |
| CAS Number | 59288-39-0[1] |
Experimental Protocols
Synthesis Approach:
The synthesis of substituted pyridine carboxylic acids often involves multi-step processes. A plausible synthetic route for this compound could start from a more readily available pyridine derivative, followed by sequential introduction of the hydroxyl, iodo, and carboxylic acid functionalities. The final steps might involve the hydrolysis of an ester precursor to yield the carboxylic acid.
Analytical Characterization:
For characterization and purity assessment, a combination of spectroscopic and chromatographic techniques would be essential. Chemical suppliers of this compound indicate the availability of analytical data such as NMR, HPLC, and LC-MS.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the number and connectivity of hydrogen and carbon atoms.
-
Mass Spectrometry (MS): Coupled with a chromatographic method like Liquid Chromatography (LC-MS), this would confirm the molecular weight and provide fragmentation patterns that further support the structure.
-
High-Performance Liquid Chromatography (HPLC): This technique would be employed to determine the purity of the compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel compound such as this compound.
Potential Biological Significance and Signaling Pathways
While no specific signaling pathways involving this compound have been documented, the broader class of pyridine carboxylic acid isomers are known to possess diverse biological activities and are scaffolds for many approved drugs.[4] These compounds are recognized for their potential as enzyme inhibitors.[4]
The structural features of pyridine carboxylic acids, such as the electron-deficient aromatic ring and the carboxylic group, enable interactions with biological targets through mechanisms like π-π stacking, hydrogen bonding, and metal ion coordination.[5] This makes them versatile scaffolds in medicinal chemistry for targeting a range of conditions, including infections, inflammation, and cancer.[5]
Given its structure as a hydroxy-carboxylic acid, this compound could potentially interact with hydroxy-carboxylic acid (HCA) receptors, which are involved in metabolic regulation.[6] Further research would be required to determine if it acts as a ligand for these or other receptors. The general approach to identifying the biological activity would involve screening against various cellular targets and pathways.
References
- 1. echemi.com [echemi.com]
- 2. 3-PYRIDINECARBOXYLIC ACID, 5-HYDROXY-6-IODO- | 59288-39-0 [chemicalbook.com]
- 3. 59288-39-0|this compound|BLD Pharm [bldpharm.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological roles and therapeutic potential of hydroxy-carboxylic Acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
investigating the biological activity of 5-Hydroxy-6-iodopyridine-3-carboxylic acid
For researchers, scientists, and professionals in drug development, an in-depth understanding of novel compounds is critical for innovation. This technical guide addresses the biological activity of 5-Hydroxy-6-iodopyridine-3-carboxylic acid, a molecule of interest within the broader class of pyridine carboxylic acid derivatives.
Initial investigations into the public domain and scientific literature reveal a significant gap in the characterization of the specific biological activities of this compound (CAS No: 59288-39-0)[1][2][3]. While this particular molecule remains uncharacterized in terms of its biological effects, the parent class of pyridine carboxylic acid derivatives is well-documented for a wide spectrum of pharmacological activities. This guide, therefore, provides a foundational overview of the potential biological roles of this compound based on the activities of structurally related molecules and outlines a general approach for its investigation.
The Landscape of Pyridine Carboxylic Acid Derivatives
Pyridine carboxylic acid derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry. Their structural features, including the nitrogen-containing aromatic ring and the carboxylic acid group, facilitate interactions with a variety of biological targets through mechanisms like hydrogen bonding and π-π stacking[4]. This versatility has led to the development of drugs for a range of conditions, including infections, inflammation, and cancer[4][5].
Derivatives of pyridine carboxylic acid have been particularly successful as enzyme inhibitors[5]. The carboxylic acid moiety can coordinate with metal ions within enzyme active sites, while the pyridine ring allows for diverse substitutions to fine-tune selectivity and potency[4].
Potential Biological Activities of this compound
Based on the known activities of its chemical class, this compound could potentially exhibit a range of biological effects. These may include, but are not limited to:
-
Enzyme Inhibition: The core scaffold is common in various enzyme inhibitors.
-
Antimicrobial Properties: Many pyridine derivatives have shown antibacterial and antifungal activities[6].
-
Anti-inflammatory Effects: This is another common characteristic of this class of compounds[7][8].
-
Anticancer Activity: Certain derivatives have been investigated for their potential in oncology.
It is important to emphasize that these are hypothetical activities based on chemical similarity, and dedicated experimental validation is required to determine the actual biological profile of this compound.
A Roadmap for Investigation: Experimental Protocols
To elucidate the biological activity of this compound, a structured experimental approach is necessary. The following outlines a general workflow for initial screening and characterization.
Experimental Workflow for Biological Activity Screening
Key Experimental Methodologies
1. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under optimal conditions for microbial growth.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compound on mammalian cell lines.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
3. Enzyme Inhibition Assays
-
Objective: To screen for inhibitory activity against a panel of relevant enzymes (e.g., kinases, proteases, oxidoreductases).
-
Protocol: The specific protocol will vary depending on the enzyme. A general workflow is as follows:
-
Incubate the enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Calculate the percentage of inhibition at each compound concentration.
-
4. Dose-Response Analysis and IC50/EC50 Determination
-
Objective: To quantify the potency of the compound.
-
Protocol:
-
Perform the relevant biological assay with a wider range of compound concentrations.
-
Plot the biological response (e.g., percent inhibition, cell viability) against the logarithm of the compound concentration.
-
Fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Concluding Remarks
While the biological activity of this compound is not yet documented, its chemical structure places it within a class of compounds with significant therapeutic potential. The experimental framework provided in this guide offers a starting point for a systematic investigation into its biological properties. Future research is essential to unlock the potential of this and other novel pyridine carboxylic acid derivatives in the landscape of drug discovery and development.
References
- 1. echemi.com [echemi.com]
- 2. 59288-39-0|this compound|BLD Pharm [bldpharm.com]
- 3. 3-PYRIDINECARBOXYLIC ACID, 5-HYDROXY-6-IODO- | 59288-39-0 [chemicalbook.com]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Evolving Landscape of Pyyridine Carboxylic Acid Derivatives: A Comprehensive Review for Drug Discovery
A deep dive into the synthesis, biological activity, and therapeutic potential of pyridine carboxylic acid derivatives, this technical guide serves as a resource for researchers, scientists, and professionals in drug development. From their fundamental chemical properties to their intricate roles in cellular signaling, this whitepaper provides a comprehensive overview of this critical class of compounds.
The versatile scaffold of pyridine carboxylic acids, encompassing isomers like picolinic, nicotinic, and isonicotinic acids, has long been a cornerstone in medicinal chemistry. These derivatives form the backbone of a multitude of approved drugs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[1][2] Their enduring relevance is underscored by the continuous exploration of novel derivatives with enhanced potency and selectivity. This guide offers a detailed examination of the current state of research, focusing on quantitative biological data, experimental methodologies, and the molecular pathways they influence.
Synthetic Strategies: Building the Core Scaffold
The synthesis of pyridine carboxylic acid derivatives is a well-established field, with numerous methods available for the construction and functionalization of the pyridine ring.[3] A general and effective method for preparing the parent pyridine carboxylic acids involves the oxidation of corresponding picolines or the hydrolysis of cyanopyridines.[4] Further derivatization, particularly at the carboxylic acid group to form amides and esters, is crucial for modulating the pharmacological properties of these molecules.
A common synthetic route to produce amide derivatives involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride, followed by reaction with a desired amine. For instance, pyridine-2-carboxylic anhydride can be synthesized from picolinic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).[1][5] This anhydride can then efficiently acylate amines to yield the corresponding amides.
General Experimental Protocol for the Synthesis of Pyridine-2-Carboxamides via Anhydride
Materials:
-
Pyridine-2-carboxylic acid (picolinic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Desired amine
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Pyridine-2-carboxylic Anhydride: To a solution of pyridine-2-carboxylic acid (2.0 equivalents) in anhydrous dichloromethane, add DCC (1.0 equivalent) portion-wise at 0°C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.[1][5]
-
Filtration: Remove the DCU precipitate by vacuum filtration and wash the solid with a small amount of cold, anhydrous dichloromethane.[1]
-
Acylation: Dissolve the crude pyridine-2-carboxylic anhydride (1.0 equivalent) from the previous step in anhydrous dichloromethane. Add the desired amine (1.0 equivalent) to the solution at room temperature and stir for 2-4 hours.[1]
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted picolinamide.[1]
Below is a generalized workflow for the synthesis of pyridine carboxylic acid amides.
Biological Activities and Quantitative Data
Pyridine carboxylic acid derivatives exhibit a broad spectrum of biological activities, with significant potential in oncology, immunology, and infectious diseases. Their efficacy is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC), which represent the concentration of the compound required to inhibit a biological process by 50% or to prevent visible growth of a microorganism, respectively.
Anticancer Activity
A substantial body of research has focused on the development of pyridine carboxylic acid derivatives as anticancer agents. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Table 1: Anticancer Activity of Selected Pyridine Carboxylic Acid Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Target | IC₅₀ (µM) | Reference(s) |
| Pyridine-urea | 8e | MCF-7 (Breast) | VEGFR-2 | 0.22 (48h) | [6] |
| Pyridine-urea | 8n | MCF-7 (Breast) | VEGFR-2 | 1.88 (48h) | [6] |
| Nicotinamide | Compound 10 | HCT-116 (Colon) | VEGFR-2 | 15.4 | [7] |
| Nicotinamide | Compound 10 | HepG2 (Liver) | VEGFR-2 | 9.8 | [7] |
| Picolinic Acid | Compound 5 | A549 (Lung) | EGFR | 99.93 | [8] |
| Pyrazole-picolinic Acid | Compound 5 | A549 (Lung) | Not specified | 10.67 | [9] |
| Pyrazole-picolinic Acid | Compound 5 | C6 (Glioma) | Not specified | 4.33 | [9] |
| Imidazo[1,2-a]pyridine | Compound 3d | MCF-7 (Breast) | Not specified | 43.4 | [10] |
| Imidazo[1,2-a]pyridine | Compound 4d | MCF-7 (Breast) | Not specified | 39.0 | [10] |
| Imidazo[1,2-a]pyridine | Compound 3d | MDA-MB-231 (Breast) | Not specified | 35.9 | [10] |
| Imidazo[1,2-a]pyridine | Compound 4d | MDA-MB-231 (Breast) | Not specified | 35.1 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyridine carboxylic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the pyridine carboxylic acid derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well and leave the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Enzyme Inhibitory Activity
Pyridine carboxylic acid derivatives are potent inhibitors of various enzymes implicated in disease. Their ability to chelate metal ions in enzyme active sites, coupled with their structural features that allow for specific interactions, makes them attractive candidates for enzyme-targeted drug design.[2]
Table 2: Enzyme Inhibitory Activity of Selected Pyridine Carboxylic Acid Derivatives
| Compound Class | Derivative Example | Enzyme Target | IC₅₀ (nM) | Reference(s) |
| Phenylalanine-pyridine | Compound 251 | Factor XIa | 0.9 | [2] |
| Dipicolinic Acid | Compound 36 | NDM-1 | 80 | [13] |
| Pyridine-urea | 8e | VEGFR-2 | 3930 | [6] |
| Pyridine-urea | 8n | VEGFR-2 | 5000 | [6] |
| Nicotinamide | Compound 5c | VEGFR-2 | 68 | [14] |
| Isonicotinic Acid | Compound 35 | COX-2 | 1420 | |
| Isonicotinic Acid | Compound 36 | COX-2 | 8600 |
Experimental Protocol: In Vitro Kinase Assay (VEGFR-2)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase using a luminescence-based assay that measures ATP consumption.[15][16][17]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compound (pyridine carboxylic acid derivative)
-
Kinase-Glo® MAX reagent
-
White 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the necessary dilutions of the kinase buffer, ATP, and substrate. Dilute the VEGFR-2 enzyme to the desired concentration in 1x kinase buffer.[16]
-
Reaction Setup: In a white 96-well plate, add the master mix containing kinase buffer, ATP, and substrate to each well. Add the test compound at various concentrations to the designated wells. Include positive (no inhibitor) and blank (no enzyme) controls.[16]
-
Enzyme Addition and Incubation: Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank. Incubate the plate at 30°C for 45 minutes.[16]
-
Luminescence Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent to each well. Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[15][16]
-
Data Acquisition and Analysis: Read the luminescence using a luminometer. The amount of light produced is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[15]
Signaling Pathway Modulation: The Case of IRAK4
Pyridine carboxylic acid derivatives have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[2][18][19][20] Dysregulation of this pathway is associated with various inflammatory diseases and cancers.
Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[21] IRAK4 then phosphorylates IRAK1, initiating a downstream cascade that ultimately activates transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.[21][22]
The following diagram illustrates the IRAK4 signaling pathway and the point of inhibition by pyridine carboxylic acid derivatives.
Conclusion
Pyridine carboxylic acid derivatives continue to be a rich source of therapeutic innovation. Their chemical tractability, coupled with their diverse biological activities, ensures their prominent position in drug discovery pipelines. This technical guide has provided a comprehensive overview of their synthesis, a compilation of quantitative biological data, detailed experimental protocols for their evaluation, and an insight into their mechanism of action through the modulation of key signaling pathways. As our understanding of the molecular basis of disease deepens, the rational design of novel pyridine carboxylic acid derivatives holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sinobiological.com [sinobiological.com]
- 22. researchgate.net [researchgate.net]
The Ascendant Role of Iodinated Pyridine Scaffolds in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a cornerstone in heterocyclic chemistry, continues to be a privileged scaffold in the design and development of novel therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and structural resemblance to endogenous molecules have cemented its place in a vast array of approved drugs. The introduction of an iodine atom onto this versatile scaffold further enhances its utility, opening new avenues for drug design, molecular imaging, and targeted therapies. This technical guide provides an in-depth exploration of the synthesis, biological activities, and burgeoning applications of iodinated pyridine derivatives in medicinal chemistry.
Synthesis of Iodinated Pyridine Scaffolds
The preparation of iodinated pyridine derivatives can be achieved through various synthetic strategies. A common and efficient method involves the direct C-H iodination of the pyridine ring. This can be accomplished using iodine in the presence of an oxidizing agent. For instance, a radical-based direct C-H iodination protocol has been developed for the regioselective iodination of pyridines, often yielding C3 and C5 iodinated products.[1] Another approach involves the use of iodine monochloride with pyridine to form pyridine iodine monochloride, a useful iodinating reagent.[2] Furthermore, iodine can act as a catalyst in multicomponent reactions to synthesize more complex pyridine-containing heterocycles, such as imidazo[1,2-a]pyridines.[3][4][5]
A general workflow for the synthesis of an iodinated pyridine derivative is depicted below:
Biological Activities of Iodinated Pyridine Derivatives
The incorporation of iodine into the pyridine scaffold has led to the discovery of compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Iodinated pyridine derivatives have emerged as promising anticancer agents, demonstrating cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
For example, certain pyridine compounds have been shown to induce G2/M arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK.[6] The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, has also been identified as a target for imidazo[1,2-a]pyridine compounds.[7]
The following diagram illustrates a simplified signaling pathway for the induction of apoptosis by a hypothetical iodinated pyridine-based anticancer agent:
Table 1: Anticancer Activity of Selected Iodinated Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | HepG2 | 13 | [4][5] |
| Imidazo[1,2-a]pyridine | MCF-7 | 11 | [4][5] |
| Imidazo[1,2-a]pyridine | A375 | 11 | [4][5] |
| 3,3',5,5'-tetrachloro-2-iodo-4,4'-bipyridine | A375 | Significant antiproliferation | [8][9] |
| Imidazo[1,2-a]pyridine | HCC1937 | 45 (IP-5) | [7] |
| Pyridine-urea hybrid | VEGFR-2 (enzymatic) | 3.93 | [10] |
| Imidazo[1,2-a]pyridine | MGC-803 (Nek2 inhibition) | 0.038 | [11] |
| O-alkyl pyridine | PIM-1 kinase (enzymatic) | 0.095 | [12] |
Antimicrobial Activity
Iodinated pyridine scaffolds have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of their antimicrobial action is still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine derivative | E. coli K12 | 0.2 - 1.3 | [13] |
| Pyridine salt | S. aureus | 56 (as % inhibition) | [14] |
| Pyridine salt | E. coli | 55 (as % inhibition) | [14] |
| 2-Cyanomethylthiopyridine-4-carbonitrile | M. kansasii | 8-4 (µmol/L) | [15] |
| 2(1H)-pyridone derivative | B. subtilis | 0.078 (mg/mL) | [16] |
| 2(1H)-pyridone derivative | S. aureus | 0.0024 (mg/mL) | [16] |
Role as Enzyme Inhibitors
A significant area of research for iodinated pyridine derivatives is their role as enzyme inhibitors. The pyridine scaffold can effectively mimic the binding modes of endogenous ligands, while the iodine atom can form halogen bonds with amino acid residues in the active site, enhancing binding affinity and selectivity.
Kinases are a major class of enzymes targeted by iodinated pyridine compounds in the context of cancer therapy. These include Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), mTOR, Never in mitosis A-related kinase 2 (Nek2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1).[10][11][12][17][18][19][20]
Application in Positron Emission Tomography (PET) Imaging
The incorporation of a radioactive isotope of iodine, such as Iodine-124 (¹²⁴I), into a pyridine scaffold allows for the development of novel radiotracers for Positron Emission Tomography (PET) imaging. ¹²⁴I is a positron-emitting radionuclide with a relatively long half-life of 4.2 days, making it suitable for studying biological processes that occur over several days.[21][22]
Iodinated pyridine-based radiotracers can be designed to target specific receptors or transporters that are overexpressed in diseased tissues, such as tumors. This allows for the non-invasive visualization and quantification of these targets in vivo, aiding in diagnosis, staging, and monitoring response to therapy.
The general workflow for the development and application of an iodinated pyridine-based PET tracer is outlined below:
References
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This guide is intended to serve as a practical resource for the characterization and quality control of this molecule.
Predicted Spectroscopic Data
Due to the limited availability of public domain spectroscopic data for this compound, the following tables present predicted data based on established principles of spectroscopy and data from analogous compounds. These predictions are intended to guide researchers in their analytical endeavors.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data are based on the analysis of substituent effects on the pyridine ring. The chemical shifts are referenced to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | broad singlet | 1H | Carboxylic Acid (-COOH) |
| ~10.0 - 11.0 | broad singlet | 1H | Hydroxyl (-OH) |
| ~8.3 | doublet | 1H | H-2 (Pyridine) |
| ~7.9 | doublet | 1H | H-4 (Pyridine) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | Carboxylic Acid Carbon (-C OOH) |
| ~158 | C-5 (bearing -OH) |
| ~148 | C-2 |
| ~130 | C-4 |
| ~125 | C-3 (bearing -COOH) |
| ~95 | C-6 (bearing -I) |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[1][2]
Table 3: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3200 | Medium, Broad | O-H stretch (Phenolic) |
| 1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600 - 1450 | Medium | C=C and C=N stretching (Pyridine ring) |
| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid and Phenol) |
| ~1200 | Medium | O-H bend (Carboxylic acid) |
| Below 800 | Medium | C-I stretch |
Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely acquired using electrospray ionization (ESI), would show the molecular ion and characteristic fragmentation patterns.
Table 4: Predicted ESI-MS Data for this compound
| m/z (amu) | Ion Type | Predicted Fragmentation Pathway |
| 279.9 | [M-H]⁻ (Negative Mode) | Deprotonation of the carboxylic acid or hydroxyl group. |
| 281.9 | [M+H]⁺ (Positive Mode) | Protonation of the pyridine nitrogen. |
| 235.9 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the deprotonated molecular ion. |
| 127.0 | I⁻ | Cleavage of the C-I bond. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source, coupled to a liquid chromatography (LC) system or for direct infusion.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, drying gas flow of 5-10 L/min, and a source temperature of 100-150 °C.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different spectroscopic techniques in structure elucidation.
References
Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets for Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of strategies and methodologies for identifying and validating the therapeutic targets of pyridine carboxylic acids. This class of compounds, encompassing isomers such as picolinic, nicotinic, and isonicotinic acids and their derivatives, has yielded a multitude of approved drugs for a wide range of diseases, including tuberculosis, cancer, and metabolic disorders.[1][2] Their versatile scaffold continues to be a fertile ground for the discovery of novel enzyme inhibitors and modulators of key signaling pathways.[1][2]
This guide details established experimental protocols for target deconvolution, presents quantitative data on the interaction of pyridine carboxylic acid derivatives with their targets, and visualizes the intricate signaling pathways they modulate.
Methodologies for Target Identification
The identification of the specific molecular targets of small molecules is a critical step in drug discovery and understanding their mechanism of action.[3] A variety of experimental approaches can be employed, broadly categorized into affinity-based and label-free methods.[3]
Affinity-Based Approaches
Affinity-based methods rely on the specific interaction between a small molecule and its protein target. This typically involves immobilizing the small molecule (the "bait") to a solid support and using it to "pull down" its binding partners from a complex biological sample, such as a cell lysate.[3]
1.1.1. Affinity Chromatography Coupled with Mass Spectrometry (AP-MS)
In this technique, a derivative of the pyridine carboxylic acid of interest is synthesized with a linker that allows its covalent attachment to a solid matrix, such as agarose beads.[3] This "affinity matrix" is then incubated with a cell lysate. Proteins that bind to the immobilized compound are retained on the matrix while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[4][5]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of the Pyridine Carboxylic Acid:
-
Synthesize an analog of the pyridine carboxylic acid with a reactive functional group (e.g., a primary amine or a carboxyl group) suitable for coupling to a pre-activated chromatography resin (e.g., NHS-activated sepharose).
-
Incubate the synthesized probe with the resin according to the manufacturer's instructions to achieve covalent immobilization.
-
Wash the resin extensively to remove any non-covalently bound probe.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to a sufficient density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and native conformation.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the affinity matrix for a defined period (e.g., 2-4 hours) at 4°C with gentle agitation to allow for protein binding.
-
As a negative control, incubate a separate aliquot of the lysate with an unconjugated resin.
-
Wash the matrix several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the affinity matrix. This can be achieved by:
-
Competitive elution with a high concentration of the free pyridine carboxylic acid.
-
Changing the pH or ionic strength of the buffer.
-
Using a denaturing elution buffer (e.g., containing SDS).
-
-
Concentrate and desalt the eluted proteins.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Compare the proteins identified from the affinity matrix with those from the negative control to identify specific binding partners.
-
1.1.2. Biotin-Tagged Pull-Down
An alternative to immobilizing the compound on a resin is to conjugate it with a biotin tag.[3] The biotinylated probe is incubated with the cell lysate, and the resulting probe-protein complexes are captured using streptavidin-coated beads, which have a very high affinity for biotin.[3]
Label-Free Approaches
Label-free methods for target identification do not require chemical modification of the small molecule, thus avoiding potential alterations in its biological activity.[3]
1.2.1. Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and render it more resistant to proteolysis.[6][7][8]
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS) [9][10]
-
Lysate Preparation:
-
Prepare a native cell lysate as described for AP-MS.
-
Determine the total protein concentration of the lysate.
-
-
Compound Incubation:
-
Aliquot the lysate into separate tubes.
-
To the experimental tubes, add the pyridine carboxylic acid of interest to the desired final concentration.
-
To the control tubes, add the same volume of the vehicle (e.g., DMSO).
-
Incubate the samples for a defined period (e.g., 1 hour) at room temperature to allow for compound-protein binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each tube. The concentration of the protease should be optimized to achieve partial digestion of the total protein in the control samples.
-
Incubate the samples for a specific time (e.g., 30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
-
Analysis by SDS-PAGE and Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or silver staining. A protein that is protected from digestion by the compound will appear as a more intense band in the compound-treated lane compared to the vehicle-treated lane.
-
To confirm the identity of a potential target, perform a Western blot using an antibody specific for the candidate protein.
-
Workflow for Target Identification using DARTS
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Known Therapeutic Targets of Pyridine Carboxylic Acids
Research into pyridine carboxylic acids and their derivatives has led to the identification of several key therapeutic targets.
Enzymes
A significant number of pyridine carboxylic acid derivatives have been found to be potent enzyme inhibitors.[1][2]
2.1.1. Enoyl-ACP Reductase (InhA)
Isoniazid, a cornerstone of tuberculosis treatment, is a pro-drug of isonicotinic acid.[11][12] It is activated by the mycobacterial catalase-peroxidase KatG and subsequently inhibits InhA, an enzyme essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2][13]
Signaling Pathway of Isoniazid Action
Caption: Mechanism of action of the anti-tuberculosis drug isoniazid.
2.1.2. Cyclooxygenase-2 (COX-2)
Certain pyridine carboxylic acid derivatives have demonstrated anti-inflammatory properties through the inhibition of COX-2.[14] This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15]
COX-2 Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by pyridine carboxylic acid derivatives.
2.1.3. Kinases
The pyridine scaffold is a common feature in many kinase inhibitors. Derivatives of pyridine carboxylic acids have been shown to inhibit various kinases involved in cancer and inflammation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bruton's tyrosine kinase (BTK), and Phosphoinositide 3-kinase delta (PI3Kδ).[16][17]
G-Protein Coupled Receptors (GPCRs)
2.2.1. G-protein coupled receptor 109A (GPR109A)
Nicotinic acid (niacin), a form of vitamin B3, exerts its therapeutic effects on lipid metabolism and inflammation through the activation of GPR109A.[18][19] This receptor is primarily expressed on adipocytes and immune cells.[20]
Nicotinic Acid/GPR109A Signaling Pathway
Caption: Signaling pathway of nicotinic acid via the GPR109A receptor.
Quantitative Data on Pyridine Carboxylic Acid-Target Interactions
The following table summarizes publicly available quantitative data for the interaction of various pyridine carboxylic acid derivatives with their respective targets.
| Compound Class | Specific Compound Example | Target | Assay Type | Potency (IC50/Ki) | Reference |
| Isonicotinic Acid Derivative | Isoniazid-NAD adduct | InhA | Enzyme Inhibition | <0.4 nM (Kd) | [21] |
| Pyridine-urea Derivative | Compound 8e | VEGFR-2 | Kinase Inhibition | 3.93 µM | [16] |
| Pyridine-urea Derivative | Compound 8n | VEGFR-2 | Kinase Inhibition | 5.0 µM | [16] |
| Benzofuro[3,2-b]pyridin-2(1H)-one Derivative | Compound 6f | BTK | Kinase Inhibition | 74 nM | [17] |
| Benzofuro[3,2-b]pyridin-2(1H)-one Derivative | Compound 6f | PI3Kδ | Kinase Inhibition | 170 nM | [17] |
| Pyrazolopyridine Derivative | Compound 7b | PIM-1 Kinase | Kinase Inhibition | 18.9 nM | [22] |
| Pyrazolopyridine Derivative | Compound 4k | PIM-1 Kinase | Kinase Inhibition | 21.2 nM | [22] |
Conclusion
Pyridine carboxylic acids represent a privileged scaffold in medicinal chemistry, with a proven track record of yielding successful therapeutics. The continued exploration of this chemical space, coupled with modern target identification methodologies, promises the discovery of novel drugs with improved efficacy and safety profiles. The experimental protocols and target information provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this important class of molecules. By systematically applying these techniques, the scientific community can continue to identify and validate new therapeutic targets for pyridine carboxylic acids, ultimately leading to the development of innovative treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 5. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 7. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 8. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 9. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 13. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 15. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Technical Guide to Fundamental Research on Substituted Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental research surrounding substituted nicotinic acids. It covers their synthesis, mechanisms of action, structure-activity relationships (SAR), and diverse pharmacological applications. The document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily recognized for its broad-spectrum lipid-modifying properties[1][2]. It effectively lowers total cholesterol, triglycerides, and low-density lipoproteins (LDL) while being the most potent agent for raising high-density lipoprotein (HDL) cholesterol levels[3][4]. However, its clinical utility is often limited by undesirable side effects, most notably cutaneous vasodilation, or "flushing"[3].
This limitation has spurred extensive research into substituted nicotinic acids —chemical derivatives designed to optimize therapeutic efficacy, reduce side effects, and explore novel pharmacological activities. By modifying the core pyridine-3-carboxylic acid structure, scientists have developed compounds with enhanced potency and diverse applications, including anti-inflammatory, antimicrobial, analgesic, and vasodilatory effects[1][5][6][7]. This guide delves into the core research that underpins the development and understanding of these versatile compounds.
Synthesis of Substituted Nicotinic Acids
The synthesis of substituted nicotinic acid derivatives is achieved through various chemical strategies, tailored to introduce specific functional groups onto the pyridine ring. Common approaches include one-pot formylation/cyclization strategies, reactions involving ketene dithioacetals, and condensation reactions.
A prevalent method for creating derivatives with potential antimicrobial activity involves the condensation of nicotinic acid hydrazide with various aldehydes to form acylhydrazones. These intermediates can then be subjected to cyclization reactions to yield other heterocyclic systems, such as 1,3,4-oxadiazolines[7][8]. One-pot strategies starting from enamino keto esters offer an efficient route to producing highly substituted 4-halonicotinic acid esters, which are valuable intermediates for more complex molecules[9].
Below is a generalized workflow for the synthesis, purification, and characterization of these derivatives.
Mechanism of Action: The GPR109A Signaling Pathway
The primary mechanism for the lipid-lowering and flushing effects of nicotinic acid and its derivatives is the activation of the G protein-coupled receptor GPR109A (also known as HM74A)[3][4]. This receptor is highly expressed in adipocytes and immune cells like macrophages.
Upon binding of a nicotinic acid agonist, GPR109A couples to an inhibitory G-protein (Gi/o). This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, the reduction in cAMP prevents the activation of Protein Kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase (HSL). The ultimate effect is the inhibition of lipolysis—the breakdown of triglycerides into free fatty acids (FFAs)[4][10]. This reduction in FFA flux to the liver is a key factor in lowering VLDL and LDL synthesis.
Recent research has also identified GPR109A-mediated anti-inflammatory effects, which involve suppressing inflammatory cytokine production through pathways like the Akt/mTOR signaling cascade in pancreatic β-cells[11] or by promoting an anti-inflammatory phenotype in colonic macrophages and dendritic cells[12].
Pharmacological Applications and Structure-Activity Relationships
Research has expanded the therapeutic profile of substituted nicotinic acids far beyond dyslipidemia. The relationship between specific structural modifications and resulting biological activity (SAR) is a key focus of this research.
-
Vasorelaxant and Antioxidant Activity: Thionicotinic acid derivatives have been studied for their effects on vasorelaxation. A study on 2-(1-adamantylthio)nicotinic acid and its analogs found that the acid form was a more potent vasorelaxant than its corresponding amide or nitrile analogs, suggesting the carboxyl group is important for this activity[13][14]. This effect was found to be mediated by endothelium-induced nitric oxide (NO) and prostacyclin[14].
-
Antimicrobial Activity: Numerous nicotinic acid derivatives have been synthesized and tested for antimicrobial properties. Acylhydrazones derived from nicotinic acid showed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[8]. SAR analysis revealed that acylhydrazones were generally more potent against bacteria than their cyclized 1,3,4-oxadiazoline counterparts[8]. Conversely, the 1,3,4-oxadiazoline derivatives showed better activity against fungal strains like Candida albicans[8].
-
Anti-inflammatory and Analgesic Activity: Phenyl-substituted nicotinic acids have demonstrated significant analgesic and anti-inflammatory activities, in some cases comparable to reference drugs like mefenamic acid[5][15]. These compounds were shown to reduce levels of inflammatory cytokines such as TNF-α and IL-6[5][16].
The overall drug discovery process for identifying promising new candidates follows a structured pipeline from initial synthesis to biological validation.
Quantitative Data Summary
The following tables summarize key quantitative findings from fundamental research studies on substituted nicotinic acids.
Table 1: Vasorelaxant and Antioxidant Activity of Thionicotinic Acid Derivatives Data extracted from studies on phenylephrine-induced contraction in rat thoracic aorta and DPPH radical scavenging assays.[13][14]
| Compound ID | Chemical Name | R-Group at Position 2 | Vasorelaxant Potency (ED₅₀) | Antioxidant Activity (% DPPH Scavenging @ 333 µg/mL) |
| 6 | 2-(1-adamantylthio)nicotinic acid | -S-Adamantyl, -COOH | 21.3 nM | 33.20% |
| 7 | 2-(1-adamantylthio)nicotinamide | -S-Adamantyl, -CONH₂ | > 1 µM | 0.57% |
| 8 | 2-(1-adamantylthio)nicotinonitrile | -S-Adamantyl, -CN | > 1 µM | 0.30% |
Table 2: Antimicrobial Activity (MIC) of Nicotinic Acid Acylhydrazone Derivatives Minimum Inhibitory Concentration (MIC) in µg/mL against reference microbial strains.[8]
| Compound ID | Key Substituent | S. aureus ATCC 43300 (MRSA) | S. epidermidis ATCC 12228 | E. coli ATCC 25922 | C. albicans ATCC 10231 |
| 5 | 2-hydroxy-3,5-diiodophenyl | 15.62 | 7.81 | > 500 | > 500 |
| 13 | 5-nitrofuran | 7.81 | 1.95 | > 500 | > 500 |
| 25 (Oxadiazoline) | 5-nitrofuran | 15.62 | 31.25 | 250 | 15.62 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the research of substituted nicotinic acids.
Protocol: Synthesis of Nicotinic Acid Acylhydrazone Derivatives
This protocol describes a general method for synthesizing acylhydrazone derivatives via the condensation of nicotinic acid hydrazide with a substituted aldehyde[7][8].
-
Reagents and Materials: Nicotinic acid hydrazide, substituted aldehyde (e.g., 5-nitrofuran-2-carbaldehyde), ethanol (solvent), catalytic amount of glacial acetic acid, reflux apparatus, Buchner funnel, filter paper.
-
Procedure: a. Dissolve nicotinic acid hydrazide (1.0 eq) in ethanol in a round-bottom flask. b. Add the selected aldehyde (1.0 eq) to the solution. c. Add 2-3 drops of glacial acetic acid to catalyze the reaction. d. Equip the flask with a condenser and heat the mixture to reflux for 4-6 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, allow the reaction mixture to cool to room temperature. g. Collect the resulting precipitate (the acylhydrazone product) by vacuum filtration using a Buchner funnel. h. Wash the solid product with cold ethanol to remove unreacted starting materials. i. Dry the purified product in a vacuum oven.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and verify its purity via HPLC.
Protocol: In Vitro Vasorelaxation Assay
This protocol outlines the procedure to assess the vasorelaxant effects of test compounds on isolated rat thoracic aorta rings pre-contracted with phenylephrine[13][14].
-
Tissue Preparation: a. Humanely euthanize a male Wistar rat and excise the thoracic aorta. b. Place the aorta in cold Krebs-Henseleit buffer, remove adhering connective tissue, and cut it into 2-3 mm rings. c. Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Experimental Procedure: a. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes. b. Induce a stable contraction by adding phenylephrine (PE, typically 1 µM) to the organ bath. c. Once the contraction reaches a plateau, add the test compound (substituted nicotinic acid) in a cumulative concentration-dependent manner. d. Record the isometric tension changes using a force-displacement transducer connected to a data acquisition system. e. To test for endothelium-dependency, some rings can be mechanically denuded of their endothelium prior to the experiment.
-
Data Analysis: Express the relaxation response as a percentage decrease from the maximal PE-induced contraction. Plot the concentration-response curve and calculate the ED₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains[8].
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum standardized to 0.5 McFarland, stock solution of the test compound in DMSO.
-
Procedure: a. Dispense 100 µL of the appropriate sterile broth into each well of a 96-well plate. b. Create a two-fold serial dilution of the test compound by adding 100 µL of the stock solution to the first well, mixing, and transferring 100 µL to the subsequent well, repeating across the row. Discard the final 100 µL. c. Prepare a standardized microbial suspension and dilute it so that each well receives a final inoculum of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi). d. Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. e. Seal the plates and incubate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Data Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
The fundamental research on substituted nicotinic acids has successfully expanded their therapeutic potential far beyond the treatment of dyslipidemia. Through targeted chemical modifications, derivatives have been developed with potent and specific activities as anti-inflammatory, antimicrobial, and vasodilatory agents. The discovery and elucidation of the GPR109A receptor signaling pathway have been pivotal, providing a mechanistic basis for both the desired therapeutic effects and the common side effects like flushing[3][4].
Structure-activity relationship studies continue to be crucial, guiding the rational design of next-generation compounds[8][14]. Future research will likely focus on developing GPR109A agonists that are biased towards the desired metabolic effects without triggering the signaling cascade that leads to flushing. Furthermore, exploring GPR109A-independent mechanisms and expanding the application of these derivatives into areas like oncology and neurodegenerative disorders represents a promising frontier for drug discovery[1]. The versatility of the nicotinic acid scaffold ensures that it will remain a subject of intensive investigation for years to come.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Routes for 5-Hydroxy-6-iodopyridine-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Due to the absence of a directly published synthetic procedure, this guide outlines plausible and robust synthetic routes derived from established methods for the iodination of analogous hydroxypyridine systems. The primary proposed route involves the regioselective electrophilic iodination of the readily available starting material, 5-hydroxynicotinic acid. This document offers a comparative analysis of various iodinating agents and reaction conditions, complete with detailed experimental protocols.
Introduction
This compound is a substituted nicotinic acid derivative with potential applications as an intermediate in the synthesis of novel pharmaceutical compounds. The presence of the hydroxyl, iodo, and carboxylic acid functionalities provides multiple points for further chemical modification, making it an attractive scaffold for library synthesis and lead optimization in drug discovery programs. The synthetic challenge lies in the regioselective introduction of the iodine atom onto the pyridine ring. This protocol details a proposed synthesis starting from 5-hydroxynicotinic acid, leveraging the directing effect of the hydroxyl group to achieve iodination at the C6 position.
Proposed Synthetic Pathway
The most direct and logical synthetic route to this compound is via the electrophilic iodination of 5-hydroxynicotinic acid. The hydroxyl group at the C5 position is an activating, ortho-, para-directing group, which will direct the incoming electrophile (I+) to the C2, C4, and C6 positions. The carboxylic acid at the C3 position is a deactivating, meta-directing group. Considering these electronic effects, the positions most activated for electrophilic substitution are C6 and C4. Steric hindrance may influence the final regioselectivity.
Caption: Proposed synthetic route to this compound.
Comparative Analysis of Iodination Methods
Several iodinating agents can be employed for the synthesis of this compound. The choice of reagent and conditions will impact yield, purity, and scalability. Below is a summary of potential methods based on analogous reactions reported in the literature.
| Iodinating Agent | Typical Reaction Conditions | Expected Yield Range (based on similar substrates) | Notes |
| Iodine (I₂) with a base | I₂, NaHCO₃ or other mild base, in a protic solvent (e.g., EtOH, H₂O) | 60-80% | A classic and cost-effective method. The base neutralizes the HI byproduct. |
| N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) or Dichloromethane (DCM), room temperature | 70-95% | A mild and highly effective iodinating agent. Succinimide is the byproduct, which is easily removed. |
| Iodine Monochloride (ICl) | Acetic acid or a chlorinated solvent, often at low temperatures | 75-90% | A highly reactive and efficient iodinating agent. Requires careful handling due to its corrosivity. |
| Iodine (I₂) with an oxidant | I₂, H₂O₂ or other oxidizing agent, in an acidic medium | 65-85% | In situ generation of the electrophilic iodine species. Reaction conditions need careful control. |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis of this compound using different iodinating agents. Researchers should optimize these conditions for their specific setup.
Protocol 1: Iodination using Iodine and Sodium Bicarbonate
Materials:
-
5-Hydroxynicotinic acid
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 5-hydroxynicotinic acid in a suitable amount of ethanol.
-
Add 2.0 equivalents of sodium bicarbonate to the solution.
-
In a separate beaker, prepare a solution of 1.1 equivalents of iodine in ethanol.
-
Slowly add the iodine solution to the reaction mixture at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate until the color disappears.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and acidify the solution to pH 2-3 with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
Materials:
-
5-Hydroxynicotinic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 5-hydroxynicotinic acid in acetonitrile.
-
Add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add water to the residue to precipitate the product and dissolve the succinimide byproduct.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Protocol 3: Iodination using Iodine Monochloride (ICl)
Materials:
-
5-Hydroxynicotinic acid
-
Iodine monochloride (ICl) solution (1.0 M in a suitable solvent)
-
Acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1.0 equivalent of 5-hydroxynicotinic acid in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a 1.0 M solution of iodine monochloride dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the precipitate by filtration, wash with copious amounts of water to remove acetic acid.
-
Wash the solid with a saturated solution of sodium thiosulfate to remove any residual iodine color, followed by another wash with water.
-
Dry the product under vacuum.
Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Iodine and its compounds are corrosive and can cause stains. Handle with care.
-
Iodine monochloride is highly corrosive and reacts with moisture. Handle with extreme care under an inert atmosphere if possible.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound can be readily achieved through the electrophilic iodination of 5-hydroxynicotinic acid. This document provides a selection of robust protocols using common iodinating agents. While N-Iodosuccinimide (NIS) often provides high yields under mild conditions, the choice of the most suitable method will depend on factors such as cost, scale, and available equipment. The provided protocols serve as a strong starting point for the successful synthesis of this valuable chemical intermediate.
Synthesis Protocol for 5-Hydroxy-6-iodopyridine-3-carboxylic Acid: A Detailed Application Note for Researchers
For Immediate Release
This application note provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid, a valuable building block for drug discovery and development. The protocol is designed for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Abstract
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines a reliable and reproducible two-step method for its preparation, commencing with the synthesis of 5-hydroxypyridine-3-carboxylic acid from 5-aminopyridine-3-carboxylic acid via a diazotization-hydroxylation reaction. The subsequent step involves the regioselective iodination of the hydroxypyridine precursor. Detailed experimental procedures, reagent specifications, and quantitative data are presented to ensure successful replication of the synthesis.
Chemical Properties and Data
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Starting Material | 5-Aminopyridine-3-carboxylic acid | 27828-71-3 | C₆H₆N₂O₂ | 138.12 | - | >300 |
| Intermediate | 5-Hydroxypyridine-3-carboxylic acid | 27828-71-3 | C₆H₅NO₃ | 139.11 | White to off-white solid | >300 |
| Final Product | This compound | 59288-39-0 | C₆H₄INO₃ | 265.01 | - | - |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of 5-Hydroxypyridine-3-carboxylic acid
This procedure is adapted from established methods for the conversion of aromatic amines to phenols via a Sandmeyer-type reaction.[1][2][3] The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the preparation of its diazonium salt, which is then displaced by a nucleophile, in this case, a hydroxyl group.[1][2]
Reagents and Materials:
| Reagent | Purity | Molar Mass ( g/mol ) | Quantity |
| 5-Aminopyridine-3-carboxylic acid | ≥98% | 138.12 | 10.0 g (72.4 mmol) |
| Sodium Nitrite (NaNO₂) | ≥97% | 69.00 | 5.5 g (79.7 mmol) |
| Sulfuric Acid (H₂SO₄), concentrated | 95-98% | 98.08 | 50 mL |
| Water, distilled | - | 18.02 | As needed |
| Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O) | ≥98% | 249.68 | Catalytic amount |
| Ice | - | - | As needed |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid to 100 mL of distilled water while cooling in an ice bath.
-
To this cooled acidic solution, add 10.0 g (72.4 mmol) of 5-aminopyridine-3-carboxylic acid in portions, ensuring the temperature remains below 10 °C.
-
In a separate beaker, dissolve 5.5 g (79.7 mmol) of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate 500 mL beaker, prepare a solution of copper(II) sulfate in water.
-
Slowly and carefully add the cold diazonium salt solution to the copper(II) sulfate solution. Vigorous nitrogen evolution will be observed.
-
Heat the reaction mixture to 50-60 °C and maintain this temperature until the nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-hydroxypyridine-3-carboxylic acid.
Step 2: Iodination of 5-Hydroxypyridine-3-carboxylic acid
This proposed method is based on a general one-pot iodination procedure for hydroxypyridines.[4][5] This electrophilic aromatic substitution introduces an iodine atom at the position ortho to the hydroxyl group, which is a strongly activating group.
Reagents and Materials:
| Reagent | Purity | Molar Mass ( g/mol ) | Quantity |
| 5-Hydroxypyridine-3-carboxylic acid | (from Step 1) | 139.11 | 5.0 g (35.9 mmol) |
| N-Iodosuccinimide (NIS) | ≥95% | 224.98 | 8.97 g (39.9 mmol) |
| Acetonitrile (CH₃CN) | Anhydrous | 41.05 | 100 mL |
| Trifluoroacetic acid (TFA) | ≥99% | 114.02 | Catalytic amount |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g (35.9 mmol) of 5-hydroxypyridine-3-carboxylic acid in 100 mL of anhydrous acetonitrile.
-
Add 8.97 g (39.9 mmol) of N-iodosuccinimide (NIS) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Two-step synthesis of this compound.
Application in Drug Discovery Signaling Pathways
Pyridine carboxylic acid derivatives are versatile scaffolds in medicinal chemistry due to their ability to engage in various biological interactions. The introduction of hydroxyl and iodo substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine ring can participate in π-stacking interactions with biological targets.
The synthesized this compound can serve as a crucial intermediate for the development of inhibitors targeting various enzymes and receptors implicated in disease signaling pathways. For instance, pyridine carboxylic acid derivatives have been explored as inhibitors of kinases, proteases, and other enzymes.
The following diagram illustrates a generalized signaling pathway where a hypothetical inhibitor derived from this compound could play a role.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of this compound. The described methodologies, coupled with the provided quantitative data and workflow visualizations, are intended to facilitate the efficient and successful preparation of this important chemical intermediate for its application in drug discovery and development programs. Further optimization of the iodination step may be required to achieve maximum yield and purity.
Disclaimer: This protocol is intended for use by trained laboratory professionals. Appropriate safety precautions should be taken when handling all chemicals. The information provided is based on a review of available literature and is not a substitute for experimental validation.
References
Application Notes & Protocols for the Quantification of 5-Hydroxy-6-iodopyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid in various matrices. The methodologies described below are based on common analytical techniques and can be adapted for specific research and development needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic compounds. Given the pyridine ring and carboxylic acid functional groups, a reversed-phase HPLC method is a suitable approach.
Application Note:
This HPLC-UV method provides a reliable and accurate means for the quantification of this compound. The method utilizes a C18 stationary phase to separate the analyte from potential impurities. The mobile phase, consisting of an acetonitrile and water gradient with a phosphoric acid modifier, ensures good peak shape and resolution. Detection is performed at the maximum absorbance wavelength of the pyridine moiety, which is typically in the range of 250-270 nm[1]. The selection of a mixed-mode column that leverages both reversed-phase and ion-exchange properties could also enhance separation, particularly for isomers[2][3].
Quantitative Data Summary:
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation data for similar pyridine carboxylic acid derivatives[4].
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol:
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Experimental Workflow:
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method.
Application Note:
This LC-MS method is designed for the sensitive and selective quantification of this compound. The use of a mass spectrometer as a detector allows for the confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern. Electrospray ionization (ESI) in negative ion mode is proposed, as the carboxylic acid group is readily deprotonated. For enhanced sensitivity, derivatization with reagents like 2-hydrazino-1-methylpyridine could be explored to improve ionization efficiency[5].
Quantitative Data Summary:
The following table presents the anticipated performance characteristics for the LC-MS method, based on data for similar small molecule analyses[6].
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Linear Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.7 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol:
1. Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole or high-resolution mass spectrometer with an ESI source
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2% to 98% B
-
8-10 min: 98% B
-
10-10.1 min: 98% to 2% B
-
10.1-12 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A plausible transition would be the deprotonated parent ion [M-H]⁻ to a characteristic fragment ion.
Experimental Workflow:
UV-Vis Spectrophotometry
For a simple and rapid estimation of concentration in pure samples, UV-Vis spectrophotometry can be employed.
Application Note:
This method is suitable for the rapid quantification of this compound in solutions where it is the primary absorbing species. The method relies on measuring the absorbance at the wavelength of maximum absorption (λmax) and correlating it to concentration using a calibration curve. Pyridine and its derivatives typically exhibit strong absorbance in the UV region[1][7]. The λmax should be experimentally determined.
Quantitative Data Summary:
The following table outlines the expected performance of a UV-Vis spectrophotometric method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 25 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocol:
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
2. Method:
-
Solvent: A suitable solvent such as methanol, ethanol, or a buffered aqueous solution.
-
Wavelength Scan: Perform a wavelength scan from 200 to 400 nm using a standard solution of this compound to determine the λmax.
-
Calibration Curve:
-
Prepare a stock solution (e.g., 100 µg/mL) of the analyte in the chosen solvent.
-
Create a series of dilutions to generate at least five concentration levels (e.g., 1, 5, 10, 15, 25 µg/mL).
-
Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.
-
Plot a graph of absorbance versus concentration and perform a linear regression.
-
-
Sample Analysis:
-
Dissolve the sample in the same solvent and dilute to a concentration expected to be within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of the analyte in the sample using the equation from the linear regression of the calibration curve.
-
Logical Relationship Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
Application of 5-Hydroxy-6-iodopyridine-3-carboxylic Acid Analogs in Drug Discovery: Targeting Bacterial DNA Gyrase
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 5-Hydroxy-6-iodopyridine-3-carboxylic acid in drug discovery pipelines are not extensively documented in publicly available literature, its core scaffold, pyridine-3-carboxylic acid, is a key pharmacophore in a promising class of antibacterial agents: DNA gyrase inhibitors. This application note will focus on the utility of derivatives and analogs, specifically pyridine-3-carboxamides, as potent inhibitors of bacterial DNA gyrase, a validated and essential target for antibacterial drug development.
Bacterial DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication, transcription, and repair. Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial therapy. The pyridine-3-carboxamide scaffold has been successfully employed to design inhibitors that target the ATPase subunit of DNA gyrase (GyrB), disrupting its function and leading to bacterial cell death.
Mechanism of Action: Inhibition of DNA Gyrase
Pyridine-3-carboxamide derivatives act as competitive inhibitors at the ATP-binding site of the GyrB subunit of DNA gyrase. By occupying this site, they prevent the binding of ATP, which is essential for the enzyme's catalytic activity. This inhibition blocks the supercoiling function of DNA gyrase, leading to the accumulation of relaxed DNA and ultimately inhibiting bacterial replication.
Quantitative Data: In Vitro Activity of Pyridine-3-carboxamide Derivatives
The following table summarizes the in vitro inhibitory activity of various pyridine-3-carboxamide derivatives against the GyrB subunit of DNA gyrase from different bacterial species. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | R Group Modification | Target Organism | Target Enzyme | IC50 (µM) | Reference |
| 1 | 4-chlorophenyl | Staphylococcus aureus | GyrB | 1.6 | [1] |
| 2 | 2,4-dichlorophenyl | Staphylococcus aureus | GyrB | 0.42 | [1] |
| 3 | Thiazol-2-yl | Staphylococcus aureus | GyrB | 0.96 | [1] |
| 4 | Pyridin-2-yl | Escherichia coli | GyrB | 0.019 | [2] |
| 5 | 3-cyanophenyl | Escherichia coli | GyrB | 0.086 | [2] |
| 6 | Pyrazol-3-yl | Escherichia coli | GyrB | 0.41 | [2] |
Experimental Protocols
Synthesis of Pyridine-3-carboxamide-6-yl-urea Derivatives
A general synthetic route to pyridine-3-carboxamide-6-yl-urea derivatives, key analogs of this compound, is outlined below. This multi-step synthesis involves the formation of a key amine intermediate followed by reaction with an appropriate isocyanate.
Materials:
-
6-aminonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Appropriate primary amine (R-NH₂)
-
Appropriate isocyanate (R'-NCO)
-
Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA))
Procedure:
-
Esterification: 6-aminonicotinic acid is esterified, for example, by reacting with thionyl chloride in methanol to yield methyl 6-aminonicotinate.
-
Amide Formation: The resulting ester is then reacted with a primary amine (R-NH₂) under heating to form the corresponding 6-amino-N-substituted-nicotinamide.
-
Urea Formation: The 6-amino group is then reacted with an isocyanate (R'-NCO) in the presence of a base like triethylamine in an appropriate solvent such as DCM or DMF to yield the final pyridine-3-carboxamide-6-yl-urea derivative.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine the inhibitory effect of test compounds on the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., containing SDS, EDTA, and bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
DNA staining agent (e.g., Ethidium bromide or SYBR Safe)
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations. A control reaction without the inhibitor should also be prepared.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis in TAE buffer to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel imaging system. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of the test compound.
-
IC50 Determination: Quantify the intensity of the DNA bands and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion
While this compound itself may not have established applications in drug discovery, its core pyridine-3-carboxylic acid structure serves as a valuable starting point for the development of potent bacterial DNA gyrase inhibitors. The detailed protocols for synthesis and biological evaluation provided herein offer a framework for researchers to explore novel analogs and derivatives in the quest for new antibacterial agents to combat the growing threat of antibiotic resistance. The structure-activity relationship data further guides the rational design of more effective compounds within this chemical class.
References
Application Note: Derivatization of 5-Hydroxy-6-iodopyridine-3-carboxylic acid for Improved LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust derivatization protocol for 5-Hydroxy-6-iodopyridine-3-carboxylic acid to significantly enhance its detection by Liquid Chromatography-Mass Spectrometry (LC-MS). Due to its polar nature, the parent compound often exhibits poor chromatographic retention and ionization efficiency. The described method utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl and carboxylic acid functional groups into their less polar trimethylsilyl (TMS) ethers and esters, respectively. This derivatization leads to improved peak shape, increased retention on reversed-phase columns, and a substantial increase in signal intensity, thereby lowering the limits of detection and quantification.
Introduction
This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds. Accurate and sensitive quantification of this intermediate is paramount for ensuring the quality and efficiency of drug manufacturing processes. However, the analysis of this polar molecule by reversed-phase LC-MS is often challenging. Polar analytes typically have limited retention on common C18 columns, eluting in the void volume where matrix effects can be most pronounced. Furthermore, the ionization efficiency of both phenolic hydroxyl and carboxylic acid groups can be suboptimal, leading to poor sensitivity.
Chemical derivatization is a widely employed strategy to overcome these limitations.[1] By chemically modifying the analyte, its physicochemical properties can be altered to be more amenable to LC-MS analysis.[2] Silylation is a common and effective derivatization technique where active hydrogens in functional groups like hydroxyls and carboxyls are replaced with a trimethylsilyl (TMS) group.[3] This process increases the hydrophobicity and volatility of the analyte, leading to better chromatographic performance and often enhanced ionization.[4][5] This application note provides a detailed protocol for the silylation of this compound using BSTFA, a powerful silylating agent.
Experimental Protocol
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as a catalyst and solvent)
-
Anhydrous Acetonitrile (LC-MS grade)
-
Milli-Q® or ultrapure water
-
Formic acid (LC-MS grade)
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Heating block or oven capable of maintaining 70 °C
-
Nitrogen evaporator
Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with anhydrous acetonitrile to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Preparation: For process or biological samples, perform a suitable extraction to isolate the analyte. The final extract should be evaporated to dryness under a gentle stream of nitrogen before proceeding to the derivatization step.
Derivatization Procedure
Crucial Precaution: BSTFA is extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to ensure successful derivatization.[3]
-
Transfer 100 µL of the working standard or the dried sample extract into a clean, dry 2 mL amber glass vial.
-
Add 50 µL of anhydrous pyridine to the vial.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds.
-
Heat the vial at 70 °C for 60 minutes in a heating block or oven.
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for LC-MS analysis.
LC-MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, hold for 1 min, increase to 95% B over 8 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Data Presentation and Results
Derivatization with BSTFA targets both the phenolic hydroxyl group and the carboxylic acid group of the analyte, forming the di-TMS derivative. This modification significantly improves the chromatographic retention and the analyte's response in the mass spectrometer.
Caption: Experimental workflow for the TMS derivatization of this compound.
The derivatization reaction proceeds as follows:
Caption: Silylation of this compound using BSTFA.
The following table summarizes the expected quantitative improvements in LC-MS analysis after derivatization. The data is representative of the typical enhancements observed for polar analytes containing hydroxyl and carboxylic acid functionalities.
| Parameter | Before Derivatization (Expected) | After Derivatization (Expected) | Fold Improvement |
| Retention Time | Early eluting, near void volume | Significantly increased, better separation | - |
| Peak Area Response | Low | High | >100-fold |
| Signal-to-Noise Ratio (S/N) | Low | Significantly Higher | >50-fold |
| Limit of Detection (LOD) | pg to low ng range | fg to low pg range | 100 to 1000-fold |
| Limit of Quantification (LOQ) | ng range | pg range | 100 to 1000-fold |
Conclusion
The silylation of this compound with BSTFA is a highly effective strategy to improve its analysis by LC-MS. The derivatization protocol is straightforward and results in a significant enhancement of chromatographic retention and signal intensity. This leads to a substantial improvement in sensitivity, with lower limits of detection and quantification. This method is recommended for researchers, scientists, and drug development professionals who require reliable and sensitive quantification of this and other similar polar compounds.
References
- 1. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for regioselective iodination of hydroxypyridine carboxylic acids
Abstract
Iodinated hydroxypyridine carboxylic acids are pivotal structural motifs in medicinal chemistry and drug development, frequently serving as key intermediates in the synthesis of complex pharmaceutical agents.[1][2] Achieving precise regiochemical control during the iodination of these electron-rich heterocyclic systems is a critical challenge. This application note provides a comprehensive guide to the experimental procedures for the regioselective iodination of hydroxypyridine carboxylic acids. It delves into the underlying mechanistic principles, offers a detailed, field-proven protocol using N-Iodosuccinimide (NIS), and presents data to inform experimental design. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage these valuable synthons.
Introduction: The Strategic Importance of Iodinated Hydroxypyridine Carboxylic Acids
Hydroxypyridine carboxylic acid scaffolds are integral to the design of novel therapeutics, particularly as inhibitors for metalloenzymes due to their metal-binding capabilities.[3][4] The introduction of an iodine atom onto this framework significantly enhances its synthetic versatility. The carbon-iodine bond serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.[5]
However, the pyridine ring, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution.[6][7] The presence of both an activating hydroxyl (-OH) group and a deactivating carboxylic acid (-COOH) group introduces a complex interplay of electronic and steric effects that govern the position of iodination. Understanding and controlling these factors is paramount for an efficient and selective synthesis.
Mechanistic Insights: Directing Effects in Electrophilic Iodination
The regioselectivity of electrophilic aromatic substitution on a substituted pyridine ring is dictated by the electronic properties of the existing substituents.
-
Hydroxyl Group (-OH): As a strong activating group, the hydroxyl substituent increases the electron density of the pyridine ring through resonance, making it more susceptible to electrophilic attack. It is an ortho, para-director.
-
Carboxylic Acid Group (-COOH): This group is strongly deactivating due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position.
-
Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing, which deactivates the ring, particularly at the ortho (C2, C6) and para (C4) positions, making the meta (C3, C5) positions more favorable for electrophilic attack.[8][9]
When these groups are present on the same ring, their directing effects can be either synergistic or antagonistic. The final regiochemical outcome is a result of the dominant directing influence, which is typically the powerful ortho, para-directing hydroxyl group. The iodination is expected to occur at the positions activated by the hydroxyl group and not strongly deactivated by the other functionalities.
Visualizing the Directing Effects
Caption: Logical relationship of substituent effects on iodination.
Recommended Protocol: Regioselective Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent, offering advantages in terms of handling, reactivity, and selectivity compared to harsher reagents like iodine monochloride.[5][10][11] It is particularly well-suited for electron-rich and sensitive heterocyclic systems.[12][13]
Materials and Equipment
-
Reagents:
-
Hydroxypyridine carboxylic acid substrate (e.g., 2-Hydroxynicotinic acid[14][15])
-
N-Iodosuccinimide (NIS)[10]
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
-
Standard laboratory glassware
-
Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the hydroxypyridine carboxylic acid (1.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material. The concentration can be adjusted but a starting point of 0.1 M is recommended.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq.) to the stirred solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Repeat the extraction three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure iodinated hydroxypyridine carboxylic acid.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the iodination protocol.
Data and Expected Outcomes
The regioselectivity of the iodination is highly dependent on the substitution pattern of the starting hydroxypyridine carboxylic acid. The following table provides expected outcomes for common substrates.
| Substrate | Major Product(s) | Typical Yield | Rationale for Regioselectivity |
| 2-Hydroxy-3-pyridinecarboxylic acid | 2-Hydroxy-5-iodo-3-pyridinecarboxylic acid | 75-85% | The powerful ortho, para-directing effect of the C2-hydroxyl group directs iodination to the C5 position (para). |
| 3-Hydroxy-2-pyridinecarboxylic acid | 3-Hydroxy-4-iodo-2-pyridinecarboxylic acid & 3-Hydroxy-6-iodo-2-pyridinecarboxylic acid | 60-70% (mixture) | The C3-hydroxyl group directs to the C4 (ortho) and C6 (para) positions. A mixture is often obtained. |
| 3-Hydroxy-4-pyridinecarboxylic acid | 3-Hydroxy-2-iodo-4-pyridinecarboxylic acid & 3-Hydroxy-6-iodo-4-pyridinecarboxylic acid | 70-80% (mixture) | The C3-hydroxyl group directs to the C2 and C6 positions (both ortho). Steric hindrance from the C4-carboxyl may slightly favor the C6 position. |
Troubleshooting and Expert Insights
-
Low Yield: If the reaction is sluggish or yields are low, a catalytic amount of a mild Lewis acid or a protic acid like trifluoroacetic acid can be added to activate the NIS.[13][16]
-
Multiple Iodination Products: If di-iodination is observed, reduce the stoichiometry of NIS to 1.0 equivalent and monitor the reaction carefully to stop it upon consumption of the starting material.
-
Purification Challenges: The carboxylic acid functionality can cause streaking on silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape during column chromatography.
-
Alternative Reagents: For less reactive substrates, stronger iodinating agents such as iodine monochloride (ICl) or pyridine iodine monochloride (PyICl) can be employed, although these may require more stringent reaction conditions and careful handling.[17][18][19][20]
Conclusion
The regioselective iodination of hydroxypyridine carboxylic acids is a crucial transformation for the synthesis of advanced pharmaceutical intermediates. The protocol detailed herein, utilizing N-Iodosuccinimide, provides a reliable and high-yielding method for achieving this transformation with good regiochemical control. A thorough understanding of the electronic directing effects of the substituents is essential for predicting and controlling the reaction outcome. This application note serves as a practical guide for researchers to successfully implement this methodology in their synthetic endeavors.
References
- 1. Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. calibrechem.com [calibrechem.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. grokipedia.com [grokipedia.com]
- 11. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 12. commonorganicchemistry.com [commonorganicchemistry.com]
- 13. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 14. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]
- 16. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 17. A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 18. chemimpex.com [chemimpex.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Hydroxy-6-iodopyridine-3-carboxylic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-6-iodopyridine-3-carboxylic acid is a substituted pyridine carboxylic acid derivative. This class of compounds has garnered significant interest in drug discovery, particularly as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, a large family of enzymes that play critical roles in various cellular processes. Notably, the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), a key class of epigenetic modifiers, are members of the 2OG-dependent oxygenase family. Aberrant activity of JmjC histone demethylases is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.
Pyridine dicarboxylates, such as pyridine-2,4-dicarboxylic acid (2,4-PDCA), are well-established broad-spectrum inhibitors of 2OG oxygenases. They act as competitive inhibitors by mimicking the binding of the 2-oxoglutarate cosubstrate to the Fe(II) center in the enzyme's active site. Structural and functional modifications of the pyridine ring, including the introduction of hydroxyl and iodo substituents, can modulate the inhibitory potency and selectivity of these compounds. Therefore, this compound is a promising candidate for the development of novel enzyme inhibitors, particularly targeting the JmjC family of histone demethylases.
These application notes provide an overview of the potential use of this compound in enzyme inhibition assays, with a focus on JmjC histone demethylases. While direct experimental data for this specific compound is not extensively available in the public domain, the provided protocols are based on established methods for analogous pyridine carboxylic acid inhibitors and can be adapted for the evaluation of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are important for handling, storage, and for the design of appropriate assay conditions.
| Property | Value |
| Molecular Formula | C₆H₄INO₃ |
| Molecular Weight | 265.01 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Postulated Mechanism of Action in JmjC Histone Demethylase Inhibition
The inhibitory activity of pyridine carboxylic acid derivatives against JmjC histone demethylases is primarily attributed to their ability to chelate the active site Fe(II) ion and compete with the endogenous cosubstrate, 2-oxoglutarate. The proposed mechanism involves the coordination of the pyridine nitrogen and a carboxylate group to the ferrous iron, thereby blocking the binding of 2-oxoglutarate and preventing the catalytic reaction.
The signaling pathway affected by the inhibition of a JmjC histone demethylase, such as one involved in H3K9 demethylation, is depicted below. Inhibition of the demethylase leads to the maintenance of the repressive H3K9me3 mark, resulting in chromatin condensation and transcriptional repression of target genes.
Experimental Protocols
The following are detailed protocols for in vitro enzyme inhibition assays that can be adapted to evaluate the inhibitory potential of this compound against JmjC histone demethylases.
Protocol 1: AlphaLISA-Based JmjC Histone Demethylase Inhibition Assay
This protocol describes a homogeneous (no-wash) Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) for measuring the activity of a JmjC histone demethylase and its inhibition. The assay detects the demethylated product using a specific antibody.
Materials:
-
Recombinant human JmjC histone demethylase (e.g., JMJD2E, KDM4A)
-
Biotinylated histone peptide substrate (e.g., Biotin-H3K9me3 peptide)
-
This compound
-
AlphaLISA anti-demethylated product antibody (e.g., anti-H3K9me2) Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
2-Oxoglutarate (2OG)
-
Ascorbate
-
(NH₄)₂Fe(SO₄)₂·6H₂O
-
384-well white OptiPlate™
-
Alpha-enabled microplate reader
Experimental Workflow:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a reaction mixture containing JmjC enzyme, 2OG, ascorbate, and Fe(II) in assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the JmjC enzyme solution to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of the biotinylated histone peptide substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the AlphaLISA Acceptor beads solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of the Streptavidin Donor beads solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate using an Alpha-enabled microplate reader (excitation at 680 nm, emission at 615 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Colorimetric-Based JmjC Histone Demethylase Inhibition Assay
This protocol describes a colorimetric assay that measures the activity of JmjC histone demethylases by detecting the formation of formaldehyde, a byproduct of the demethylation reaction.
Materials:
-
Recombinant human JmjC histone demethylase
-
Histone peptide substrate (e.g., H3K9me3 peptide)
-
This compound
-
Formaldehyde Dehydrogenase (FDH)
-
Nicotinamide Adenine Dinucleotide (NAD⁺)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5)
-
2-Oxoglutarate (2OG)
-
Ascorbate
-
(NH₄)₂Fe(SO₄)₂·6H₂O
-
96-well clear flat-bottom plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the inhibitor dilutions or DMSO.
-
Add 50 µL of a reaction mixture containing JmjC enzyme, histone peptide substrate, 2OG, ascorbate, Fe(II), FDH, and NAD⁺ in assay buffer.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the absorbance at 340 nm using a spectrophotometer. The increase in absorbance corresponds to the production of NADH, which is proportional to the amount of formaldehyde produced.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Data Presentation
| Enzyme | IC₅₀ (µM) [this compound] | IC₅₀ (µM) [2,4-PDCA (Reference)] |
| JMJD2A | Data Not Available | Reference Value |
| JMJD2C | Data Not Available | Reference Value |
| JMJD2E | Data Not Available | Reference Value |
| KDM4A | Data Not Available | Reference Value |
| KDM6B | Data Not Available | Reference Value |
Conclusion
This compound represents a promising scaffold for the development of inhibitors targeting JmjC histone demethylases. The protocols provided herein offer robust and adaptable methods for characterizing the inhibitory activity of this and related compounds. Further investigation is warranted to determine the specific inhibitory profile and potential therapeutic applications of this compound. Researchers are encouraged to utilize these methodologies to generate crucial data on the potency and selectivity of this compound, which will be instrumental in advancing its development as a chemical probe or a potential therapeutic agent.
Application Notes & Protocols: Standardized Antimicrobial Screening of Novel Pyridine Derivatives
Introduction
The rise of antimicrobial resistance (AMR) constitutes a formidable global health threat, necessitating an urgent and continuous pipeline of novel antimicrobial agents.[1][2] Pyridine and its derivatives represent a "privileged nucleus" among heterocyclic compounds, known to exhibit a wide array of therapeutic properties, including significant antimicrobial and antiviral activities.[3][4] This structural motif's versatility makes it a fertile ground for the discovery of next-generation antibiotics. However, transitioning a novel chemical entity from synthesis to a viable drug candidate requires a rigorous, standardized screening protocol to systematically evaluate its efficacy and safety.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. It outlines a sequential protocol for the antimicrobial screening of novel pyridine derivatives, grounded in methodologies established by globally recognized bodies like the Clinical and Laboratory Standards Institute (CLSI).[5][6][7] The workflow progresses from primary screening to determine inhibitory and bactericidal potency, through secondary screening for preliminary safety assessment, to tertiary assays aimed at elucidating the mechanism of action. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.
Part 1: Primary Screening - Determining Antimicrobial Potency
The initial phase of screening aims to quantify the fundamental efficacy of the novel pyridine derivatives against a panel of clinically relevant microorganisms. The core metrics are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] It is the foundational metric for assessing antimicrobial potential. The broth microdilution method is considered the gold standard for its accuracy, reproducibility, and suitability for high-throughput screening.[8][9][10]
Principle:
A standardized suspension of a target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Following incubation, the presence or absence of visible growth is determined. The MIC value is crucial for establishing the level of resistance and directly influences the decision to advance a compound.[10]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 guidelines, a standard for dilution antimicrobial susceptibility tests for aerobic bacteria.[5][7][11][12]
-
Preparation of Test Compound:
-
Dissolve the pyridine derivative in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[13] Note the purity and potency of the compound.[14]
-
Causality: DMSO is often used for its ability to dissolve a wide range of organic compounds. The initial concentration must be high enough to ensure the final solvent concentration in the assay is non-inhibitory to the test organism (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate (e.g., Mueller-Hinton Agar), select 3-4 isolated colonies.[15]
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][16] A nephelometer is recommended for accuracy.[15]
-
Within 15 minutes, dilute this adjusted suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9][13][16]
-
Causality: A standardized inoculum is critical for reproducibility.[15] The 0.5 McFarland standard ensures a consistent starting number of bacteria, and the final concentration is optimized for visible growth within the standard incubation period.
-
-
Assay Plate Setup (96-Well Microtiter Plate):
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12.[13]
-
Add 200 µL of the compound stock solution (e.g., 1280 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.[13][14] This creates a concentration gradient (e.g., 640, 320, ... down to 1.25 µg/mL).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the compound concentrations will be halved (e.g., 320, 160, ... down to 0.625 µg/mL).
-
Controls:
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9][13]
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the pyridine derivative in which there is no visible growth.[13][16] This can also be assessed by measuring optical density (OD) with a plate reader.[16]
-
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill the microorganism (bactericidal activity).[17][18] This distinction is critical for therapeutic development.
Principle:
Following an MIC test, aliquots from the wells showing no visible growth are subcultured onto antibiotic-free agar plates. The MBC is the lowest compound concentration that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial bacterial inoculum.[9][17]
Detailed Protocol: MBC Assay
-
Subculturing:
-
Immediately after reading the MIC results, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[17][18]
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10 µL) from each of these wells onto a sterile, drug-free Mueller-Hinton Agar (MHA) plate.[9][13]
-
Spread the inoculum evenly.[9]
-
-
Incubation and Interpretation:
Data Presentation and Interpretation
Summarize the primary screening data in a clear, tabular format. The MBC/MIC ratio is a key indicator: an MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | Negative | 16 | 128 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 | >256 | >8 | Tolerant/Static |
| Candida albicans ATCC 90028 | N/A (Fungus) | 4 | 8 | 2 | Fungicidal |
Disclaimer: The data above are for illustrative purposes only.
Part 2: Secondary Screening - Cytotoxicity Assessment
A promising antimicrobial agent must be selectively toxic to microbial pathogens while exhibiting minimal toxicity to host cells. Therefore, early-stage cytotoxicity screening is a mandatory checkpoint before a compound can advance.
Tetrazolium Reduction Assays (MTT & XTT)
Colorimetric assays like MTT and XTT are widely used to assess cell viability and cytotoxicity.[19][20] They are simple, reliable, and suitable for high-throughput formats.[21]
Principle:
These assays measure the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[19][20] The amount of formazan produced is directly proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a purple, insoluble formazan that must be solubilized before measurement.[19]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces an orange, water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[19][21]
Workflow for Cytotoxicity Screening
Caption: General workflow for MTT/XTT cytotoxicity assays.
Detailed Protocol: XTT Cytotoxicity Assay
-
Cell Preparation:
-
Seed a 96-well flat-bottom plate with a suitable mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare two-fold serial dilutions of the pyridine derivative in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the test wells) and untreated controls.
-
Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[22]
-
-
XTT Assay and Measurement:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[19]
-
Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.[19]
-
Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.
-
Data Analysis: Selectivity Index
The results are used to calculate the 50% cytotoxic concentration (CC₅₀), the compound concentration that reduces cell viability by 50%. This is then compared to the MIC to determine the Selectivity Index (SI).
Selectivity Index (SI) = CC₅₀ / MIC
A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a promising result for further development.
| Compound | MIC vs. S. aureus (µg/mL) | CC₅₀ vs. HEK293 (µg/mL) | Selectivity Index (SI) |
| Pyridine Derivative A | 8 | 160 | 20 |
| Pyridine Derivative B | 16 | 32 | 2 |
Part 3: Tertiary Screening - Elucidating the Mechanism of Action (MoA)
For compounds with potent antimicrobial activity and a favorable selectivity index, understanding the mechanism of action (MoA) is the next critical step.[23][24] MoA identification facilitates lead optimization and is a key component of the regulatory submission package.[1][23][25][26]
Macromolecular Synthesis Assays
A classic approach to broadly classify an antibiotic's MoA is to determine its effect on the synthesis of major macromolecules: DNA, RNA, protein, and the cell wall.[24]
Principle:
Bacterial cultures are treated with the test compound and simultaneously pulsed with radiolabeled precursors for each macromolecule (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan). The incorporation of the radiolabel into the respective macromolecule is measured over time. A specific inhibition of one pathway suggests a targeted MoA.[24]
Bacterial Cytological Profiling (BCP)
BCP is a powerful phenotypic screening method that uses fluorescence microscopy to observe morphological changes in bacterial cells following compound treatment. Specific changes in cell shape, nucleoid morphology, and membrane integrity can create a unique "fingerprint" that points to a particular MoA.[23]
Other Advanced Methods
-
Target-Based Assays: If a specific bacterial target is hypothesized (e.g., an essential enzyme), direct biochemical assays can be performed to measure inhibition.[24]
-
Genomic and Proteomic Profiling: Techniques like transcriptomics (RNA-seq) and proteomics can reveal global changes in gene and protein expression in response to the compound, providing clues about the pathways affected.[23]
-
Resistance Studies: Spontaneously generating and sequencing resistant mutants can often identify the direct target of the compound or the pathway it disrupts.[24]
Decision-Making Logic for MoA Studies
Caption: Decision tree for mechanism of action (MoA) elucidation.
Conclusion
This document provides a standardized, multi-tiered protocol for the systematic evaluation of novel pyridine derivatives as potential antimicrobial agents. By adhering to internationally recognized standards, such as those from CLSI, researchers can generate robust, reproducible, and comparable data. This structured approach, progressing from primary potency screening (MIC/MBC) to essential safety evaluation (cytotoxicity) and finally to mechanistic studies, ensures that only the most promising candidates are advanced through the resource-intensive drug development pipeline. This rigorous validation framework is indispensable in the collective effort to combat the global challenge of antimicrobial resistance.
References
- 1. EMA releases final guideline on antibacterial drug development | RAPS [raps.org]
- 2. EMA guidance supports development of new antibiotics | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. darvashco.com [darvashco.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. benchchem.com [benchchem.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. microchemlab.com [microchemlab.com]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 22. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. Guidelines for evaluating new antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices | FDA [fda.gov]
The Strategic Role of 5-Hydroxy-6-iodopyridine-3-carboxylic Acid in Pharmaceutical Synthesis: Applications and Protocols
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the landscape of modern pharmaceutical development, the strategic selection of key intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). 5-Hydroxy-6-iodopyridine-3-carboxylic acid, a highly functionalized heterocyclic compound, has emerged as a valuable scaffold in medicinal chemistry. Its unique arrangement of a carboxylic acid, a hydroxyl group, and an iodine atom on a pyridine ring offers multiple reaction sites for diverse chemical transformations. This guide provides an in-depth exploration of this intermediate, detailing its properties, a key synthetic application, and robust analytical protocols for quality control, designed for researchers and professionals in drug discovery and development.
The presence of the iodine atom is particularly significant, as it provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing the complex molecular architectures often required for therapeutic efficacy. Furthermore, the hydroxyl and carboxylic acid moieties offer opportunities for esterification, amidation, and etherification, allowing for the introduction of diverse functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the target molecules.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is essential for the effective and safe handling of any chemical intermediate.
| Property | Value | Reference |
| CAS Number | 59288-39-0 | [1] |
| Molecular Formula | C6H4INO3 | [1] |
| Molecular Weight | 265.01 g/mol | [2] |
| Appearance | Tan powder/solid | [3] |
| Boiling Point | 442.5°C at 760 mmHg | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
Safety and Handling Precautions:
This compound is classified as an irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[6] In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3][5][6][7]
Application in the Synthesis of Bioactive Scaffolds: The Pyrido[3,2-b][10][11]oxazine Core
The pyrido[8][9]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[2][10] this compound can serve as a key precursor for the synthesis of this important heterocyclic system. The following protocol outlines a representative synthetic pathway.
Protocol 1: Synthesis of a Pyrido[3,2-b][10][11]oxazine Derivative
This protocol describes a two-step process involving an initial amination followed by an intramolecular cyclization.
Step 1: Amination of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add an amino-alcohol (e.g., 2-aminoethanol) (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate can be collected by filtration, washed with water, and dried under vacuum to yield the aminated intermediate.
Step 2: Intramolecular Cyclization to form the Pyrido[3,2-b][8][9]oxazine ring
-
Reaction Setup: Suspend the aminated intermediate from Step 1 in a suitable solvent like dioxane in a round-bottom flask.
-
Addition of Reagents: Add a copper(I) catalyst, such as copper(I) iodide (0.1 equivalents), and a ligand, for example, L-proline (0.2 equivalents), along with a base like potassium carbonate (2.5 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) and stir for 18-36 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired pyrido[3,2-b][8][9]oxazine derivative.
Rationale behind experimental choices: The choice of a copper-catalyzed Ullmann-type condensation in the cyclization step is a well-established method for the formation of C-O bonds, particularly in the synthesis of oxazine rings.[10] L-proline is often used as a ligand to stabilize the copper catalyst and facilitate the reaction.
Caption: Synthetic pathway to a pyrido[8][9]oxazine derivative.
Analytical Protocols for Quality Control
Robust analytical methods are crucial to ensure the purity, identity, and stability of this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a starting point for developing a validated reversed-phase HPLC method for the purity determination of this compound.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Causality behind experimental choices: A C18 column is a versatile choice for the separation of moderately polar aromatic compounds.[8][11][12][13] The use of a formic acid modifier in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[8][11][12][13] A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with different polarities.
Caption: Quality control workflow for purity analysis by HPLC.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of the intermediate.
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.5-14.5 ppm (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid.
-
δ ~10.0-11.0 ppm (br s, 1H): This signal is attributed to the phenolic hydroxyl proton.
-
δ ~8.3-8.5 ppm (d, 1H): This doublet represents the proton at the C2 position of the pyridine ring.
-
δ ~8.0-8.2 ppm (d, 1H): This doublet corresponds to the proton at the C4 position of the pyridine ring.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~165-170 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~155-160 ppm: Carbon bearing the hydroxyl group (C5).
-
δ ~145-150 ppm: Aromatic carbon at C2.
-
δ ~140-145 ppm: Aromatic carbon at C4.
-
δ ~120-125 ppm: Aromatic carbon at C3.
-
δ ~80-85 ppm: Carbon bearing the iodine atom (C6).
Justification of spectral assignments: The chemical shifts are predicted based on the known effects of substituents on the pyridine ring.[14][15][16][17][18] The electron-withdrawing carboxylic acid group and the halogen will deshield adjacent protons and carbons, shifting their signals downfield. The hydroxyl group, being electron-donating, will have a shielding effect. 2D NMR techniques such as COSY and HMBC would be used to confirm these assignments unequivocally.
Conclusion
This compound stands out as a strategically important intermediate in pharmaceutical manufacturing. Its inherent functionality allows for the construction of complex and biologically relevant scaffolds, such as the pyrido[8][9]oxazine core. The protocols detailed in this guide provide a practical framework for its application in synthesis and for ensuring its quality through robust analytical methods. As the demand for novel therapeutics continues to grow, the utility of such versatile building blocks in accelerating drug discovery and development pipelines cannot be overstated.
References
- 1. echemi.com [echemi.com]
- 2. 59288-39-0|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS#:59288-39-0 | 5-Hydroxy-6-iodo-3-pyridinecarboxylic acid | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Sílice [silice.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. PlumX [plu.mx]
- 12. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 13. hplc.eu [hplc.eu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
optimizing reaction yield for 5-Hydroxy-6-iodopyridine-3-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and high-yield reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Incomplete activation of the pyridine ring. 2. Insufficiently reactive iodinating agent. 3. Reaction temperature is too low. | 1. Ensure the starting material, 5-Hydroxynicotinic acid, is fully dissolved. The use of a suitable solvent system is critical. 2. Use a fresh source of the iodinating agent (e.g., N-Iodosuccinimide). Consider the addition of a silver salt like silver triflate to increase the electrophilicity of the iodine source. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-iodination of the pyridine ring. 2. Side reactions due to high reaction temperature. | 1. Carefully control the stoichiometry of the iodinating agent. A 1:1 molar ratio of substrate to iodinating agent is recommended for mono-iodination. 2. Perform the reaction at a lower temperature to minimize side product formation. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of colored byproducts. 3. Product is insoluble in common recrystallization solvents. | 1. Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature slightly. 2. Treat the crude product with a decolorizing agent, such as activated carbon, during recrystallization. 3. A mixed solvent system may be necessary for effective recrystallization. Test small batches with various solvent combinations. |
| Inconsistent Yields | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time). 3. Inefficient workup and purification. | 1. Use high-purity, anhydrous reagents and solvents. 2. Maintain strict control over reaction parameters. Use a temperature-controlled reaction setup. 3. Standardize the workup and purification procedure to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the synthesis of this compound?
A1: A one-pot iodination of 5-Hydroxynicotinic acid is a highly effective method. This approach typically involves the use of an electrophilic iodine source, such as N-Iodosuccinimide (NIS), in the presence of a silver salt, like silver triflate (AgOTf), to enhance the reactivity of the iodinating agent.
Q2: What is the role of the silver salt in the iodination reaction?
A2: The silver salt acts as a Lewis acid, activating the N-Iodosuccinimide to generate a more potent electrophilic iodine species. This is particularly important for the iodination of electron-deficient pyridine rings, such as the one in 5-Hydroxynicotinic acid.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable eluent for TLC would be a mixture of ethyl acetate and hexane.
Q4: What are the expected side products in this synthesis?
A4: Potential side products include di-iodinated species if an excess of the iodinating agent is used. Additionally, degradation of the starting material or product may occur if the reaction is carried out at excessively high temperatures or for prolonged periods.
Q5: What is the best way to purify the final product?
A5: The product can be purified by recrystallization. After quenching the reaction and performing an aqueous workup, the crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or methanol/water, to obtain the pure this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for one-pot iodination of hydroxypyridines.
Materials:
-
5-Hydroxynicotinic acid
-
N-Iodosuccinimide (NIS)
-
Silver Triflate (AgOTf)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Hydroxynicotinic acid (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add N-Iodosuccinimide (1.1 eq) to the solution and stir.
-
In a separate flask, dissolve Silver Triflate (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the silver triflate solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture to remove any solids and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4, which should precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
Data Presentation
| Starting Material | Iodinating Agent | Additive | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 5-Hydroxynicotinic acid | N-Iodosuccinimide | Silver Triflate | Acetonitrile | 2-4 | High (expected) | Adapted from Maloney et al. |
| 2-Hydroxypyridine | N-Iodosuccinimide | Silver Triflate | Acetonitrile | 2 | 95 | Maloney et al. |
| 4-Hydroxypyridine | N-Iodosuccinimide | Silver Triflate | Acetonitrile | 2 | 98 | Maloney et al. |
Note: The yield for this compound is an expected value based on the high yields reported for similar substrates in the referenced literature.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing reaction yield.
Technical Support Center: Purification of Halogenated Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of halogenated pyridine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during common purification techniques for halogenated pyridine compounds.
Recrystallization Issues
Question: My halogenated pyridine compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" can occur if the compound is impure or if the cooling process is too rapid. To troubleshoot this, try redissolving the oil by heating and adding a small amount of additional solvent. Then, allow the solution to cool at a much slower rate. If you are using a mixed solvent system, adding more of the solvent in which the compound is more soluble can also help. Another strategy is to vigorously stir the solution as the oil begins to form upon cooling, which can break up the oil into smaller droplets that may act as nuclei for crystal formation.[1][2] It is also possible that the boiling point of the solvent is higher than the melting point of your compound; in this case, selecting a solvent with a lower boiling point is recommended.[2]
Question: No crystals are forming after my halogenated pyridine solution has cooled. What are the next steps?
Answer: If crystals do not form, the solution is likely not supersaturated. You can attempt to induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[3]
-
Seeding: Add a single, pure crystal of the compound (a "seed crystal") to the solution, if available.[3]
-
Reducing Temperature: Further cool the solution by placing the flask in an ice bath or refrigerator.[3]
-
Concentrating the Solution: The most common reason for crystallization failure is using too much solvent.[1] Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[2][3]
Question: The yield of my recrystallized halogenated pyridine is very low. How can I improve it?
Answer: A low yield is often due to using an excessive amount of solvent, which leaves a significant portion of the compound dissolved in the mother liquor. To improve the yield, you can concentrate the mother liquor by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.[3]
Column Chromatography Issues
Question: My halogenated pyridine appears to be degrading on the silica gel column, resulting in streaking on the TLC plate and low recovery. What is the cause and how can I prevent it?
Answer: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic surface of standard silica gel, leading to product degradation. To mitigate this, you can neutralize the silica gel by preparing a slurry of the silica in your eluent and adding a small amount of a non-polar tertiary amine, such as triethylamine (~0.1-1% v/v), before packing the column.[4]
Question: I'm having difficulty separating my halogenated pyridine product from starting materials or byproducts. How can I improve the separation?
Answer: Optimizing your chromatographic conditions is key to achieving good separation.
-
Solvent System Optimization: Use Thin Layer Chromatography (TLC) to screen various solvent systems of differing polarities. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[4] Aim for an Rf value between 0.2 and 0.4 for your desired compound to ensure good separation on the column.[4]
-
Gradient Elution: If a single solvent system (isocratic elution) is insufficient, employing a gradient elution, where the polarity of the eluent is gradually increased during the separation, can be highly effective.[4]
Liquid-Liquid Extraction Issues
Question: After performing an acidic wash to remove a pyridine-based impurity, I still see it in my organic layer. Why is this happening?
Answer: The acidic wash may not be effective if the pH of the aqueous solution is not low enough to fully protonate the pyridine nitrogen, forming the water-soluble pyridinium salt. Ensure the aqueous layer is sufficiently acidic (pH < 2) after the extraction. Using a dilute HCl solution (e.g., 1-5%) is a common approach.[5] An alternative to acidic washes is to use a 10-15% aqueous copper (II) sulfate solution. Pyridine forms a complex with copper that is soluble in the aqueous layer.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial halogenated pyridine compounds?
A1: Besides residual starting materials and byproducts from the synthesis, common impurities can include water, as many pyridine compounds are hygroscopic, and other pyridine homologues like picolines and lutidines.[6][7]
Q2: My purified halogenated pyridine is a yellow or brown color. What is the cause and how can I fix it?
A2: Discoloration is often due to the presence of minor impurities or degradation products. Purification by distillation, potentially after treatment with a drying agent like potassium hydroxide (KOH) or an oxidizing agent like potassium permanganate (KMnO₄), will typically yield a colorless liquid.[6]
Q3: How should I store my purified, anhydrous halogenated pyridine?
A3: Anhydrous halogenated pyridines should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect them from moisture and light.[7][8]
Q4: What are the key safety precautions to take when purifying halogenated pyridines?
A4: Pyridine and its derivatives are often flammable, toxic, and have strong, unpleasant odors. Always handle these compounds in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that any distillation apparatus is properly assembled and secured.[6]
Data Presentation
Table 1: Comparison of Purification Methods for a Halogenated Pyridine Derivative
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | High purity achievable, scalable. | Can be time-consuming, requires a solid product. |
| Column Chromatography | 95-99% | 50-85% | Good for separating complex mixtures. | Can be labor-intensive, potential for product degradation on silica. |
| Distillation | 98-99.5% | 70-95% | Effective for volatile, thermally stable compounds. | Not suitable for non-volatile or heat-sensitive compounds. |
| Acidic Extraction | N/A (for impurity removal) | >95% (of desired product) | Efficient for removing basic impurities. | Product must be stable to acidic conditions. |
Table 2: Purity of Pyridine After Alkali Treatment and Distillation
| Treatment | Purity (%) | Water Content (%) | Imine Content (ppm) | Aldehyde Content (ppm) |
| Crude Pyridine | Not specified | Not specified | 900 | 2600 |
| Simple Distillation | 99.60 | 0 | 900 | 2600 |
| Alkali Treatment then Distillation | 99.82 | 0 | 25 | 60 |
| Acid/Water, Alkali Treatment, then Distillation | 99.20 | 0.4 | 85 | 60 |
Data adapted from US Patent US20100324299A1.[9]
Experimental Protocols
Protocol 1: General Recrystallization Procedure for a Solid Halogenated Pyridine
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. For a single solvent system, the compound should be highly soluble at high temperatures and poorly soluble at room temperature. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.[3][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature. If no crystals form, try the troubleshooting steps mentioned above. Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Two-Solvent System: To the hot solution, add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a few more drops of the hot "good" solvent until the solution becomes clear again. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[11]
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification of a Halogenated Pyridine by Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. The ideal system will show good separation between your desired compound and any impurities, with an Rf value of 0.2-0.4 for the product.[4]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. If your compound is prone to degradation, consider neutralizing the silica with triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Run the column with the chosen eluent system. If using a gradient, start with a less polar solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Removal of Pyridine Impurities by Acidic Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M HCl solution. Collect the aqueous layer. Repeat the extraction of the organic layer two more times.
-
Neutralization: To regenerate the pyridine from the aqueous pyridinium salt solution, cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., NaOH solution) until the solution is strongly alkaline.
-
Back Extraction: Extract the regenerated pyridine from the aqueous layer with an organic solvent.
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for halogenated pyridine compounds.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. ocw.mit.edu [ocw.mit.edu]
identifying and minimizing side products in 5-Hydroxy-6-iodopyridine-3-carboxylic acid synthesis
Welcome to the technical support resource for the synthesis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you identify and minimize the formation of critical side products, thereby improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the primary side products in this synthesis, and how can they be identified?
Answer: The synthesis of this compound via electrophilic iodination of 5-hydroxypyridine-3-carboxylic acid is generally effective. However, the electronic nature of the substituted pyridine ring can lead to several predictable side products.
The starting material, 5-hydroxypyridine-3-carboxylic acid, has three key features that influence the regioselectivity of electrophilic substitution:
-
A strongly activating hydroxyl group (-OH): This group directs incoming electrophiles to the ortho and para positions (C4 and C6).
-
A deactivating carboxylic acid group (-COOH): This group directs to the meta positions (C2 and C6).
-
A deactivating ring nitrogen: The nitrogen atom reduces the overall electron density of the ring, making electrophilic aromatic substitution (EAS) more difficult than on benzene.[1][2]
The desired product is formed by iodination at the C6 position, which is ortho to the activating hydroxyl group and meta to the deactivating carboxylic acid. However, the powerful activating effect of the hydroxyl group can lead to other products.
Common Side Products:
-
Di-iodinated Species (2,6-diiodo-5-hydroxypyridine-3-carboxylic acid): The introduction of the first iodine atom does not sufficiently deactivate the ring to prevent a second iodination, especially if excess iodinating agent is present. The strong activation from the hydroxyl group facilitates this second substitution, typically at the C2 position.
-
Other Regioisomers (e.g., 2-iodo, 4-iodo): While iodination at the 6-position is sterically and electronically favored, small amounts of other isomers can form. The resonance structures of the intermediate carbocation (sigma complex) are most stable when the positive charge is not placed on the electron-deficient nitrogen atom, which favors attack at the 3-position (in pyridine itself)[3]. However, the directing groups on the ring are the dominant influence here.
-
Decarboxylated Byproducts: Pyridinecarboxylic acids can undergo decarboxylation, particularly when subjected to high temperatures or harsh pH conditions during the reaction or workup.[4][5][6] This would result in 5-hydroxy-6-iodopyridine.
Identification Strategy:
A combination of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for confident identification. Isomers of pyridinecarboxylic acids can be effectively separated using mixed-mode chromatography, which leverages differences in both hydrophobicity and ionic properties.[7][8]
| Compound | Expected [M+H]⁺ (m/z) | Key ¹H NMR Features (Illustrative) |
| This compound (Product) | 265.9 | Two aromatic doublets in the pyridine region. |
| 5-hydroxypyridine-3-carboxylic acid (Starting Material) | 140.0 | Three distinct aromatic protons. |
| 2,6-diiodo-5-hydroxypyridine-3-carboxylic acid | 391.8 | One aromatic singlet in the pyridine region. |
| 5-hydroxy-6-iodopyridine (Decarboxylated) | 221.9 | Absence of the carboxylic acid proton; altered aromatic splitting pattern. |
Question 2: My reaction is generating a significant amount of di-iodinated product. How can I improve selectivity for the desired mono-iodinated compound?
Answer: The formation of the di-iodinated side product is a classic example of over-reaction due to a highly activated aromatic system. To enhance selectivity for the mono-iodinated product, you must carefully control the reaction kinetics.
Key Strategies to Minimize Di-iodination:
-
Control Reagent Stoichiometry: This is the most critical factor. Use a slight excess, but no more than 1.05 to 1.1 equivalents, of your iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl), or Iodine/H₂O₂). Running preliminary small-scale reactions to find the optimal stoichiometry is highly recommended.
-
Slow Reagent Addition: Add the iodinating agent slowly and in portions over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring the faster mono-iodination of the starting material over the slower iodination of the already-iodinated product.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures (e.g., 0 °C to room temperature) increase the selectivity of electrophilic aromatic substitutions by widening the difference in activation energy between the first and second iodination.
-
Real-time Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC analysis to track the consumption of the starting material. The reaction should be quenched as soon as the starting material is consumed to prevent the subsequent formation of the di-iodinated product.
Below is a workflow to guide your optimization process.
Caption: Troubleshooting workflow for minimizing di-iodination.
Question 3: I am concerned about decarboxylation. At what stages is this most likely to occur and how can it be prevented?
Answer: Decarboxylation is a common side reaction for many aromatic carboxylic acids, especially those with electron-donating groups that can stabilize the resulting carbanion intermediate.[4][6] In this synthesis, the risk is highest during steps involving heat or strong acids/bases.
Prevention and Mitigation Strategies:
-
Reaction Temperature: Avoid running the iodination reaction at elevated temperatures for prolonged periods. If the reaction is sluggish at room temperature, consider alternative, more reactive iodinating agents rather than increasing the heat.
-
Aqueous Workup: When performing extractions, avoid using excessively strong acids or bases to adjust the pH. A saturated solution of sodium bicarbonate or dilute HCl (e.g., 1M) is generally sufficient. Prolonged exposure to harsh pH, especially at elevated temperatures, should be avoided.
-
Purification:
-
Recrystallization: This is often the preferred method for purification as it is milder than chromatography. Experiment with various solvent systems (e.g., Ethanol/Water, Acetic Acid/Water) to find conditions that provide good purity without requiring heat for extended durations.
-
Chromatography: If column chromatography is necessary, use a silica gel system buffered with a small amount of a mild acid (like acetic acid) in the mobile phase to keep the product protonated and minimize streaking and on-column degradation. Avoid leaving the product on the column for longer than necessary.
-
Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C). Avoid aggressive heating in a vacuum oven.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be optimized for your specific laboratory conditions.
Materials:
-
5-hydroxypyridine-3-carboxylic acid
-
N-Iodosuccinimide (NIS)
-
Sulfuric Acid (concentrated)
-
Deionized Water
-
Sodium thiosulfate
-
Ethyl Acetate
-
Brine
Procedure:
-
To a stirred solution of 5-hydroxypyridine-3-carboxylic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Iodosuccinimide (1.05 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.
-
Monitor the reaction progress by HPLC or TLC. A typical mobile phase for TLC is 10% Methanol in Dichloromethane with 1% Acetic Acid.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Quench any remaining iodine by adding a 10% aqueous solution of sodium thiosulfate until the yellow/brown color disappears.
-
The resulting precipitate is the crude product. Filter the solid, wash thoroughly with cold deionized water, and then with a small amount of cold ethyl acetate.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: HPLC Method for In-Process Monitoring
This method provides a baseline for separating the starting material, product, and major side products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Expected Elution Order: 5-hydroxypyridine-3-carboxylic acid -> this compound -> Di-iodinated species.
Mechanism Overview
The core reaction is an Electrophilic Aromatic Substitution (EAS). The mechanism involves the attack of the electron-rich pyridine ring on an electrophilic iodine species, followed by deprotonation to restore aromaticity.
Caption: Simplified mechanism for electrophilic iodination.
References
- 1. davuniversity.org [davuniversity.org]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decarboxylation [organic-chemistry.org]
- 6. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
methods to improve the solubility of 5-Hydroxy-6-iodopyridine-3-carboxylic acid for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Hydroxy-6-iodopyridine-3-carboxylic acid for in vitro assays.
Troubleshooting Guide
Issue: Low or no solubility of this compound in aqueous buffer.
This is a common challenge for many organic molecules, including pyridine carboxylic acid derivatives. The following steps provide a systematic approach to troubleshoot and improve solubility.
Step 1: pH Adjustment
-
Problem: The compound is a carboxylic acid and a phenol, making its solubility highly dependent on the pH of the solution. At neutral or acidic pH, the compound is likely to be in its less soluble, protonated form.
-
Solution: Increase the pH of the aqueous buffer. By shifting the pH to a more basic range (e.g., pH 7.4 or higher), the carboxylic acid and hydroxyl groups will deprotonate, forming a more soluble salt.[1][2][3][4][5] It is crucial to determine the pKa of the compound to select an optimal pH for solubilization. As a general rule, the pH should be at least 1-2 units above the pKa of the carboxylic acid and the phenol for complete ionization and improved solubility.
-
Experimental Protocol:
-
Prepare a stock solution of a suitable buffer (e.g., phosphate-buffered saline - PBS).
-
Add the desired amount of this compound.
-
While stirring, slowly add a base solution (e.g., 1 M NaOH) dropwise to increase the pH.
-
Monitor the pH and the dissolution of the compound.
-
Once the compound is dissolved, adjust the final volume and pH as required for your assay.
-
Caution: Ensure the final pH is compatible with your in vitro assay and does not affect cell viability or assay components.
-
Step 2: Utilize Co-solvents
-
Problem: If pH adjustment alone is insufficient or not feasible for the experimental setup, the polarity of the solvent system may need to be modified.
-
Solution: Introduce a water-miscible organic co-solvent. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7][8] Common co-solvents for in vitro assays include Dimethyl sulfoxide (DMSO) and ethanol.
-
Experimental Protocol:
-
Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol.
-
For the in vitro assay, dilute this stock solution into the aqueous assay buffer.
-
Critical Consideration: The final concentration of the co-solvent in the assay medium should be kept to a minimum (typically ≤1%, and often <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[9][10][11] Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
-
Step 3: Employ Solubilizing Excipients
-
Problem: For particularly challenging compounds, more advanced formulation strategies may be necessary.
-
Solution: Use solubilizing excipients such as cyclodextrins.[12][13][14][15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like the pyridine ring of the target compound, forming inclusion complexes that have enhanced aqueous solubility.[12][13][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[12]
-
Experimental Protocol:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a concentration determined to be effective and non-toxic for the assay system.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture, potentially with gentle heating, to facilitate the formation of the inclusion complex.
-
Allow the solution to cool to room temperature before use.
-
Filter out any undissolved compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should try to dissolve this compound?
A1: The most straightforward and often effective first step is to increase the pH of your aqueous buffer. As a carboxylic acid, its solubility will significantly increase in a basic environment due to the formation of a more soluble salt.[1][2][3]
Q2: I am using a stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous assay buffer. What should I do?
A2: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are a few things to try:
-
Decrease the stock concentration: A lower concentration of the compound in the DMSO stock may prevent it from crashing out upon dilution.
-
Modify the dilution method: Instead of adding the stock directly to the full volume of buffer, try adding the stock to a smaller volume first and then gradually adding more buffer while vortexing.
-
Combine methods: Consider using a buffer that is already at a slightly elevated pH or contains a low concentration of a solubilizing agent like HP-β-CD before adding your DMSO stock.
Q3: Are there any concerns with using co-solvents like DMSO in cell-based assays?
A3: Yes. High concentrations of DMSO can be toxic to cells and can interfere with the assay readout.[9][10][11] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 1%, and to include a vehicle control (the same concentration of DMSO without your compound) to account for any solvent effects.[9]
Q4: What are cyclodextrins and how do they work?
A4: Cyclodextrins are cyclic sugars that have a bucket-like shape with a hydrophobic interior and a hydrophilic exterior.[12][13] They can encapsulate poorly water-soluble "guest" molecules, like your compound, within their hydrophobic core.[16] This "guest-host" complex is then more soluble in water due to the hydrophilic exterior of the cyclodextrin.[12][16]
Q5: Can I combine these solubility enhancement methods?
A5: Absolutely. In many cases, a combination of methods is the most effective approach. For example, you could dissolve this compound in a pH-adjusted buffer that also contains a low percentage of a co-solvent or a cyclodextrin.
Quantitative Data Summary
| Method | Condition | Expected Solubility (µg/mL) | Notes |
| Aqueous Buffer | pH 5.0 | < 1 | Likely to be poorly soluble in acidic conditions. |
| pH 7.4 | 10 - 50 | Moderate increase in solubility at neutral pH. | |
| pH 9.0 | > 500 | Significant increase in solubility in basic conditions. | |
| Co-solvent | 1% DMSO in pH 7.4 Buffer | 50 - 200 | Improved solubility over buffer alone. |
| 5% DMSO in pH 7.4 Buffer | > 1000 | Higher co-solvent concentration further increases solubility, but may impact assay performance. | |
| Excipient | 1% HP-β-CD in pH 7.4 Buffer | 200 - 800 | Cyclodextrins can significantly enhance solubility. |
| Combined | 1% DMSO in pH 9.0 Buffer | > 1500 | A combination of methods is often the most effective. |
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A workflow for systematically improving compound solubility.
Decision Logic for Choosing a Solubilization Method
Caption: Decision tree for selecting a suitable solubilization method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ijpsonline.com [ijpsonline.com]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. scispace.com [scispace.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Reaction Condition Optimization for the Carboxylation of Pyridine Rings
Welcome to the technical support center for the carboxylation of pyridine rings. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the carboxylation of pyridine rings?
A1: Several methods have been developed for the carboxylation of pyridine rings, each with its own advantages and challenges. Some of the most prominent methods include:
-
Electrochemical Carboxylation: This method uses an electric current to facilitate the reaction between pyridine and CO2. A key advantage is the ability to control regioselectivity (the position of carboxylation) by choosing between a divided or undivided electrochemical cell.[1][2]
-
Copper-Catalyzed Carboxylation: This approach often involves a one-pot protocol where the pyridine ring is first activated (e.g., through C-H phosphination) and then carboxylated using a copper catalyst and CO2.[3][4]
-
Other Metal-Catalyzed Carboxylations: Nickel and Rhodium catalysts have also been employed for pyridine carboxylation, though these may have limitations in terms of yield, selectivity, or the need for directing groups.[1]
Q2: I am observing poor regioselectivity in my electrochemical carboxylation. How can I control the position of carboxylation?
A2: Regioselectivity in the electrochemical carboxylation of pyridines is primarily dictated by the type of electrochemical cell used.[2]
-
For C5-carboxylation: Employ a divided electrochemical cell. This setup separates the anode and cathode, influencing the reaction pathway to favor carboxylation at the C5 position.[1][2]
-
For C4-carboxylation: Utilize an undivided electrochemical cell. In this configuration, both electrodes are in the same compartment, which promotes carboxylation at the C4 position.[1][2]
The choice of the electrochemical reactor is a critical parameter for controlling the site of carboxylation.[2]
Q3: My copper-catalyzed carboxylation is not proceeding. What are some potential reasons?
A3: A stalled copper-catalyzed carboxylation can be due to several factors. The reaction is typically a two-step process within a one-pot protocol.[3][4] Ensure that the initial C-H activation step (e.g., phosphination) is successful. If the pyridylphosphonium salt intermediate is not formed, the subsequent carboxylation will not occur. Additionally, the purity and activity of the copper catalyst (e.g., CuCl), ligand (e.g., TMEDA), and reductant (e.g., ZnEt2) are crucial for the reaction's success.[4]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is from a reliable source and stored under appropriate conditions (e.g., inert atmosphere).- For copper-catalyzed reactions, consider using freshly opened or purified catalyst.- In electrochemical methods, check the integrity and cleanliness of the electrodes. |
| Poor Quality Reagents | - Use high-purity, anhydrous solvents and reagents, as trace amounts of water or other impurities can quench the reaction.- Ensure the pyridine substrate is pure. |
| Suboptimal CO2 Concentration | - For reactions using gaseous CO2, ensure the reaction vessel is properly sealed and purged.- While high pressure can increase CO2 concentration, be aware that it can also favor side reactions like hydrogen evolution in electrochemical systems.[5] Reactions are often successful at 1 atm of CO2.[4] |
| Incorrect Reaction Temperature | - While many modern methods operate at room temperature, some reactions may require heating or cooling.[4] Consult the specific protocol for the optimal temperature range. |
| Inefficient C-H Activation (for multi-step protocols) | - In methods requiring a pre-activation step (like phosphination for copper-catalyzed carboxylation), verify the formation of the intermediate using techniques like NMR or mass spectrometry before proceeding.[3] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reduction or Over-oxidation | - In electrochemical synthesis, carefully control the applied potential or current to avoid undesired side reactions.- For metal-catalyzed reactions, the choice and amount of reductant or oxidant are critical. |
| Competing Reaction Pathways | - The presence of multiple reactive sites on the pyridine ring can lead to a mixture of products. The choice of methodology is key to directing the reaction to the desired position.[1][2] |
| Decomposition of Starting Material or Product | - Some substituted pyridines or their carboxylated products may be unstable under the reaction conditions. Consider using milder conditions or protecting sensitive functional groups. |
Experimental Protocols
Protocol 1: C4-Selective Copper-Catalyzed Carboxylation of Pyridine
This protocol is based on a method involving C-H phosphination followed by copper-catalyzed carboxylation.[3][4]
Materials:
-
Pyridine substrate
-
Triphenylphosphine (PPh3)
-
Triflic anhydride (Tf2O)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Diethylzinc (ZnEt2)
-
Dimethylacetamide (DMA), anhydrous
-
CO2 (balloon or cylinder)
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
C-H Phosphination (Formation of Pyridylphosphonium Salt):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the pyridine substrate (1.0 mmol), triphenylphosphine (1.2 mmol), and anhydrous DMA (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the pyridylphosphonium salt can be monitored by TLC or LC-MS.
-
-
Copper-Catalyzed Carboxylation:
-
To the flask containing the pyridylphosphonium salt, add CuCl (0.1 mmol) and TMEDA (0.12 mmol).
-
Evacuate and backfill the flask with CO2 (1 atm, from a balloon).
-
Add diethylzinc (2.0 mmol, typically as a solution in hexanes) dropwise at room temperature.
-
Stir the reaction mixture under the CO2 atmosphere for 12-24 hours.
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine-4-carboxylic acid.
-
Protocol 2: General Procedure for Electrochemical Carboxylation of Pyridine
This is a generalized protocol based on the principles of electrochemical carboxylation for achieving C4 or C5 selectivity.[1][2]
Materials:
-
Pyridine substrate
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu4NPF6)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
-
Carbon dioxide (CO2) gas
-
Electrochemical cell (divided or undivided)
-
Working electrode (e.g., glassy carbon or platinum)
-
Counter electrode (e.g., platinum wire or carbon rod)
-
Reference electrode (e.g., Ag/AgCl or SCE)
-
Potentiostat/Galvanostat
Procedure:
-
Cell Assembly:
-
Assemble the electrochemical cell. For a divided cell (for C5-carboxylation), ensure the anodic and cathodic compartments are separated by a porous frit or membrane. For an undivided cell (for C4-carboxylation), both electrodes will be in the same compartment.
-
Place the working, counter, and reference electrodes in their respective positions.
-
-
Electrolyte Solution Preparation:
-
In a volumetric flask, dissolve the pyridine substrate and the supporting electrolyte in the anhydrous solvent.
-
-
Electrolysis:
-
Fill the electrochemical cell with the electrolyte solution.
-
Purge the solution with CO2 gas for at least 30 minutes to ensure saturation.
-
Maintain a CO2 atmosphere over the solution during the electrolysis (e.g., using a CO2 balloon).
-
Connect the electrodes to the potentiostat/galvanostat and apply the desired potential or current. The specific potential/current should be determined based on cyclic voltammetry of the substrate or from literature precedents.
-
Continue the electrolysis until the desired amount of charge has passed or the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
After the electrolysis is complete, transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be worked up by acid-base extraction to isolate the carboxylic acid product.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Optimization of Conditions for Copper-Catalyzed C4-Carboxylation
| Entry | Catalyst (mol%) | Ligand (mol%) | Reductant (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl (10) | TMEDA (12) | ZnEt2 (2.0) | DMA | 25 | High |
| 2 | CuI (10) | TMEDA (12) | ZnEt2 (2.0) | DMA | 25 | Moderate |
| 3 | Cu(OAc)2 (10) | TMEDA (12) | ZnEt2 (2.0) | DMA | 25 | Low |
| 4 | CuCl (10) | No Ligand | ZnEt2 (2.0) | DMA | 25 | Low |
| 5 | CuCl (10) | TMEDA (12) | No Reductant | DMA | 25 | No Reaction |
| 6 | CuCl (10) | TMEDA (12) | ZnEt2 (2.0) | THF | 25 | Moderate |
Note: Yields are qualitative and for illustrative purposes based on general principles of catalysis.
Table 2: Regioselectivity in Electrochemical Carboxylation
| Entry | Pyridine Substrate | Cell Type | Major Product | Regioisomeric Ratio (C4:C5) |
| 1 | 2-Phenylpyridine | Undivided | 2-Phenylpyridine-4-carboxylic acid | >20:1 |
| 2 | 2-Phenylpyridine | Divided | 2-Phenylpyridine-5-carboxylic acid | 1:>20 |
| 3 | 2,6-Dimethylpyridine | Undivided | 2,6-Dimethylpyridine-4-carboxylic acid | >20:1 |
| 4 | 2,6-Dimethylpyridine | Divided | 2,6-Dimethylpyridine-3-carboxylic acid | N/A (C5 position is blocked) |
Data is illustrative of the principles described in the literature.[1][2]
Visualizations
Caption: Troubleshooting workflow for low yield in pyridine carboxylation.
Caption: Logic diagram for controlling regioselectivity.
References
- 1. Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. researchgate.net [researchgate.net]
- 4. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 5. Study of Pyridine-Mediated Electrochemical Reduction of CO2 to Methanol at High CO2 Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unwanted decarboxylation of pyridine-3-carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-3-carboxylic acids (nicotinic acid and its derivatives). The focus is on addressing and preventing unwanted decarboxylation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My pyridine-3-carboxylic acid is undergoing decarboxylation. What are the primary factors that cause this unwanted side reaction?
A1: Unwanted decarboxylation of pyridine-3-carboxylic acids is primarily influenced by three main factors:
-
Temperature: High temperatures are a major driver of decarboxylation. While nicotinic acid itself is relatively stable, prolonged exposure to elevated temperatures, especially above 150°C, can induce the loss of CO2.
-
pH: The rate of decarboxylation is pH-dependent. Studies have shown that for some pyridinecarboxylic acids, the decarboxylation rate is at a maximum at an intermediate pH and decreases at both higher and lower acidities.[1] For pyridine-3-carboxylic acid, extreme pH conditions, particularly in the presence of heat, can facilitate the reaction.
-
Presence of Catalysts: Certain metal catalysts, particularly transition metals, can promote decarboxylation. While often employed for desired cross-coupling reactions, they can also catalyze the unwanted loss of the carboxylic acid group.
Q2: How can I detect and quantify the extent of decarboxylation in my sample?
A2: There are two primary analytical methods to detect and quantify the decarboxylation of pyridine-3-carboxylic acid, which results in the formation of pyridine:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying pyridine-3-carboxylic acid from its decarboxylated product, pyridine. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a buffer like sulfuric acid) can achieve good separation. UV detection at around 250-260 nm is typically used for quantification.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratio of pyridine-3-carboxylic acid to pyridine in a sample. By integrating the signals corresponding to the protons on the pyridine rings of both the starting material and the product, a quantitative assessment of decarboxylation can be made.
Q3: I am performing a cross-coupling reaction (e.g., Suzuki, Heck) with a pyridine-3-carboxylic acid derivative and observing significant decarboxylation. What can I do to minimize this?
A3: Decarboxylation during cross-coupling reactions is a common issue. Here are some troubleshooting steps:
-
Lower the Reaction Temperature: If possible, screen for lower reaction temperatures. Even a modest reduction in temperature can significantly decrease the rate of decarboxylation.
-
Optimize the Catalyst System: The choice of palladium catalyst and ligand is crucial. Some ligands can promote the desired coupling at lower temperatures. Consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Use a Milder Base: Strong bases can sometimes facilitate decarboxylation. If your reaction conditions permit, try using a weaker base.
-
Protect the Carboxylic Acid Group: If other strategies fail, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is generally more stable to decarboxylation under typical cross-coupling conditions. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q4: Are there any solvents that are known to be better or worse for the stability of pyridine-3-carboxylic acids at high temperatures?
A4: While pyridine-3-carboxylic acid is a relatively stable compound, the choice of solvent can influence its stability at elevated temperatures. Non-aqueous, aprotic solvents are generally preferred for reactions where decarboxylation is a concern, as they are less likely to participate in proton transfer mechanisms that can facilitate decarboxylation. In aqueous solutions, the rate of decarboxylation can be influenced by the pH of the medium.[1] It is always recommended to perform stability studies in the specific solvent system for your reaction if decarboxylation is a critical concern.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired product and presence of pyridine in post-reaction analysis (HPLC, NMR). | Unwanted decarboxylation due to high reaction temperature. | 1. Reduce the reaction temperature. 2. Screen for a more active catalyst that allows for lower reaction temperatures. 3. Reduce the reaction time. |
| Decarboxylation is observed even at moderate temperatures. | The pH of the reaction mixture is promoting decarboxylation. | 1. Adjust the pH of the reaction mixture if possible. 2. Use a buffered solution to maintain a stable pH. |
| Significant decarboxylation occurs during metal-catalyzed reactions. | The chosen metal catalyst is promoting decarboxylation. | 1. Screen different metal catalysts and ligands. 2. Consider using a lower catalyst loading. 3. Protect the carboxylic acid group as an ester. |
| Difficulty in separating the desired product from the decarboxylated pyridine. | Similar polarity of the product and byproduct. | 1. Optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization). 2. If purification is challenging, focus on preventing the formation of the byproduct by addressing the root cause of decarboxylation. |
Data Presentation
Table 1: Factors Influencing the Rate of Decarboxylation of Pyridinecarboxylic Acids
| Factor | Observation | Implication for Pyridine-3-Carboxylic Acid |
| Isomer Position | Picolinic acid (2-COOH) decarboxylates more readily than isonicotinic acid (4-COOH). Nicotinic acid (3-COOH) is generally the most stable of the three isomers. | Pyridine-3-carboxylic acid is inherently more resistant to decarboxylation compared to its isomers, but it is not immune under harsh conditions. |
| pH (Aqueous Solution) | For picolinic acid, the rate of decarboxylation is maximal at an intermediate pH and decreases in highly acidic or basic conditions.[1] | While specific quantitative data for nicotinic acid is less common due to its higher stability, it is prudent to avoid prolonged heating at intermediate pH values if decarboxylation is a concern. |
| Temperature | The rate of decarboxylation increases significantly with temperature. For example, quinolinic acid (pyridine-2,3-dicarboxylic acid) shows a measurable rate of decarboxylation to nicotinic acid at 95°C in water.[1] | For reactions involving pyridine-3-carboxylic acid, temperatures should be kept as low as possible to minimize the risk of decarboxylation. |
| Solvent | Decarboxylation of picolinic acid has been observed to be faster in some non-aqueous solvents compared to water.[1] | Solvent effects on the stability of pyridine-3-carboxylic acid should be considered, and empirical testing may be necessary for novel reaction systems. |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of Decarboxylation
This protocol provides a general method for the separation and quantification of pyridine-3-carboxylic acid and its decarboxylation product, pyridine.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Sulfuric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard solutions of pyridine-3-carboxylic acid and pyridine of known concentrations.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the reaction mixture or sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Gradient to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Return to 5% B
-
13-15 min: Re-equilibration at 5% B
-
-
-
Quantification:
-
Generate a calibration curve for both pyridine-3-carboxylic acid and pyridine using the standard solutions.
-
Integrate the peak areas of the analyte and the decarboxylation product in the sample chromatogram.
-
Calculate the concentration of each compound in the sample using the calibration curves. The percentage of decarboxylation can be determined from the relative amounts of the two compounds.
-
Protocol 2: Minimizing Decarboxylation in a Suzuki Coupling Reaction
This protocol provides a starting point for a Suzuki coupling reaction with a pyridine-3-carboxylic acid derivative, with considerations to minimize decarboxylation.
Materials:
-
Pyridine-3-carboxylic acid derivative (1.0 eq).
-
Aryl boronic acid (1.2 eq).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Base (e.g., K₂CO₃, 2.0 eq).
-
Degassed solvent (e.g., Dioxane/Water 4:1).
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the pyridine-3-carboxylic acid derivative, aryl boronic acid, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
-
Reaction Conditions:
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90°C).
-
Monitor the reaction progress by TLC or HPLC.
-
If the reaction is sluggish, consider a slight increase in temperature, but be mindful of the potential for increased decarboxylation.
-
-
Troubleshooting Decarboxylation:
-
If significant decarboxylation is observed, repeat the reaction at a lower temperature (e.g., 70°C) for a longer duration.
-
Consider screening alternative palladium catalysts and ligands that are known to be more active at lower temperatures (e.g., those based on Buchwald ligands).
-
If decarboxylation remains a problem, consider converting the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction.
-
Visualizations
Caption: Mechanism of decarboxylation of pyridine-3-carboxylic acid.
Caption: Troubleshooting workflow for unwanted decarboxylation.
References
assessing the chemical stability of 5-Hydroxy-6-iodopyridine-3-carboxylic acid under various conditions
Technical Support Center: 5-Hydroxy-6-iodopyridine-3-carboxylic acid
Welcome to the technical support center for this compound (CAS 59288-39-0). This guide provides essential information for researchers, scientists, and drug development professionals on assessing and managing the chemical stability of this compound. The following information is based on the known chemical properties of its constituent functional groups (hydroxypyridine, carboxylic acid, iodo-aromatic) and established principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on its structure, the stability of this compound is likely influenced by four main factors:
-
Light: Iodo-aromatic compounds are often photosensitive and can undergo de-iodination or other photochemical reactions upon exposure to UV or visible light.[1][2]
-
pH: The presence of both a phenolic hydroxyl group and a carboxylic acid group means the compound's solubility and stability in aqueous solutions can be highly pH-dependent. Pyridine carboxylic acids can be susceptible to decarboxylation under certain pH and temperature conditions.[3]
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions. This can often lead to the formation of colored degradation products.
-
Temperature: Elevated temperatures can accelerate degradation pathways such as oxidation and decarboxylation.[4][5] The thermal stability of hydroxypyridine derivatives can vary based on their substitution patterns.[6]
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific data for this compound is not publicly available, general best practices for storing structurally related compounds suggest the following:
-
Solid Form: Store in a tightly sealed container, protected from light (e.g., in an amber vial), at a controlled low temperature (e.g., 2-8 °C or -20 °C) in a dry environment or desiccator.
-
In Solution: If solutions must be stored, they should be freshly prepared. For storage, use amber glass or UV-blocking vials, purge with an inert gas (e.g., argon or nitrogen) to displace oxygen, and store at -20 °C or below. The choice of solvent and pH of the buffer is critical and should be validated for stability.
Q3: My solution of this compound has turned yellow/brown. What is the likely cause?
A3: The development of a yellow or brown color is a common indicator of degradation, likely due to oxidation. The hydroxypyridine moiety is susceptible to oxidation, forming colored quinone-like structures or other conjugated systems. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities.
Q4: Is this compound susceptible to hydrolysis?
A4: The primary functional groups (hydroxyl, iodo, carboxylic acid on a pyridine ring) are generally stable against hydrolysis. Unlike esters or amides, they do not have readily hydrolyzable bonds. However, extreme pH conditions combined with high temperatures could potentially promote other degradation pathways, such as decarboxylation.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor solubility in aqueous buffer. | The compound is likely sparingly soluble at neutral or acidic pH due to the carboxylic acid group. | Increase the pH of the solution. The carboxylate salt formed at basic pH should exhibit significantly higher aqueous solubility. Perform solubility tests across a pH range to determine the optimal conditions. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium during incubation. | Prepare stock solutions fresh before each experiment. Protect solutions from light during preparation and use. Include a stability assessment in your assay medium by incubating the compound for the duration of the experiment and analyzing its purity afterward using a stability-indicating method like HPLC. |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation due to light, oxidation, or temperature. | Review storage conditions. Ensure the solid material and solutions are protected from light and stored at an appropriate temperature. For solutions, consider purging with inert gas before sealing and freezing. Use a validated stability-indicating HPLC method to track the purity. |
| Loss of compound mass or potency. | Potential degradation in the solid state or inaccurate initial weighing. | Store the solid compound in a desiccator to protect from moisture. Re-verify the purity of the stock material using a reference standard if available. Ensure the analytical balance is properly calibrated. |
Summary of Potential Stability Profile
| Stress Condition | Typical Protocol | Potential Degradation Pathway | Observed Degradation (%) | Degradation Products (if identified) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Decarboxylation | Record Data Here | Record Data Here |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Ring opening (unlikely), salt formation | Record Data Here | Record Data Here |
| Oxidation | 3% H₂O₂ at RT for 24h | Hydroxylation, N-oxidation, formation of quinone-like species | Record Data Here | Record Data Here |
| Thermal (Solid) | 80°C for 48h | Decarboxylation, oxidative degradation | Record Data Here | Record Data Here |
| Photostability (Solution) | ICH Q1B Option II (Xenon lamp) | De-iodination, radical-mediated degradation | Record Data Here | Record Data Here |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of the compound and develop a stability-indicating analytical method.[1][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.[1]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.[1]
-
Thermal Degradation (in solution): Heat the stock solution at 60°C for 48 hours.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Analyze a control sample stored in the dark.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with an acid modifier like 0.1% formic acid) is a common starting point.
-
The method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Visualizations
Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the chemical stability of this compound.
Troubleshooting Logic for Compound Instability
This diagram provides a logical path for troubleshooting unexpected experimental results that may be related to compound instability.
References
preventing deiodination in subsequent reactions of 6-iodopyridines
Welcome to the technical support center for handling 6-iodopyridines in subsequent reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide solutions for preventing deiodination, a common side reaction. The guides below address specific issues in a question-and-answer format to help you optimize your experimental conditions and achieve desired product yields.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in reactions with 6-iodopyridines?
A1: Deiodination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine substituent on the 6-iodopyridine is replaced by a hydrogen atom.[1] This leads to the formation of a pyridine byproduct instead of the desired coupled product, which reduces the reaction yield and complicates the purification process.
Q2: In which types of coupling reactions is deiodination of 6-iodopyridines most frequently observed?
A2: Deiodination can occur in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1] Due to the high reactivity of the carbon-iodine (C-I) bond, which facilitates the initial oxidative addition step in the catalytic cycle, iodopyridines are generally more susceptible to this side reaction compared to their bromo- and chloro-analogs.[2][3]
Q3: What are the primary factors that promote the undesired deiodination reaction?
A3: Several key factors can influence the competition between the desired coupling reaction and the undesired deiodination:
-
Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is critical.[1]
-
Base: The strength and type of the base can significantly affect the reaction outcome. Strong bases can promote the formation of palladium-hydride species that lead to deiodination.[2]
-
Temperature: Higher reaction temperatures often increase the rate of deiodination.[1]
-
Solvent: The solvent's polarity and its ability to act as a proton source can influence the deiodination pathway.
-
Reaction Atmosphere: The presence of oxygen can lead to catalyst decomposition, which may favor side reactions.[4][5]
Troubleshooting Guides for Common Coupling Reactions
This section provides specific troubleshooting advice for significant deiodination observed in common cross-coupling reactions involving 6-iodopyridines.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Significant presence of a pyridine byproduct (the deiodinated starting material) identified by LC-MS or NMR.
Troubleshooting Steps:
-
Change the Base: This is often the most effective first step. Strong bases can generate palladium-hydride species responsible for deiodination.[2]
-
Lower the Reaction Temperature: Deiodination may have a higher activation energy than the desired coupling.
-
Recommendation: Reduce the reaction temperature in 10-20 °C increments. While this may slow down the reaction rate, it can significantly improve the selectivity for the desired product.[1]
-
-
Optimize the Ligand: The ligand plays a crucial role in promoting the desired reductive elimination step over deiodination.
-
Ensure an Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst, leading to the formation of palladium black and promoting side reactions.[4][5]
-
Recommendation: Thoroughly degas all solvents and reagents before use (e.g., by bubbling with argon or nitrogen for 15-30 minutes). Ensure the reaction vessel is properly purged and maintained under a positive pressure of an inert gas.[4]
-
Issue 2: Significant Deiodination in Sonogashira Coupling
Symptoms:
-
Low yield of the desired alkynyl-pyridine product.
-
Formation of pyridine byproduct and potentially alkyne homocoupling (Glaser coupling) byproducts.[7]
Troubleshooting Steps:
-
Modify the Base/Solvent System: Amine bases are standard, but their choice can be optimized.
-
Recommendation: While triethylamine (Et₃N) is common, consider using a bulkier amine base like diisopropylethylamine (DIPEA) to potentially suppress side reactions.[6] Ensure the base is anhydrous.
-
-
Consider Copper-Free Conditions: The copper(I) co-catalyst, while accelerating the Sonogashira reaction, is a primary promoter of Glaser homocoupling, which competes for the alkyne.[7] Issues with the catalytic cycle can indirectly favor deiodination.
-
Recommendation: Utilize a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and ligands that are efficient enough to proceed without a copper co-catalyst.[7]
-
-
Control the Reaction Temperature: As with other couplings, lower temperatures are generally preferred.
-
Recommendation: Run the reaction at the lowest temperature that provides a reasonable conversion rate. For highly reactive 6-iodopyridines, reactions can often proceed at room temperature or with gentle heating (e.g., 40-60 °C).[5]
-
-
Check Reagent Purity: Impurities in the alkyne or degradation of the iodo-compound can inhibit the catalyst.
-
Recommendation: Use high-purity terminal alkyne. Ensure the 6-iodopyridine has not degraded, which can be indicated by discoloration (brown/purple from free iodine).[8]
-
Issue 3: Significant Deiodination in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired 6-aminopyridine product.
-
Formation of pyridine byproduct.
Troubleshooting Steps:
-
Optimize the Ligand and Palladium Source: This reaction is highly dependent on the catalyst system. While strong bases are necessary, the right ligand can ensure the desired C-N coupling is the dominant pathway.[9]
-
Screen the Base: Although strong, non-nucleophilic bases are required for C-N coupling, the specific base can still influence the extent of deiodination.[6]
-
Recommendation: Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used.[6] It may be beneficial to screen different strong bases to find the optimal balance for your specific substrate.
-
-
Control Reaction Temperature and Time:
-
Recommendation: Perform the reaction at a moderate temperature (e.g., 80-100 °C) and monitor carefully by TLC or LC-MS. Avoid unnecessarily long reaction times or excessive temperatures, which can promote decomposition and side reactions.[1]
-
Data Presentation
Table 1: Influence of Base on Deiodination in Suzuki-Miyaura Coupling
| Base | Relative Strength | Typical Outcome for 6-Iodopyridines | Recommendation |
| K₃PO₄ | Mild | Low deiodination, good yield of coupled product.[2][6] | Highly Recommended |
| Cs₂CO₃ | Mild | Low deiodination, often excellent yields.[2] | Highly Recommended |
| K₂CO₃ | Mild | Generally low deiodination.[6] | Recommended |
| NaOtBu | Strong | High potential for deiodination.[2][6] | Use with caution; not a first choice |
| KOtBu | Strong | High potential for deiodination.[1][2] | Use with caution; not a first choice |
Table 2: Ligand Selection to Minimize Deiodination
| Ligand Type | Examples | Key Feature | Application |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich.[4] | Suzuki, Buchwald-Hartwig. Promotes rapid reductive elimination.[1] |
| Ferrocenylphosphines | dppf | Bidentate, robust.[11] | Suzuki, Sonogashira. Can stabilize the catalyst. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors.[4] | Suzuki. Highly active for challenging substrates. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Deiodination
-
Setup: To an oven-dried reaction vial, add the 6-iodopyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).[1] Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.[3]
-
Reaction: Stir the mixture at a moderate temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the deiodinated byproduct.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Setup: To an oven-dried Schlenk flask, add the 6-iodopyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add degassed anhydrous solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., DIPEA, 2.0-3.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 40-60 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.2-1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to an oven-dried reaction vial.
-
Reagent Addition: Outside the glovebox (under an inert gas flow), add the 6-iodopyridine (1.0 equiv), the amine (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Visualizations
Caption: Competing pathways: desired cross-coupling vs. undesired deiodination.
Caption: Troubleshooting workflow for addressing deiodination in coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
overcoming challenges in the N-acylation of indoline and pyridine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-acylation of indoline and pyridine derivatives.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low to no yield in the N-acylation of an indoline derivative.
-
Question: My N-acylation of a substituted indoline is resulting in a low yield or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields in indoline N-acylation often stem from the low nucleophilicity of the indole nitrogen, improper reaction conditions, or suboptimal reagents.[1] Here are several factors to consider for optimization:
-
Base Selection: The choice of base is critical for deprotonating the indoline nitrogen to enhance its nucleophilicity.[2] For many applications, a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF is effective.[2] If strong bases are incompatible with other functional groups on your molecule, consider alternatives like cesium carbonate (Cs2CO3) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which have been shown to be effective in specific protocols.[3][4]
-
Acylating Agent Reactivity: Highly reactive acylating agents like acyl chlorides are often used.[5] However, if these prove too harsh or lead to side reactions, consider using acid anhydrides or less reactive alternatives like thioesters.[3][5] The use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple carboxylic acids directly to the indoline nitrogen is another effective method, particularly for indoles with electron-withdrawing groups.[6]
-
Reaction Temperature: Increasing the reaction temperature can sometimes favor N-acylation.[2] For instance, heating the reaction mixture to 80 °C has been reported to drive the reaction to completion.[2] However, this should be monitored carefully to avoid decomposition.
-
Catalyst Systems: For challenging substrates, catalytic methods can offer improved yields. Copper hydride (CuH) catalysis with specific ligands has demonstrated high N-selectivity.[2]
-
Issue 2: Poor regioselectivity in pyridine N-acylation, with acylation occurring at the wrong position.
-
Question: I am attempting to N-acylate a pyridine derivative, but I am observing poor regioselectivity, with acylation occurring at C2 and C4 positions. How can I control the site of acylation?
-
Answer: The low reactivity of the pyridine ring necessitates activation, typically through the in-situ formation of an N-acyl pyridinium salt.[7] This intermediate is susceptible to nucleophilic attack at the 2-, 4-, and 6-positions.[7] Controlling regioselectivity is a common challenge. Here are some strategies:
-
N-Substituent on the Pyridinium Salt: The substituent on the nitrogen of the pyridinium salt can direct the site of acylation. For example, using N-methoxypyridinium salts can favor the formation of C2-acylated pyridines, while N-aminopyridinium salts can switch the selectivity to the C4 position.[8]
-
Steric Hindrance: The steric bulk of either the acylating agent or substituents on the pyridine ring can influence the position of attack.[7]
-
Pyridine N-Oxides: Using pyridine N-oxides as substrates can activate the ring for acylation, often with high regioselectivity.[9] The N-oxide functionality can then be removed in a subsequent step.
-
Catalyst Choice: While pyridine itself can act as a nucleophilic catalyst, more potent catalysts like 4-dimethylaminopyridine (DMAP) are often used to facilitate acylation.[10][11] Lewis acids such as CoCl2, various triflates, and zeolites can also be employed to activate anhydrides for acylation.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-acylation of indoles, and how can they be minimized?
A1: A common side reaction is C3-acylation, as the C3 position of the indole ring is often more nucleophilic than the nitrogen atom.[2] To favor N-acylation over C3-acylation, consider the following:
-
Reaction Conditions: Using a strong base like NaH in a polar aprotic solvent generally promotes N-alkylation. Incomplete deprotonation can lead to more C3-alkylation.[2]
-
Protecting Groups: Temporarily protecting the C3 position can prevent C-alkylation, directing the reaction to the nitrogen.[2]
-
Catalyst Systems: Certain catalyst and ligand combinations can provide high N-selectivity. For example, CuH with the DTBM-SEGPHOS ligand favors N-alkylation.[2]
Q2: Why is my N-acylation of an electron-deficient pyridine derivative not working?
A2: Highly deactivated or electron-poor aromatic compounds, including some pyridine derivatives, may not react effectively under standard Friedel-Crafts acylation conditions.[13] The electron-withdrawing nature of the pyridine nitrogen, especially when protonated by a strong Lewis acid, can render the ring too unreactive for acylation. In such cases, alternative strategies are needed, such as using pyridine N-oxides to increase the ring's reactivity or employing more potent catalytic systems.[9]
Q3: Can I use carboxylic acids directly for the N-acylation of indoles without converting them to acyl chlorides?
A3: Yes, direct N-acylation of indoles with carboxylic acids is possible and avoids the use of harsh acylating agents.[14] One reported method involves heating the indole and carboxylic acid with boric acid as a catalyst.[14] Another approach uses DCC (dicyclohexylcarbodiimide) as a coupling agent, often in the presence of DMAP.[6]
Q4: What is the role of pyridine when it is used as a solvent in acylation reactions?
A4: When pyridine is used as a solvent in acylation reactions with reagents like acetic anhydride, it serves multiple purposes. It acts as a base to neutralize the acidic byproduct (e.g., acetic acid), and it can also function as a nucleophilic catalyst by forming a highly reactive N-acyl pyridinium intermediate.[11]
Data Presentation
Table 1: Comparison of Bases for N-acylation of 3-methyl-1H-indole with S-methyl butanethioate.
| Entry | Base | Yield (%) |
| 1 | Cs2CO3 | 91 |
| 2 | NaOt-Bu | 82 |
| 3 | NaOH | 75 |
| 4 | K2CO3 | 68 |
| 5 | t-BuOK | 56 |
| 6 | NaH | 45 |
| 7 | Et3N | No Reaction |
Data sourced from a study on the chemoselective N-acylation of indoles using thioesters. The reaction was carried out with 3-methyl-1H-indole, S-methyl butanethioate, and the respective base in xylene at 140 °C for 12 hours.[3]
Table 2: Regioselectivity of Grignard Reagent Addition to N-Acyl Pyridinium Salts.
| Entry | Grignard Reagent (RMgX) | Activating Group (R1) | Yield (%) | Ratio C-2/C-4 |
| 1 | EtMgBr | Me | 76 | 70:30 |
| 2 | EtMgBr | EtO | 73 | 64:36 |
| 3 | EtMgBr | t-Bu | 73 | 52:48 |
This table summarizes the effect of the activating group's steric demand on the regioselectivity of the addition of ethylmagnesium bromide to N-acyl pyridinium salts.[7]
Experimental Protocols
Protocol 1: General Procedure for N-acylation of Indoles with Thioesters
This protocol is based on a reported chemoselective N-acylation method.[3]
-
Materials:
-
Indole derivative (1.0 equiv)
-
Thioester (3.0 equiv)
-
Cesium Carbonate (Cs2CO3) (3.0 equiv)
-
Xylene (solvent)
-
-
Procedure:
-
To a reaction vessel, add the indole derivative (0.2 mmol), thioester (0.6 mmol), and Cs2CO3 (0.6 mmol).
-
Add xylene (2.0 mL).
-
Heat the reaction mixture to 140 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Purify the product using column chromatography.
-
Protocol 2: N-acylation of 2-amino-4-methylpyridine
This protocol is for the synthesis of N-(4-methylpyridin-2-yl)acetamide.[15]
-
Materials:
-
2-amino-4-methylpyridine (99.0 g, 915 mmol)
-
Acetic anhydride (250 mL)
-
Diethyl ether (100 mL)
-
-
Procedure:
-
In a suitable reaction flask, dissolve 2-amino-4-methylpyridine in acetic anhydride.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a suitable base (e.g., sodium carbonate) until the solution is alkaline.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the product from a suitable solvent for purification.
-
Visualizations
Caption: Experimental workflow for the N-acylation of indoline derivatives.
Caption: Troubleshooting logic for low yield in pyridine N-acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. 傅-克酰基化反应 [sigmaaldrich.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. benchchem.com [benchchem.com]
strategies for scaling up the laboratory synthesis of 5-Hydroxy-6-iodopyridine-3-carboxylic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the laboratory synthesis and scale-up of 5-Hydroxy-6-iodopyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common laboratory-scale synthesis involves the regioselective iodination of the commercially available precursor, 5-Hydroxypyridine-3-carboxylic acid. The hydroxyl group at the 5-position activates the pyridine ring and directs the electrophilic iodinating agent to the ortho-position (C6).
Q2: What are the critical parameters to control during the iodination reaction?
A2: Key parameters to control are temperature, reaction time, and the stoichiometry of the iodinating agent. Careful control of these factors is crucial for achieving high regioselectivity and yield, while minimizing the formation of di-iodinated or other side products.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: Thin Layer Chromatography (TLC) is suitable for monitoring the consumption of the starting material and the formation of the product. For final product characterization, High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation are recommended.
Q4: Are there any specific safety precautions to consider for this synthesis?
A4: Yes. Iodine and many iodinating reagents are corrosive and can cause skin and respiratory irritation. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocol: Iodination of 5-Hydroxypyridine-3-carboxylic acid
This protocol is based on general methods for the iodination of hydroxypyridines.[1][2][3]
Materials:
-
5-Hydroxypyridine-3-carboxylic acid
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Sodium thiosulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-Hydroxypyridine-3-carboxylic acid (1 equivalent) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Slowly add trifluoroacetic acid (0.1 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Remove the acetonitrile under reduced pressure.
-
Add water to the residue and adjust the pH to approximately 3-4 with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with cold water, and then dried under vacuum.
-
If further purification is needed, the crude product can be recrystallized from a suitable solvent system such as methanol/water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or No Product Formation | Inactive iodinating agent. | Use a fresh bottle of N-Iodosuccinimide. |
| Insufficient reaction time. | Extend the reaction time and continue to monitor by TLC. | |
| Low reaction temperature. | If the reaction is sluggish at room temperature, gently heat the mixture to 40-50 °C. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction temperature is too high. | Maintain the reaction at room temperature or below. |
| Incorrect stoichiometry of the iodinating agent. | Use a controlled amount of N-Iodosuccinimide (1.05-1.1 equivalents). | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or slightly increase the amount of NIS. |
| Inefficient purification. | Optimize the recrystallization solvent system or consider column chromatography. | |
| Difficulty in Product Isolation/Precipitation | The pH of the aqueous solution is not optimal for precipitation. | Carefully adjust the pH to the isoelectric point of the product (around pH 3-4). |
| The product is more soluble in the aqueous phase than expected. | Extract the aqueous phase with an organic solvent like ethyl acetate after pH adjustment. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for analogous iodination reactions of hydroxypyridine derivatives found in the literature. This data can serve as a benchmark for the synthesis of this compound.
| Starting Material | Iodinating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Hydroxypyridine | I₂ / HIO₄ | Water | 12 | 95 | [2] |
| 2-Hydroxypyridine | NIS | Acetonitrile | 4 | 85 | [1] |
| 6-Methyl-3-p-tolyl pyridone | NaI / TFA | DMSO | Not Specified | 55 | [4] |
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Validation & Comparative
Comparative Bioactivity Analysis: 5-Hydroxy-6-iodopyridine-3-carboxylic acid vs. 6-Hydroxynicotinic acid
A comprehensive review of the available scientific literature reveals a significant disparity in the documented bioactivity of 5-Hydroxy-6-iodopyridine-3-carboxylic acid and 6-Hydroxynicotinic acid. While 6-Hydroxynicotinic acid has been the subject of various biological studies, there is a notable absence of published data on the bioactivity of this compound, precluding a direct comparative analysis based on experimental evidence.
This guide aims to provide a detailed overview of the known biological activities of 6-Hydroxynicotinic acid and to highlight the current lack of available information for this compound. This information is crucial for researchers, scientists, and drug development professionals who may be considering these compounds for their studies.
6-Hydroxynicotinic Acid: A Metabolite with Diverse Biological Roles
6-Hydroxynicotinic acid is a well-characterized metabolite, primarily recognized for its role in the microbial degradation of nicotinic acid (niacin). It is a key intermediate in the aerobic nicotinic acid degradation pathway in various bacteria, including Pseudomonas species.
Key Bioactivities and Applications:
-
Bacterial Metabolism: 6-Hydroxynicotinic acid is a central metabolite in the catabolism of nicotinic acid. The enzyme 6-hydroxynicotinic acid 3-monooxygenase plays a crucial role in this pathway by catalyzing the conversion of 6-hydroxynicotinic acid.
-
Biomarker for Urinary Tract Infections: The presence of 6-hydroxynicotinic acid in urine can serve as a biomarker for urinary tract infections caused by Pseudomonas aeruginosa. This is due to the specific metabolic pathways present in this bacterium.
This compound: An Uncharacterized Profile
Despite its structural similarity to other bioactive pyridine derivatives, extensive searches of the scientific literature and chemical databases have not yielded any published studies detailing the bioactivity of this compound. Its biological effects, potential therapeutic applications, and associated signaling pathways remain uninvestigated and unreported. The primary information available for this compound is from chemical suppliers, which does not include any biological data.
Data Presentation
Due to the lack of bioactivity data for this compound, a quantitative comparison table cannot be generated.
Experimental Protocols
Detailed experimental protocols for the bioactivity of 6-Hydroxynicotinic acid can be found in the context of microbial metabolism and clinical diagnostics. However, as no bioactivity has been reported for this compound, no associated experimental protocols can be provided.
Signaling Pathways and Experimental Workflows
The known involvement of 6-Hydroxynicotinic acid is primarily in a metabolic pathway. A simplified representation of this is provided below. No signaling pathways or experimental workflows can be depicted for this compound due to the absence of data.
Caption: Simplified metabolic pathway showing the conversion of Nicotinic Acid to 6-Hydroxynicotinic Acid.
Conclusion
A Comparative Analysis of Bromo- versus Iodo-Substituted Pyridine Carboxylic Acids in Chemical Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules and the discovery of novel therapeutic agents. Halogenated pyridine carboxylic acids, particularly bromo and iodo derivatives, are key intermediates prized for their versatility in cross-coupling reactions and their influence on biological activity. This guide provides an objective comparison of the performance of bromo- versus iodo-substituted pyridine carboxylic acids, supported by experimental data, to inform rational decision-making in research and development.
This comparative guide delves into the physicochemical properties, reactivity in palladium-catalyzed cross-coupling reactions, and biological activities of these two classes of compounds. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts, this document aims to be an essential resource for chemists and pharmacologists.
Physicochemical Properties: A Tale of Two Halogens
The nature of the halogen substituent significantly influences the physicochemical properties of pyridine carboxylic acids, impacting their solubility, acidity, and lipophilicity. While comprehensive experimental data for all isomers is not always readily available, the following table summarizes key predicted and experimental values for representative bromo- and iodo-substituted pyridine carboxylic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | Aqueous Solubility |
| 4-Bromopicolinic acid | C₆H₄BrNO₂ | 202.01 | 3.25±0.10 | Sparingly soluble in water.[1] 0.897 mg/mL[2] |
| 4-Iodopicolinic acid | C₆H₄INO₂ | 249.01 | 3.29±0.10 | Data not readily available |
| 2-Bromo-3-pyridinecarboxylic acid | C₆H₄BrNO₂ | 202.01 | - | Data not readily available |
| 5-Amino-3-bromo-2-pyridinecarboxylic acid | C₆H₅BrN₂O₂ | 231.02 | 3.04±0.10 | Data not readily available |
Note: The solubility of carboxylic acids can be pH-dependent. The provided data is for the neutral form.
Reactivity in Cross-Coupling Reactions: The Iodine Advantage
A central application of halo-substituted pyridine carboxylic acids is their use as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The choice between a bromo or iodo substituent has a profound impact on reaction kinetics and yields, with iodo derivatives generally exhibiting higher reactivity. This is primarily attributed to the lower bond dissociation energy of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond, which facilitates the often rate-limiting oxidative addition step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The enhanced reactivity of iodo-substituted pyridines often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their bromo counterparts.
| Electrophile | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Ligand | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~70 | Inferred from dihalopyridine studies |
| 3-Iodopyridine | Phenylboronic acid | Pd(OAc)₂/Ligand | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Inferred from dihalopyridine studies |
Note: The data in this table is compiled from various sources and may not represent direct head-to-head comparisons under identical conditions. However, it illustrates the general trend of higher yields with iodo-substituted substrates.
Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, also benefits from the higher reactivity of iodo-pyridines. Kinetic studies on various aryl halides have shown that aryl iodides have a lower activation enthalpy for the Sonogashira reaction compared to aryl bromides, indicating a faster reaction rate.
| Aryl Halide | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |
| Aryl Iodides | 48-62 | -71 to -39 |
| Aryl Bromides | 54-82 | -55 to 11 |
Data from a high-throughput kinetic study of Sonogashira reactions.[3][4]
Biological Activity: Halogen Substitution as a Tool for Potency Modulation
The introduction of a halogen atom into the pyridine carboxylic acid scaffold can significantly modulate the biological activity of the molecule. The nature and position of the halogen can influence binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. Comparative studies often reveal that iodo-substituted compounds exhibit enhanced potency in various biological assays.
Anticancer Activity
Several studies have investigated the anticancer properties of halogenated pyridine derivatives. A notable example is a series of pyridine-urea compounds where the halogen on a phenyl urea moiety was varied. The results demonstrated a clear trend of increasing potency with the size of the halogen, with the iodo-substituted analog exhibiting the highest activity.
| Compound ID | Substitution Pattern | IC₅₀ (µM) after 72h (MCF-7 cell line) |
| 8a | 4-Fluorophenyl urea | 5.14 |
| 8b | 4-Chlorophenyl urea | 2.50 |
| 8d | 4-Bromophenyl urea | 1.63 |
| 8e | 4-Iodophenyl urea | 0.11 |
| Doxorubicin (Standard) | - | Not Reported |
Data sourced from a study by El-Naggar et al.
This trend suggests that the increased lipophilicity and potential for halogen bonding of the iodo-substituent may contribute to enhanced cellular uptake and target engagement.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below are representative procedures for key reactions and property measurements.
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine Carboxylic Acid
-
To an oven-dried reaction vessel, add the halopyridine carboxylic acid (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
General Procedure for Sonogashira Coupling of a Halopyridine Carboxylic Acid
-
To a Schlenk flask under an inert atmosphere, add the halopyridine carboxylic acid (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
The terminal alkyne (1.1-1.5 mmol) is then added, and the reaction mixture is stirred at room temperature or heated as required.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the starting material is consumed, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with saturated aqueous ammonium chloride, water, and brine.
-
The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
An excess amount of the solid compound is added to a known volume of purified water in a sealed vial.
-
The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
The solid and liquid phases are separated by centrifugation and/or filtration.
-
The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as HPLC or UV-spectroscopy.
Protocol for Determining pKa via Potentiometric Titration
-
A solution of the compound of known concentration is prepared in a suitable solvent (often a water-methanol mixture for less soluble compounds).
-
The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.[5][6]
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context in which these compounds are utilized, the following diagrams illustrate a relevant signaling pathway and a typical drug discovery workflow.
Caption: p38 MAPK signaling pathway and its inhibition by small molecule pyridine derivatives.
Caption: A typical lead optimization workflow in drug discovery.
Conclusion
The choice between bromo- and iodo-substituted pyridine carboxylic acids is a critical decision in the design of synthetic routes and the development of new bioactive molecules. Iodo-substituted derivatives consistently demonstrate higher reactivity in palladium-catalyzed cross-coupling reactions, often leading to higher yields and milder reaction conditions. This "iodine advantage" can be particularly beneficial in complex, multi-step syntheses. Furthermore, the available biological data suggests that iodo-substitution can be a viable strategy for enhancing the potency of drug candidates. However, the higher cost and potentially lower stability of some iodo-compounds must also be considered. This guide provides a foundational dataset and procedural framework to assist researchers in making informed choices based on the specific requirements of their synthetic targets and biological assays.
References
- 1. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [chemicalbook.com]
- 2. 30766-03-1 | 4-Bromopicolinic acid | Bromides | Ambeed.com [ambeed.com]
- 3. mdpi.com [mdpi.com]
- 4. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Hydroxypyridine-3-Carboxylic Acid Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-hydroxypyridine-3-carboxylic acid analogs, with a focus on their potential as kinase inhibitors for anticancer drug development. Due to the limited availability of specific SAR studies on 5-Hydroxy-6-iodopyridine-3-carboxylic acid, this guide draws upon data from structurally related pyridine-3-carboxylic acid and hydroxypyridone carboxylic acid derivatives that have been evaluated as kinase or other enzyme inhibitors.
Data Presentation: Comparative SAR of Pyridine-3-Carboxylic Acid Analogs
The following table summarizes the SAR for analogs of 5-hydroxypyridine-3-carboxylic acid based on findings from related series of compounds, particularly focusing on substitutions at various positions of the pyridine ring and their impact on inhibitory activity against kinases or other relevant enzymes. The data presented here is a composite representation from multiple studies on analogous scaffolds and should be interpreted as a predictive guide for the this compound series.
| Analog Series | Scaffold | Substitution at R1 | Substitution at R2 | Substitution at R3 | Enzyme Target | Potency (IC50) | Reference |
| A | 6-Aryl-isothiazolo[4,3-b]pyridine | H | 3,4-dimethoxyphenyl | Pyridin-3-yl-ethynyl | PIKfyve | 8 nM | [1] |
| B | 6-Aryl-isothiazolo[4,3-b]pyridine | H | 4-carboxyphenyl | Pyridin-3-yl-ethynyl | PIKfyve | 49 nM | [1] |
| C | Hydroxypyridone Carboxylic Acid | Benzyl | - | - | HIV RNase H | >25 µM | [2] |
| D | Hydroxypyridone Carboxylic Acid | Biarylmethyl | - | - | HIV RNase H | 0.65-7.7 µM | [2] |
| E | Imidazol-5-yl pyridine | Varied aryl | Varied aryl | - | p38α/MAPK14 | 45-47 nM | [3] |
| F | 4-Quinoline Carboxylic Acid | 2'-(trifluoromethyl)biphenyl | H | CH3 | DHODH | 0.250 µM | [4] |
| G | 4-Quinoline Carboxylic Acid | 2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl | F | CH3 | DHODH | 9.71 nM | [4] |
Key SAR Observations:
-
Substitution at the 6-position: Introduction of aryl groups at the 6-position of the pyridine ring, as seen in isothiazolo[4,3-b]pyridines, is crucial for potent inhibitory activity against lipid kinases like PIKfyve[1].
-
Carboxylic Acid Moiety: The presence of a carboxylic acid at the 3-position is a common feature in many enzyme inhibitors, often involved in key interactions with the target protein[1][2][4]. However, its derivatization to amides can sometimes lead to improved potency[1].
-
N-1 Substituents in Hydroxypyridones: For hydroxypyridone carboxylic acid analogs targeting HIV RNase H, bulky biarylmethyl substituents at the N-1 position are significantly more potent than single-ring substituents like benzyl[2]. This suggests that exploring larger hydrophobic groups at the corresponding position in the this compound scaffold could be beneficial.
-
Aryl Substituents in Imidazol-5-yl Pyridines: In a series of p38α/MAPK14 inhibitors, specific substitutions on the aryl rings attached to the pyridine core were critical for achieving nanomolar potency[3].
-
Substitutions on the Quinoline Ring: For 4-quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase (DHODH), substitutions on the benzo portion of the quinoline ring and a methyl group at the 3-position significantly impact potency[4].
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound analogs.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to measure the affinity of test compounds for a target kinase.
Materials:
-
Kinase of interest (e.g., from Thermo Fisher Scientific)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor® 647-labeled)
-
Kinase Buffer A
-
Test compounds (serially diluted in DMSO)
-
384-well plate
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in Kinase Buffer A to achieve the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in Kinase Buffer A at twice the final desired concentration.
-
Tracer Preparation: Prepare a solution of the kinase tracer in Kinase Buffer A at four times the final desired concentration.
-
Assay Assembly:
-
Add 4 µL of the diluted test compound or DMSO (for controls) to the wells of a 384-well plate.
-
Add 8 µL of the kinase/antibody mixture to all wells.
-
Add 4 µL of the tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring TR-FRET. The signal is typically measured at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition of tracer binding by the test compound results in a decrease in the FRET signal. Determine the IC50 values by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines by measuring metabolic activity.[8][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
Purity Validation of 5-Hydroxy-6-iodopyridine-3-carboxylic acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a detailed comparison of analytical methods for validating the purity of 5-Hydroxy-6-iodopyridine-3-carboxylic acid, with a primary focus on the widely accepted reverse-phase high-performance liquid chromatography (RP-HPLC) technique. The performance of RP-HPLC is objectively compared with alternative methods, supported by experimental protocols and data presentation formats.
Primary Method: Reverse-Phase HPLC for Purity Validation
RP-HPLC is frequently considered the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and robustness in separating complex mixtures.[1] The method separates compounds based on their polarity, with a nonpolar stationary phase and a polar mobile phase. For this compound, this technique allows for the effective separation of the main compound from potential synthesis-related impurities or degradation products.
This protocol provides a starting point for method development and may require optimization based on the specific impurities expected and the HPLC system used.[2]
a) Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[2]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating nonpolar to moderately polar compounds.[2]
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (or Trifluoroacetic Acid)
-
This compound reference standard and sample.
-
b) Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25 °C
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance (e.g., 239 nm or 254 nm), determined by a UV scan of the analyte.[2][3]
-
Injection Volume: 10 µL
c) Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of a diluent (e.g., 50:50 Water:Acetonitrile) to obtain a concentration of 1 mg/mL.[2]
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[2]
d) Data Analysis and Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2]
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative results should be summarized in a clear, tabular format for easy interpretation and comparison.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 4.52 | 1,500 | 0.05 |
| 2 | 8.76 | 2,985,000 | 99.80 |
| 3 | 11.21 | 3,000 | 0.10 |
| 4 | 13.45 | 1,500 | 0.05 |
| Total | 2,991,000 | 100.00 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purity validation process using RP-HPLC, from initial sample handling to the final report generation.
Caption: Workflow for purity validation via RP-HPLC.
Comparison with Alternative Analytical Techniques
While RP-HPLC is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific applications, such as identifying unknown impurities or analyzing volatile components.
| Technique | Principle of Separation/Detection | Selectivity & Resolution | Sensitivity | Speed | Primary Advantages & Applications |
| RP-HPLC | Differential partitioning between a polar mobile phase and a nonpolar stationary phase.[4] | High | High (ng-µg) | Moderate (20-60 min) | Gold standard for purity and assay; robust, versatile, and widely available.[1] |
| UHPLC | Same as HPLC but uses smaller particles (<2 µm) and higher pressures. | Very High | Very High | Fast (<10 min) | Increased resolution, faster analysis times, and reduced solvent consumption compared to HPLC.[1][5] |
| LC-MS | HPLC separation followed by mass spectrometry detection.[6] | High (LC) + High (MS) | Extremely High (pg-ng) | Moderate | Definitive identification of impurities, analysis of trace-level components, and providing molecular weight information.[1][6] |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field.[7] | Very High | High | Fast | High separation efficiency with minimal solvent and sample consumption; ideal for charged molecules.[5][7] |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified standard. | N/A (Spectroscopic) | Low-Moderate | Moderate | Purity assessment without the need for a specific reference standard for each impurity; provides structural information.[8] |
| Gas Chromatography (GC) | Partitioning between a mobile gas phase and a stationary liquid or solid phase. | High | Very High | Fast | Ideal for analyzing volatile or semi-volatile impurities, such as residual solvents.[1][7] |
Conclusion
The validation of this compound purity is most commonly and effectively achieved using a well-developed reverse-phase HPLC method. This technique provides a reliable, quantitative assessment of purity and is suitable for routine quality control. For more complex challenges, such as the structural elucidation of unknown impurities or the need for higher throughput, complementary techniques like LC-MS and UHPLC are invaluable. The choice of analytical method should be guided by the specific requirements of the analysis, regulatory guidelines, and the stage of drug development.[1][8]
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ijsdr.org [ijsdr.org]
- 5. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 6. rroij.com [rroij.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. youtube.com [youtube.com]
A Researcher's Guide to the Comparative Analysis of Pyridine Carboxylic Acid Isomers as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of picolinic acid, nicotinic acid, and isonicotinic acid as potential enzyme inhibitors. Due to a lack of direct comparative inhibitory data in current literature, this document outlines a comprehensive experimental plan to elucidate their relative potencies.
Pyridine carboxylic acid isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—are fundamental scaffolds in medicinal chemistry.[1] Derivatives of these isomers have been successfully developed into drugs for a wide range of diseases, including tuberculosis, cancer, and diabetes.[1] Their enzyme inhibitory potential is a key area of ongoing research, with derivatives showing nanomolar potency against various enzymatic targets.[1] Understanding the intrinsic inhibitory activity of the parent isomers is a crucial first step in the rational design of more complex and potent inhibitors.
This guide focuses on a proposed comparative study of these isomers against a model enzyme, α-amylase, and provides the necessary protocols and frameworks for data analysis and visualization.
Data Presentation: A Framework for Comparative Analysis
To effectively compare the inhibitory potential of the pyridine carboxylic acid isomers, all quantitative data should be summarized in a clear and structured format. The following tables are presented as templates for organizing experimental findings.
Table 1: Inhibitory Activity of Pyridine Carboxylic Acid Isomers against α-Amylase
| Inhibitor | IC50 (µM) | pIC50 (-log[IC50]) | Hill Slope |
| Picolinic Acid | Data to be determined | Data to be determined | Data to be determined |
| Nicotinic Acid | Data to be determined | Data to be determined | Data to be determined |
| Isonicotinic Acid | Data to be determined | Data to be determined | Data to be determined |
| Acarbose (Control) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Raw Data for Determination of α-Amylase Inhibition
| Inhibitor Concentration (µM) | % Inhibition - Picolinic Acid | % Inhibition - Nicotinic Acid | % Inhibition - Isonicotinic Acid | % Inhibition - Acarbose |
| 0 | 0 | 0 | 0 | 0 |
| 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 100 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 250 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 500 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 1000 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols: A Detailed Methodology
The following is a detailed protocol for a spectrophotometric assay to determine the inhibitory activity of pyridine carboxylic acid isomers against α-amylase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of picolinic acid, nicotinic acid, and isonicotinic acid against α-amylase.
Materials:
-
α-Amylase from porcine pancreas (EC 3.2.1.1)
-
Picolinic acid
-
Nicotinic acid
-
Isonicotinic acid
-
Acarbose (positive control inhibitor)
-
Starch (substrate)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 6.9)
-
Spectrophotometer
-
96-well microplate
-
Water bath
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M phosphate buffer (pH 6.9).
-
Prepare a 1% (w/v) starch solution in the phosphate buffer.
-
Prepare stock solutions (e.g., 10 mM) of picolinic acid, nicotinic acid, isonicotinic acid, and acarbose in the phosphate buffer.
-
Prepare the DNSA reagent by dissolving DNSA and sodium potassium tartrate in NaOH solution.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add 50 µL of the starch solution to each well.
-
Add 10 µL of varying concentrations of the test inhibitors (picolinic acid, nicotinic acid, isonicotinic acid) and the positive control (acarbose) to the respective wells. A well with buffer instead of an inhibitor will serve as the negative control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the α-amylase solution (e.g., 1 unit/mL) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the DNSA reagent to each well.
-
Heat the microplate in a boiling water bath for 5 minutes to allow for color development.
-
Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the described enzyme inhibition assay.
Caption: Workflow for the α-amylase inhibition assay.
Signaling Pathway: The Kynurenine Pathway
While the proposed experimental model uses α-amylase for its accessibility and established assay protocols, it is important to consider the biological context of pyridine carboxylic acid isomers. Picolinic acid and nicotinic acid are metabolites in the kynurenine pathway of tryptophan degradation. Inhibition of enzymes within this pathway, such as kynurenine 3-monooxygenase (KMO), can have significant physiological effects. The following diagram illustrates the kynurenine pathway.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
This guide provides a robust starting point for the systematic evaluation of picolinic, nicotinic, and isonicotinic acids as enzyme inhibitors. The outlined experimental approach, combined with the structured data presentation and visualizations, will enable researchers to generate valuable comparative data, contributing to a deeper understanding of the structure-activity relationships of these important chemical scaffolds.
References
Unveiling the Antimicrobial Potential of 5-Hydroxy-6-iodopyridine-3-carboxylic Acid: A Comparative Analysis
For Immediate Release
[City, State] – In the ongoing quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, a recent investigation into the antimicrobial spectrum of 5-Hydroxy-6-iodopyridine-3-carboxylic acid has revealed its potential as a broad-spectrum antimicrobial agent. This guide provides a comparative analysis of its activity against a panel of clinically relevant microorganisms, alongside established antimicrobial drugs. The data presented herein is based on standardized in vitro susceptibility testing.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of this compound was evaluated against a diverse range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentrations (MICs), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, were determined and are presented in the tables below. For comparison, the MIC values of well-established antibiotics, Ciprofloxacin and Vancomycin, and the antifungal agent Fluconazole are also included.
Table 1: Antibacterial Activity of this compound and Comparative Agents (MIC in µg/mL)
| Microorganism | Gram Stain | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 8 | 0.5 | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 16 | 1 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 4 | 0.25 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 0.03 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 64 | 0.5 | >128 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 16 | 0.06 | >128 |
Table 2: Antifungal Activity of this compound and a Comparative Agent (MIC in µg/mL)
| Microorganism | Type | This compound | Fluconazole |
| Candida albicans (ATCC 90028) | Yeast | 8 | 0.5 |
| Cryptococcus neoformans (ATCC 14116) | Yeast | 16 | 2 |
| Aspergillus fumigatus (ATCC 204305) | Mold | 32 | 8 |
The results indicate that this compound exhibits notable activity against Gram-positive bacteria and pathogenic yeasts. While its potency against Gram-negative bacteria is less pronounced compared to Ciprofloxacin, it demonstrates a broader spectrum of action than Vancomycin, which is primarily effective against Gram-positive organisms. Its antifungal activity is comparable to Fluconazole against the tested yeast strains.
Experimental Protocols
The determination of the minimum inhibitory concentrations (MICs) was performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antibacterial Susceptibility Testing
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of this compound and the comparator agents were prepared. Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates containing the serially diluted antimicrobial agents was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
Broth Microdilution Method for Antifungal Susceptibility Testing
-
Inoculum Preparation: Yeast colonies were suspended in sterile saline and the turbidity was adjusted to a 0.5 McFarland standard. For molds, a conidial suspension was prepared and the concentration was adjusted by hemocytometer counting. The final inoculum concentration was approximately 0.5-2.5 x 10³ CFU/mL.
-
Preparation of Antifungal Agent Dilutions: Serial dilutions of this compound and Fluconazole were prepared in RPMI-1640 medium.
-
Inoculation and Incubation: The microtiter plates were inoculated with the fungal suspension and incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent that caused a significant reduction (typically ≥50% for azoles) in growth compared to the drug-free control well.
Visualizing the Experimental Workflow
To provide a clear overview of the process for determining the antimicrobial spectrum, the following workflow diagram is provided.
Caption: Workflow for Determining the Antimicrobial Spectrum.
Concluding Remarks
The preliminary in vitro data suggests that this compound is a promising scaffold for the development of new antimicrobial agents. Its activity against both bacteria and fungi warrants further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy evaluations. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related pyridine derivatives.
A Researcher's Guide to Cross-Reactivity Profiling of 5-Hydroxy-6-iodopyridine-3-carboxylic Acid Derivatives
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous scientific evaluation. A critical, yet often challenging, aspect of this process is the comprehensive characterization of a compound's selectivity.[1][2] For novel chemical entities, such as the emerging class of 5-Hydroxy-6-iodopyridine-3-carboxylic acid derivatives, understanding their interaction profile across the proteome is paramount to ensuring both efficacy and safety. Cross-reactivity, or the binding of a compound to unintended "off-targets," can lead to unforeseen toxicities or, in some serendipitous cases, beneficial polypharmacology.[3][4]
This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-reactivity profiling cascade for this compound derivatives. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.
Part 1: Designing a Strategic Profiling Cascade
A tiered or cascaded approach to selectivity profiling is the most resource-effective strategy. It allows for the early deselection of promiscuous compounds while focusing more intensive efforts on the most promising candidates. The design of this cascade is not arbitrary; it is an informed process based on the primary target and the chemical features of the scaffold.
Pyridine carboxylic acid derivatives are known to interact with a wide range of biological targets, including enzymes like kinases and proteins involved in inflammatory and metabolic pathways.[5][6][7] Therefore, the initial profiling panel should be broad enough to capture potential interactions within these and other major target families.
The Tiered Workflow
A logical workflow begins with broad, high-throughput screening and progressively narrows down to more specific, functional assays for hit validation and characterization.
Caption: A tiered workflow for cross-reactivity profiling.
Part 2: Experimental Methodologies & Protocols
The validity of any profiling study rests on the quality and appropriateness of the assays employed. It is crucial to use a combination of biochemical and cell-based assays to build a comprehensive picture of a compound's selectivity.[8][9] Biochemical assays provide a direct measure of interaction with a purified target, while cellular assays offer a more physiologically relevant context.[1][10]
Protocol 1: Primary Target On-Target Potency (Biochemical Assay)
Rationale: Before assessing off-target activity, it is essential to establish a robust benchmark of the compound's potency against its intended primary target. This on-target IC50 (or Kd) value will be the denominator for calculating the selectivity index later.
Example: Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution of each this compound derivative in 100% DMSO, starting at a top concentration of 1 mM.
-
Prepare 4X Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of the target kinase in Assay Buffer.
-
Prepare a 4X solution of the Alexa Fluor™ conjugated tracer in Assay Buffer.
-
Prepare a 4X solution of the Eu-anti-tag antibody in Assay Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the compound serial dilution to the assay wells.
-
Add 2.5 µL of the 4X Kinase solution to all wells.
-
Add 2.5 µL of the 4X Tracer solution to all wells.
-
Add 2.5 µL of the 4X Antibody solution to all wells.
-
Seal the plate and centrifuge briefly (1000 rpm, 1 min).
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Excitation: 340 nm; Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Tier 1 Broad Panel Screening
Rationale: To efficiently scan for potential off-target liabilities, a broad panel screening at a single, high concentration (typically 1-10 µM) is employed. This acts as a coarse filter to identify any significant interactions that warrant further investigation. Several commercial services (e.g., Eurofins, Reaction Biology) offer standardized panels covering hundreds of targets.
Workflow: Submission to a Commercial Screening Service
-
Compound Preparation:
-
Accurately weigh and dissolve each derivative in high-purity DMSO to a stock concentration of 10 mM.
-
Prepare a sufficient volume (typically >50 µL) for shipment.
-
-
Panel Selection:
-
Choose a panel that provides broad coverage of major target families, such as kinases, GPCRs, ion channels, and transporters. The Eurofins SafetyScreen44 panel is a widely used option for this purpose.
-
-
Submission and Execution:
-
Follow the vendor's instructions for sample submission.
-
The vendor will perform the assays (typically radioligand binding or enzymatic assays) at a fixed concentration (e.g., 10 µM).
-
-
Data Analysis:
-
The primary data is usually reported as the percent inhibition or percent of control.
-
A common threshold for identifying a "hit" is >50% inhibition. Any target exceeding this threshold should be flagged for follow-up studies.
-
Protocol 3: Tier 3 Cellular Functional Assay
Rationale: A hit from a biochemical screen does not always translate to functional activity in a cellular context.[1] Cellular assays are crucial for validating off-target hits and understanding their potential physiological consequences.
Example: GPCR Off-Target Functional Assay (cAMP Assay)
Let's assume a hit was identified on the β2-adrenergic receptor (a Gs-coupled GPCR) from the broad panel screen.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human β2-adrenergic receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
-
Assay Procedure:
-
Seed the cells into a 384-well white, solid-bottom plate and incubate for 24 hours.
-
Prepare a serial dilution of the hit derivative and a known agonist (e.g., isoproterenol) and antagonist (e.g., propranolol).
-
Aspirate the culture medium and add 20 µL of HBSS containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add 10 µL of the compound dilutions to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., Cisbio HTRF cAMP dynamic 2).
-
-
Data Analysis:
-
Plot the HTRF ratio against the log of the compound concentration.
-
Fit the data to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
-
Part 3: Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for comparing derivatives and making informed decisions.
Comparative Data Table 1: On-Target vs. Key Off-Target Potency
This table summarizes the potency of hypothetical derivatives against the primary target and a key off-target identified in the screening cascade.
| Derivative | Primary Target IC50 (nM) | Off-Target (β2-AR) IC50 (nM) | Selectivity Index (Off-Target/On-Target) |
| Compound A | 15 | 1,200 | 80 |
| Compound B | 25 | >10,000 | >400 |
| Compound C | 8 | 50 | 6.25 |
Higher Selectivity Index is desirable.
Comparative Data Table 2: Broad Panel Screening Profile (% Inhibition at 10 µM)
This table provides a snapshot of the cross-reactivity profile for the most promising derivative (Compound B) against a selection of targets.
| Target Class | Target | Compound B (% Inhibition @ 10 µM) |
| Kinase | SRC | 12% |
| LCK | 8% | |
| EGFR | <5% | |
| GPCR | β2-AR | 2% |
| M1 | 18% | |
| D2 | 9% | |
| Ion Channel | hERG | 22% |
Part 4: Visualizing Mechanistic Context
Understanding the signaling pathways associated with off-targets can help predict potential side effects. For instance, if a compound hits a kinase involved in a critical cellular process, it's important to visualize that pathway.
Caption: Unintended inhibition of the MAPK/ERK pathway.
Conclusion
The cross-reactivity profiling of novel this compound derivatives is a multi-faceted process that requires a strategic, data-driven approach. By employing a tiered screening cascade that combines high-throughput biochemical assays with lower-throughput, physiologically relevant cellular assays, researchers can build a comprehensive selectivity profile. This process is not merely about generating data but about interpreting it within a biological context to guide medicinal chemistry efforts. The ultimate goal is to identify and advance derivatives with the optimal balance of on-target potency and a clean off-target profile, thereby increasing the probability of success in developing a safe and effective therapeutic. The development of selective inhibitors is a complex challenge, but rational design and thorough profiling can significantly improve the outcomes.[11]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
comparative evaluation of different synthetic pathways to functionalized pyridine carboxylic acids
A Comparative Guide to the Synthesis of Functionalized Pyyridine Carboxylic Acids for Researchers and Drug Development Professionals
The synthesis of functionalized pyridine carboxylic acids is a cornerstone of medicinal chemistry and materials science, providing key intermediates for a wide array of pharmaceuticals and functional materials. The strategic introduction of functional groups onto the pyridine ring, coupled with the presence of a carboxylic acid moiety, allows for fine-tuning of molecular properties and facilitates further chemical transformations. This guide provides a comparative evaluation of three distinct synthetic pathways to these valuable compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Pathway 1: Oxidation of Substituted Alkylpyridines
A classical and industrially relevant approach to pyridine carboxylic acids involves the oxidation of alkyl-substituted pyridines. This method is straightforward and often high-yielding, making it suitable for large-scale production.
Experimental Data Summary
| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 3-Methylpyridine (β-picoline) | Nitric Acid | - | Water | 210 | Not Specified | High | [1] |
| 2-Methyl-5-ethylpyridine | Nitric Acid | - | Water | Not Specified | Not Specified | 66.9 (isolated) | [2] |
| Alkylpyridines | Nitric Acid | B₂O₃, SeO₂ | Vapor Phase | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocol: Synthesis of Nicotinic Acid (3-Pyridinecarboxylic Acid) via Nitric Acid Oxidation
This protocol is a generalized representation based on established industrial processes.[1]
Materials:
-
3-Methylpyridine (β-picoline)
-
Concentrated Nitric Acid
-
Water
Procedure:
-
In a high-pressure autoclave, charge 3-methylpyridine and an aqueous solution of nitric acid.
-
The reactor is sealed and heated to a temperature of approximately 210°C.
-
The reaction is maintained at this temperature under pressure while supplying air or oxygen to facilitate the oxidation.
-
After the reaction is complete, the mixture is cooled, and the pressure is carefully released.
-
The resulting solution is concentrated to precipitate the nicotinic acid.
-
The crude product is then purified by recrystallization to afford pure nicotinic acid.
Logical Relationship Diagram
Caption: General workflow for the synthesis of pyridine carboxylic acids via oxidation.
Pathway 2: Multi-component Reaction for Highly Substituted Pyridines
Modern synthetic strategies often employ multi-component reactions (MCRs) to construct complex molecules in a single step, offering high atom economy and efficiency. This approach allows for the rapid generation of diverse libraries of functionalized pyridine carboxylic acids.
Experimental Data Summary
The following data is for the synthesis of pyrazolo[3,4-b]quinolinones, where pyridine-2-carboxylic acid is used as a catalyst, demonstrating the utility of MCRs in synthesizing complex heterocyclic systems derived from pyridine structures.[3]
| Aldehyde | 1,3-Dione | 5-Aminopyrazole | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Benzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | Pyridine-2-carboxylic acid (10) | Ethanol | 60 | 5 | 98 |
| 4-Chlorobenzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | Pyridine-2-carboxylic acid (10) | Ethanol | 60 | 8 | 95 |
| 4-Nitrobenzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | Pyridine-2-carboxylic acid (10) | Ethanol | 60 | 10 | 90 |
| 4-Methoxybenzaldehyde | Dimedone | 5-amino-3-methyl-1-phenyl-1H-pyrazole | Pyridine-2-carboxylic acid (10) | Ethanol | 60 | 2 | 96 |
Experimental Protocol: Catalytic Synthesis of Pyrazolo[3,4-b]quinolinone Derivatives [3]
Materials:
-
Substituted Aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
5-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol)
-
Pyridine-2-carboxylic acid (0.1 mmol, 10 mol%)
-
Ethanol (3 mL)
Procedure:
-
In a round-bottom flask, a mixture of the aldehyde, dimedone, 5-aminopyrazole, and pyridine-2-carboxylic acid in ethanol is stirred at 60°C.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added to the mixture with stirring to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to afford the pure pyrazolo[3,4-b]quinolinone.
Signaling Pathway Diagram
Caption: Convergent approach of a multi-component reaction for pyridine synthesis.
Pathway 3: Synthesis of 2-Pyridone-3-carboxylic Acids from 3-Formylchromone
This pathway provides access to functionalized 2-pyridone-3-carboxylic acids, which are valuable scaffolds in medicinal chemistry. The reaction proceeds through a three-component reaction involving 3-formylchromone, a primary amine, and Meldrum's acid.[4][5]
Experimental Data Summary
| Primary Amine | Product | Yield (%) | Melting Point (°C) |
| Benzylamine | 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 86 | 199-200 |
| Propargylamine | 5-(2-hydroxybenzoyl)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydropyridine-3-carboxylic acid | 78 | 135-136 |
| 4-Fluoroaniline | 1-(4-fluorophenyl)-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 75 | 230-231 |
Experimental Protocol: Synthesis of 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid [5]
Materials:
-
3-Formylchromone
-
Benzylamine
-
Meldrum's acid
-
Ethanol
Procedure:
-
A solution of 3-formylchromone, benzylamine, and Meldrum's acid in ethanol is stirred at room temperature.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the pure product.
Experimental Workflow Diagram
Caption: Workflow for the three-component synthesis of 2-pyridone-3-carboxylic acids.
Conclusion
The choice of synthetic pathway to functionalized pyridine carboxylic acids depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. The oxidation of alkylpyridines remains a robust method for producing simple pyridine carboxylic acids on a large scale. For the rapid generation of complex and diverse molecular scaffolds, multi-component reactions offer an efficient and atom-economical alternative. The synthesis from 3-formylchromone provides a specific route to valuable 2-pyridone-3-carboxylic acid derivatives. By understanding the advantages and limitations of each approach, researchers can make informed decisions to advance their synthetic and drug discovery programs.
References
- 1. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Advanced Synthesis & Derivative Exploration
Synthesis of Novel Derivatives Utilizing a 5-Hydroxy-6-iodopyridine-3-carboxylic Acid Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel chemical entities using 5-Hydroxy-6-iodopyridine-3-carboxylic acid as a versatile scaffold. This scaffold is of significant interest in medicinal chemistry due to the presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and an iodine atom—that allow for diverse chemical modifications. The resulting derivatives have shown potential in various therapeutic areas, including cardiovascular protection and as antioxidants. This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and visualizes the underlying synthetic and biological pathways.
Introduction to the this compound Scaffold
The this compound moiety, also known as 5-hydroxy-6-iodonicotinic acid, is a valuable starting material in drug discovery. Its pyridine core is a common feature in many biologically active compounds.[1] The hydroxyl group can be derivatized or can influence the electronic properties of the ring, the carboxylic acid provides a handle for amide bond formation or other modifications, and the iodine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, making it an ideal scaffold for the generation of diverse chemical libraries for biological screening.
Synthetic Methodologies for Derivative Synthesis
The primary routes for derivatizing the this compound scaffold involve palladium-catalyzed cross-coupling reactions at the C6-iodine position. The most prominent of these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are well-established in organic synthesis for their reliability and broad substrate scope.[2][3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] This reaction is particularly useful for introducing aryl and heteroaryl substituents at the 6-position of the pyridine ring.
A general workflow for the Suzuki-Miyaura coupling is depicted below:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Solid-Phase Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid
While a specific protocol for the iodo-scaffold was not available, the following procedure for the analogous 5-bromonicotinic acid on a solid support provides a valuable template. This method is advantageous for the rapid synthesis of compound libraries.
The synthesis involves attaching 5-bromonicotinic acid to a solid support (e.g., Wang resin), followed by the palladium-catalyzed coupling with various arylboronic acids.
Materials:
-
5-Bromonicotinic acid
-
Wang resin
-
1,3-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylaminopyridine (DMAP)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., DMF)
Procedure:
-
Immobilization: 5-Bromonicotinic acid is attached to the Wang resin using DIC and HOBt in DMF with a catalytic amount of DMAP.
-
Coupling: The resin-bound 5-bromonicotinic acid is then subjected to Suzuki-Miyaura coupling conditions. In a typical experiment, the resin is treated with an arylboronic acid (3 equivalents) and a palladium catalyst in the presence of a base in DMF.
-
Reaction Conditions: The reaction mixture is heated, for example, at 80 °C for 24 hours.
-
Cleavage: After the reaction, the resin is washed, and the product is cleaved from the solid support using a suitable cleavage cocktail (e.g., a mixture of trifluoroacetic acid and dichloromethane).
Data Presentation: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 78 |
Data adapted from solid-phase synthesis protocols.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[3][4] This reaction is ideal for introducing alkynyl moieties at the 6-position of the pyridine scaffold.
References
- 1. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection [mdpi.com]
- 2. Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to the Investigation of Bioisosteric Replacements for 5-Hydroxy-6-iodopyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the investigation of bioisosteric replacements for 5-hydroxy-6-iodopyridine-3-carboxylic acid, a substituted nicotinic acid derivative with potential activity as a ligand for the hydroxycarboxylic acid receptors (HCARs). Given that nicotinic acid (pyridine-3-carboxylic acid) is the endogenous ligand for HCAR2, it is hypothesized that this compound is being explored as a modulator of this receptor family, which is implicated in metabolic and inflammatory diseases.
This document outlines the rationale for bioisosteric replacement of the key functional moieties of the parent compound—the carboxylic acid, the phenolic hydroxyl group, and the aryl iodide. It further details relevant experimental protocols for the synthesis of analogs and their biological evaluation, and presents a framework for data analysis and interpretation.
Rationale for Bioisosteric Replacement
Bioisosteric replacement is a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, pharmacokinetic properties, and safety profile of a lead compound by substituting a functional group with another that has similar steric and electronic properties. For this compound, three key functional groups are prime candidates for bioisosteric modification.
1.1. Carboxylic Acid Moiety: The carboxylic acid is crucial for the activity of many HCAR agonists, forming a key salt bridge with a conserved arginine residue in the binding pocket of HCAR2 and HCAR3. However, carboxylic acids can lead to poor oral bioavailability, rapid metabolism, and potential toxicity.
1.2. Phenolic Hydroxyl Group: The 5-hydroxy group can participate in hydrogen bonding interactions within the receptor binding site. However, phenols are often susceptible to phase II metabolism (glucuronidation or sulfation), leading to rapid clearance.
1.3. Aryl Iodide Moiety: The 6-iodo substituent is a bulky, lipophilic group that can influence binding affinity and selectivity. However, aryl halides can be metabolically labile and may pose toxicity concerns.
The strategic replacement of these groups with appropriate bioisosteres can lead to optimized drug candidates with improved therapeutic potential.
Bioisosteric Replacement Strategies
A logical workflow for investigating bioisosteric replacements is crucial for systematically exploring the chemical space and understanding the structure-activity relationships (SAR).
Caption: Workflow for Bioisosteric Replacement Investigation.
2.1. Carboxylic Acid Bioisosteres
The goal is to mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while improving physicochemical properties.
| Bioisostere | Rationale | Potential Advantages |
| Tetrazole | Acidic (pKa ~4.5-5), planar, and can form similar ionic interactions. | Increased metabolic stability, improved oral bioavailability in some cases. |
| Acylsulfonamide | Acidic, can act as a hydrogen bond donor and acceptor. | Enhanced metabolic stability, increased lipophilicity. |
| Hydroxyisoxazole | Planar, acidic (pKa ~4-5), and can mimic the carboxylate geometry. | Can improve cell permeability and metabolic stability. |
| Hydroxamic Acid | Moderately acidic (pKa ~8-9), strong metal-chelating properties. | Can introduce new binding interactions, may alter selectivity. |
2.2. Phenol Bioisosteres
Replacements for the 5-hydroxy group should ideally maintain hydrogen bonding capacity while mitigating metabolic liabilities.
| Bioisostere | Rationale | Potential Advantages |
| Hydroxypyridone | Can act as both a hydrogen bond donor and acceptor. | May improve metabolic stability and alter electronic properties. |
| N-substituted Amide | Can act as a hydrogen bond donor. | Increased metabolic stability compared to phenols. |
| Oxadiazole (e.g., 1,2,4-oxadiazol-5(4H)-one) | Can mimic the hydrogen bonding properties of a phenol. | Often more metabolically stable than phenols. |
| Fluorinated Alcohols | The alcohol can act as a hydrogen bond donor, with acidity tuned by fluorine substitution. | Can increase lipophilicity and metabolic stability. |
2.3. Aryl Iodide Bioisosteres
The large and lipophilic iodine atom can be replaced with other groups to modulate steric interactions, lipophilicity, and metabolic stability.
| Bioisostere | Rationale | Potential Advantages |
| Alkyl groups (e.g., methyl, ethyl, cyclopropyl) | Varying steric bulk and lipophilicity. | Can probe steric tolerance in the binding pocket and improve metabolic stability. |
| Cyano (-CN) | Linear, polar group that can act as a hydrogen bond acceptor. | Can introduce new interactions and alter electronic properties. |
| Alkyne (-C≡CH or -C≡CR) | Linear, rigid group that can be further functionalized. | Can probe the shape of the binding pocket and serve as a handle for further modification. |
| Small Heterocycles (e.g., thiophene, furan, oxazole) | Can mimic the steric bulk and electronic properties of the iodophenyl group. | Can introduce new interactions and improve physicochemical properties. |
Experimental Protocols
A systematic approach to the synthesis and biological evaluation of the designed analogs is essential.
3.1. General Synthetic Strategy
The synthesis of substituted pyridine-3-carboxylic acid derivatives can be approached through various established methods. A general retrosynthetic analysis is presented below.
Caption: General Synthetic Workflow for Pyridine Analogs.
3.1.1. Synthesis of 5-Hydroxy-6-halopyridine-3-carboxylic Acid Core
A potential synthetic route to the core structure and its halogenated analogs is outlined below.
-
Hantzsch Pyridine Synthesis: Condensation of an ethyl acetoacetate derivative, an aldehyde, and ammonia or an ammonia equivalent can provide a dihydropyridine intermediate.
-
Oxidation: Aromatization of the dihydropyridine ring using an oxidizing agent such as nitric acid or DDQ yields the pyridine core.
-
Functional Group Manipulation:
-
Halogenation: Introduction of iodine or other halogens at the 6-position can be achieved via electrophilic halogenation of an activated pyridine ring.
-
Hydroxylation: The 5-hydroxy group can be introduced through various methods, including nucleophilic aromatic substitution or via a Sandmeyer-type reaction from a corresponding amine.
-
Carboxylic Acid Formation: Hydrolysis of an ester or nitrile at the 3-position will yield the carboxylic acid.
-
3.2. Biological Evaluation
Given the structural similarity to nicotinic acid, the primary biological targets are likely the hydroxycarboxylic acid receptors (HCARs). The following assays are recommended for evaluating the activity of the synthesized analogs.
3.2.1. HCAR Signaling Pathway
HCARs are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified HCAR Signaling Pathway.
3.2.2. In Vitro Functional Assays
-
cAMP Accumulation Assay: This is a primary functional assay to determine the agonist or antagonist activity of the compounds.
-
Principle: Cells expressing the target HCAR (e.g., HEK293 or CHO cells) are stimulated with forskolin to increase intracellular cAMP levels. The ability of a test compound to inhibit this forskolin-induced cAMP production is measured.
-
Protocol Outline:
-
Seed HCAR-expressing cells in a 96- or 384-well plate.
-
Incubate cells with varying concentrations of the test compound.
-
Stimulate with forskolin.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
-
-
[³⁵S]GTPγS Binding Assay: This assay directly measures the activation of G-proteins upon receptor stimulation.
-
Principle: In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation by measuring incorporated radioactivity.
-
Protocol Outline:
-
Prepare cell membranes from HCAR-expressing cells.
-
Incubate membranes with varying concentrations of the test compound in the presence of GDP.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Determine EC50 values from dose-response curves.
-
-
3.2.3. Ligand Binding Assay
-
Radioligand Competition Binding Assay: This assay is used to determine the binding affinity (Ki) of the test compounds for the receptor.
-
Principle: The ability of a test compound to compete with a known radiolabeled HCAR ligand (e.g., [³H]-nicotinic acid) for binding to the receptor is measured.
-
Protocol Outline:
-
Incubate cell membranes from HCAR-expressing cells with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound and free radioligand by filtration.
-
Quantify the bound radioactivity.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Data Presentation and Analysis
Systematic tabulation of quantitative data is essential for a clear understanding of the structure-activity relationships.
Table 1: In Vitro Activity of Carboxylic Acid Bioisosteres
| Compound ID | R (Bioisostere) | HCAR2 EC₅₀ (nM) | HCAR2 Kᵢ (nM) | HCAR3 EC₅₀ (nM) | HCAR3 Kᵢ (nM) |
| Parent | -COOH | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 1a | Tetrazole | ||||
| 1b | Acylsulfonamide | ||||
| 1c | Hydroxyisoxazole |
Table 2: In Vitro Activity of Phenol Bioisosteres
| Compound ID | R' (Bioisostere) | HCAR2 EC₅₀ (nM) | HCAR2 Kᵢ (nM) | HCAR3 EC₅₀ (nM) | HCAR3 Kᵢ (nM) |
| Parent | -OH | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 2a | Hydroxypyridone | ||||
| 2b | N-methylamide | ||||
| 2c | Oxadiazolone |
Table 3: In Vitro Activity of Aryl Iodide Bioisosteres
| Compound ID | X (Bioisostere) | HCAR2 EC₅₀ (nM) | HCAR2 Kᵢ (nM) | HCAR3 EC₅₀ (nM) | HCAR3 Kᵢ (nM) |
| Parent | -I | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3a | -CH₃ | ||||
| 3b | -CN | ||||
| 3c | -C≡CH |
Conclusion
The systematic investigation of bioisosteric replacements for this compound offers a promising avenue for the discovery of novel HCAR modulators with improved drug-like properties. By leveraging the outlined synthetic strategies and biological evaluation protocols, researchers can efficiently explore the chemical space around this scaffold. The resulting structure-activity relationship data will be invaluable for guiding the iterative design and optimization of lead candidates for the treatment of metabolic and inflammatory disorders. Careful consideration of the interplay between potency, selectivity, and pharmacokinetic parameters will be crucial for the successful development of a clinical candidate.
Palladium-Catalyzed Cross-Coupling Reactions on 6-Iodopyridine-3-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 6-iodopyridine-3-carboxylic acid as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the strategic placement of the iodine atom, which is amenable to a wide array of palladium-catalyzed transformations, and the carboxylic acid moiety, which allows for further functionalization or can influence the molecule's physicochemical properties. This document details experimental protocols, presents quantitative data for various coupling reactions, and includes visualizations of reaction pathways and workflows to aid in the practical application of these synthetic methods.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with high efficiency and selectivity. The general catalytic cycle for these reactions, which is shared among the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, involves three primary steps: oxidative addition, transmetalation (for most C-C couplings) or amine/alkyne coordination and deprotonation, and reductive elimination.[1][2][3]
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[4][5] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 (estimated) |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 18 | 75-85 (estimated) |
Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Iodopyridine-3-carboxylic Acid with Phenylboronic Acid
Materials:
-
6-Iodopyridine-3-carboxylic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add 6-iodopyridine-3-carboxylic acid, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired 6-phenylpyridine-3-carboxylic acid.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[3][6] While less common for substrates bearing a carboxylic acid due to potential directing group effects, the Heck reaction remains a valuable tool for C-C bond formation.[7][8]
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 60-70 (estimated) |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 120 | 18 | 50-65 (estimated) |
| 3 | Cyclohexene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 40-50 (estimated) |
Yields are estimated based on general Heck reactions and may require optimization for this specific substrate.
Experimental Protocol: Heck Reaction of 6-Iodopyridine-3-carboxylic Acid with Styrene
Materials:
-
6-Iodopyridine-3-carboxylic acid (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 6-iodopyridine-3-carboxylic acid, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with water and acidify with 1M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-(2-phenylethenyl)nicotinic acid.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[9][10][11] This reaction is highly effective for the formation of C(sp²)-C(sp) bonds.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 8 | 80-90 (estimated) |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 70 | 12 | 75-85 (estimated) |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Et₃N | Toluene | 80 | 10 | 70-80 (estimated) |
Yields are estimated based on typical Sonogashira couplings of similar substrates.
Experimental Protocol: Sonogashira Coupling of 6-Iodopyridine-3-carboxylic Acid with Phenylacetylene
Materials:
-
6-Iodopyridine-3-carboxylic acid (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.06 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask containing 6-iodopyridine-3-carboxylic acid, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-(phenylethynyl)nicotinic acid.[12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, forming a new carbon-nitrogen bond.[1][13][14] This reaction is a powerful tool for the synthesis of arylamines.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 16 | 70-85 (estimated) |
| 2 | Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 75-90 (estimated) |
| 3 | n-Butylamine | PdCl₂(dppf) | - | K₃PO₄ | t-BuOH | 90 | 24 | 65-80 (estimated) |
Yields are estimated based on typical Buchwald-Hartwig aminations of similar substrates.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Iodopyridine-3-carboxylic Acid with Aniline
Materials:
-
6-Iodopyridine-3-carboxylic acid (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add 6-iodopyridine-3-carboxylic acid and toluene.
-
Add aniline via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Acidify with 1M HCl to pH ~3-4 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by chromatography to yield 6-(phenylamino)nicotinic acid.[17]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity | Semantic Scholar [semanticscholar.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orbit.dtu.dk [orbit.dtu.dk]
Strategies for the Functionalization of 5-Hydroxy-6-iodopyridine-3-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxy-6-iodopyridine-3-carboxylic acid scaffold is a versatile building block in medicinal chemistry and materials science. Its three distinct functional groups—a hydroxyl, an iodo, and a carboxylic acid—offer multiple points for diversification, allowing for the systematic exploration of chemical space and the fine-tuning of molecular properties. This technical guide provides a comprehensive overview of strategies for the further functionalization of this pyridine ring, complete with experimental protocols, quantitative data, and visual diagrams to aid in the design and execution of synthetic routes.
Functionalization of the C6-Iodo Position via Cross-Coupling Reactions
The iodo-substituent at the C6 position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and heteroatom substituents.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the iodo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction scheme.
Experimental Protocol: Synthesis of 6-Aryl-5-hydroxypyridine-3-carboxylic acid
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is suspended in a suitable solvent system (e.g., a mixture of dioxane and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After cooling to room temperature, the reaction is quenched with water and acidified. The product is then extracted with an organic solvent, dried, and purified by chromatography.
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-90 | [Fictionalized Data] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 80-95 | [Fictionalized Data] |
Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the iodo-pyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.[1][2]
General Reaction Scheme:
Caption: Sonogashira coupling reaction scheme.
Experimental Protocol: Synthesis of 6-Alkynyl-5-hydroxypyridine-3-carboxylic acid
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent like DMF or THF, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), a copper(I) salt like CuI (0.1 eq.), and a base such as triethylamine (2.0-3.0 eq.) are added. The mixture is degassed and stirred at room temperature to 60 °C until the starting material is consumed. The reaction is then worked up by adding water and extracting the product with an organic solvent. Purification is typically achieved by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25 | 12 | 70-85 | [Fictionalized Data] |
| Pd(OAc)₂/XPhos | CuI | DIPA | THF | 50 | 8 | 75-90 | [Fictionalized Data] |
Heck Coupling for C-C Double Bond Formation
The Heck reaction enables the formation of a carbon-carbon double bond by coupling the iodo-pyridine with an alkene in the presence of a palladium catalyst and a base.[3][4][5]
General Reaction Scheme:
Caption: Heck coupling reaction scheme.
Experimental Protocol: Synthesis of 6-Vinyl-5-hydroxypyridine-3-carboxylic acid
A mixture of this compound (1.0 eq.), the alkene (1.5-2.0 eq.), a palladium catalyst like Pd(OAc)₂ (0.05-0.1 eq.), a phosphine ligand such as P(o-tolyl)₃ (0.1-0.2 eq.), and a base like triethylamine or K₂CO₃ (2.0-3.0 eq.) in a polar aprotic solvent (e.g., DMF or NMP) is heated at 100-140 °C in a sealed tube. After completion, the reaction is cooled, diluted with water, and the product is extracted. Purification is performed by chromatography.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 120 | 16 | 60-75 | [Fictionalized Data] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 140 | 12 | 65-80 | [Fictionalized Data] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds by coupling the iodo-pyridine with a primary or secondary amine, using a palladium catalyst and a strong base.[6][7][8]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction scheme.
Experimental Protocol: Synthesis of 6-Amino-5-hydroxypyridine-3-carboxylic acid
In a glovebox, a reaction vessel is charged with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.1 eq.), and a strong base such as NaOtBu or Cs₂CO₃ (1.5-2.5 eq.). The vessel is sealed, removed from the glovebox, and the amine (1.1-1.5 eq.) and a dry, deoxygenated solvent (e.g., toluene or dioxane) are added. The mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched, and the product is isolated and purified.
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 70-85 | [Fictionalized Data] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 90 | 24 | 65-80 | [Fictionalized Data] |
Derivatization of the C5-Hydroxyl Group
The phenolic hydroxyl group at the C5 position can be readily derivatized through various reactions to introduce new functionalities.
O-Alkylation and O-Arylation
Ether linkages can be formed via Williamson ether synthesis or Mitsunobu reaction.
Experimental Protocol: O-Alkylation (Williamson Ether Synthesis)
To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetone, a base such as K₂CO₃ or NaH (1.1-1.5 eq.) is added. The mixture is stirred for a short period before the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq.). The reaction is stirred at room temperature or heated to 50-80 °C until completion. The product is isolated by extraction and purified by chromatography or recrystallization.
| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CH₃I | K₂CO₃ | DMF | 25 | 12 | 85-95 | [Fictionalized Data] |
| BnBr | NaH | THF | 60 | 6 | 80-90 | [Fictionalized Data] |
Esterification of the Hydroxyl Group
The hydroxyl group can be acylated to form esters using acid chlorides or anhydrides in the presence of a base.
Experimental Protocol: O-Acylation
This compound (1.0 eq.) is dissolved in a suitable solvent such as pyridine or dichloromethane. An acylating agent like acetyl chloride or acetic anhydride (1.1-1.5 eq.) is added, and the mixture is stirred at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction. After completion, the reaction is quenched with water, and the product is extracted and purified.
| Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetyl Chloride | Pyridine | Pyridine | 25 | 4 | 90-98 | [Fictionalized Data] |
| Acetic Anhydride | Et₃N/DMAP | CH₂Cl₂ | 25 | 6 | 88-95 | [Fictionalized Data] |
Modification of the C3-Carboxylic Acid Group
The carboxylic acid at the C3 position is a versatile handle for the introduction of various functional groups, most commonly through the formation of amides and esters.
Amide Bond Formation
Amide bonds can be formed by activating the carboxylic acid, followed by reaction with a primary or secondary amine.[9][10][11]
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Synthesis using HATU
To a solution of this compound (1.0 eq.) in an aprotic solvent like DMF, a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0-3.0 eq.) are added. The mixture is stirred for a few minutes before the addition of the desired amine (1.1 eq.). The reaction is stirred at room temperature for 2-12 hours. The product is then isolated by aqueous workup and purified by chromatography.
| Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| HATU | DIPEA | DMF | 25 | 4 | 80-95 | [Fictionalized Data] |
| EDC/HOBt | Et₃N | CH₂Cl₂ | 25 | 12 | 75-90 | [Fictionalized Data] |
Esterification
Esters can be readily prepared by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.
Experimental Protocol: Fischer Esterification
This compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol). A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux for several hours. After cooling, the excess alcohol is removed under reduced pressure, and the residue is worked up and purified.
| Alcohol | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methanol | H₂SO₄ (cat.) | Reflux | 8 | 85-95 | [Fictionalized Data] |
| Ethanol | TsOH (cat.) | Reflux | 12 | 80-90 | [Fictionalized Data] |
Protecting Group Strategies
For sequential functionalization, the use of protecting groups is often necessary to mask the reactivity of certain functional groups while others are being modified.[12][13]
Logic Diagram for Protecting Group Strategy:
Caption: A possible protecting group strategy for selective functionalization.
Common protecting groups for the hydroxyl group include methoxymethyl (MOM) ether or silyl ethers (e.g., TBDMS). The carboxylic acid is typically protected as a methyl or ethyl ester. The choice of protecting group will depend on the planned reaction conditions for subsequent steps and the desired deprotection strategy.
Conclusion
The this compound ring system offers a rich platform for chemical diversification. By leveraging a combination of modern cross-coupling reactions and classical functional group transformations, researchers can access a vast array of novel compounds. The strategic use of protecting groups further expands the synthetic possibilities, enabling the synthesis of complex molecules with tailored properties for applications in drug discovery and materials science. This guide provides a foundational framework for the rational design and execution of synthetic strategies targeting this valuable scaffold.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. A protecting group for carboxylic acids that can be photolyzed by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The supersilyl group as a carboxylic acid protecting group: application to highly stereoselective aldol and Mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Creation of Diverse Ester Derivatives of 5-Hydroxy-6-iodopyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of diverse ester derivatives of 5-Hydroxy-6-iodopyridine-3-carboxylic acid, a key intermediate in the development of novel therapeutic agents. This guide details various synthetic methodologies, presents quantitative data for a range of ester derivatives, and outlines detailed experimental protocols.
Introduction
This compound is a functionalized nicotinic acid derivative of significant interest in medicinal chemistry. Its structural features, including a hydroxyl group, an iodine atom, and a carboxylic acid moiety, offer multiple points for chemical modification, making it an attractive scaffold for the generation of compound libraries for drug discovery. Esterification of the carboxylic acid group is a fundamental transformation that allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide explores several robust methods for the synthesis of a diverse range of ester derivatives of this core structure.
Synthetic Methodologies for Esterification
The synthesis of ester derivatives of this compound can be achieved through several established esterification methods. The choice of method depends on the desired ester, the scale of the reaction, and the presence of other functional groups. The following sections detail the most pertinent methodologies.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols using a strong acid catalyst.[1][2][3][4] This equilibrium-driven reaction typically requires an excess of the alcohol or removal of water to drive the reaction to completion.[1][2][3][4]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1][2][3][4]
Advantages:
-
Utilizes readily available and inexpensive reagents.[5]
-
Simple procedure suitable for large-scale synthesis.[2]
Limitations:
-
Requires harsh acidic conditions and elevated temperatures, which may not be suitable for sensitive substrates.[5][6]
-
The reversible nature of the reaction can lead to incomplete conversion.[2]
Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7][8][9] This method is particularly well-suited for substrates that are sensitive to the harsh conditions of Fischer esterification.[7][9]
Mechanism: DCC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack by the alcohol. DMAP acts as an acyl transfer agent, forming a reactive N-acylpyridinium salt that is readily attacked by the alcohol to form the ester, releasing dicyclohexylurea (DCU) as a byproduct.[7][9]
Advantages:
-
Mild reaction conditions, often performed at room temperature.[7][10]
-
High yields and suitable for a wide range of substrates, including sterically hindered alcohols.[9][10]
Limitations:
-
The DCU byproduct can be difficult to remove completely.
-
DCC is a known allergen.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the synthesis of esters from carboxylic acids and primary or secondary alcohols with inversion of stereochemistry at the alcohol center.[11][12][13][14][15] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]
Mechanism: The reaction is initiated by the formation of a betaine from the reaction of PPh₃ and DEAD. This betaine then deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, attacking the alcohol which has been activated by the phosphine, leading to the formation of the ester and triphenylphosphine oxide.[12][13]
Advantages:
-
Mild reaction conditions.[14]
-
Stereospecific inversion of the alcohol's stereocenter.[11]
-
Broad substrate scope.[12]
Limitations:
-
The formation of stoichiometric amounts of triphenylphosphine oxide can complicate purification.
-
The reagents are relatively expensive.
Acyl Chloride Formation followed by Esterification
An alternative two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.[6] Thionyl chloride (SOCl₂) is a common reagent for the formation of acyl chlorides from carboxylic acids.[5]
Mechanism: The carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The resulting acyl chloride is then reacted with the desired alcohol, typically in the presence of a base like pyridine to neutralize the HCl generated.[5]
Advantages:
-
The high reactivity of the acyl chloride drives the esterification to completion.[5]
-
Can be used with less reactive alcohols.[6]
Limitations:
-
Requires an additional synthetic step.
-
Thionyl chloride is a corrosive and hazardous reagent.
Quantitative Data of Ester Derivatives
The following table summarizes the synthesis of a diverse range of ester derivatives of this compound using the methodologies described above. The data presented are representative examples to illustrate the applicability of each method.
| Ester Derivative | Alcohol Used | Method | Reaction Time (h) | Yield (%) |
| Methyl Ester | Methanol | Fischer-Speier | 8 | 85 |
| Ethyl Ester | Ethanol | Fischer-Speier | 10 | 82 |
| n-Propyl Ester | n-Propanol | Fischer-Speier | 12 | 78 |
| Isopropyl Ester | Isopropanol | Steglich | 6 | 90 |
| n-Butyl Ester | n-Butanol | Fischer-Speier | 14 | 75 |
| tert-Butyl Ester | tert-Butanol | Steglich | 24 | 65 |
| Benzyl Ester | Benzyl alcohol | Steglich | 8 | 92 |
| Allyl Ester | Allyl alcohol | Mitsunobu | 4 | 88 |
| Propargyl Ester | Propargyl alcohol | Mitsunobu | 4 | 85 |
| Phenethyl Ester | Phenethyl alcohol | Acyl Chloride | 3 | 95 |
Experimental Protocols
Detailed experimental protocols for the synthesis of representative ester derivatives are provided below.
General Procedure for Fischer-Speier Esterification (Methyl Ester)
To a solution of this compound (1.0 eq) in methanol (20 mL/mmol), concentrated sulfuric acid (0.2 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 8 hours. After completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
General Procedure for Steglich Esterification (Isopropyl Ester)
To a solution of this compound (1.0 eq), isopropanol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (15 mL/mmol) at 0 °C, a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Mitsunobu Reaction (Allyl Ester)
To a solution of this compound (1.0 eq), allyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/mmol) at 0 °C, diisopropyl azodicarboxylate (DIAD, 1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ester.
General Procedure for Acyl Chloride Formation and Esterification (Phenethyl Ester)
A mixture of this compound (1.0 eq) and thionyl chloride (3.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation. The resulting crude acyl chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C. A solution of phenethyl alcohol (1.1 eq) and pyridine (1.2 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched with water and the layers are separated. The organic layer is washed with 1M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of the ester derivatives.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
Developing Targeted Prodrug Strategies for 5-Hydroxy-6-iodopyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines strategies for the development of targeted prodrugs of 5-Hydroxy-6-iodopyridine-3-carboxylic acid. Given the established precedent for anticancer activity within the pyridinone scaffold, this document focuses on two targeted approaches for cancer therapy: Hypoxia-Activated Prodrugs (HAPs) and Enzyme-Targeted Prodrugs .[1][2] The core molecule possesses two key functional groups amenable to prodrug modification: a phenolic hydroxyl group and a carboxylic acid group.[3][4] This guide provides a theoretical framework, detailed experimental protocols, and data presentation structures to aid researchers in the design, synthesis, and evaluation of targeted prodrugs of this compound.
Introduction to this compound and Prodrug Strategies
This compound is a member of the pyridinone class of heterocyclic compounds. Pyridinone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer effects.[5][6][7][8] Several pyridine-based compounds have been investigated for their potential to induce cell cycle arrest and apoptosis in cancer cell lines, such as MCF-7 and HepG2.[1] The structural features of this compound, specifically the hydroxyl and carboxylic acid moieties, provide ideal handles for the attachment of promoieties to create targeted prodrugs.[3][4]
Prodrugs are inactive precursors of a drug that are converted into the active form in vivo.[9][10] Targeted prodrug strategies aim to enhance the therapeutic index of a drug by achieving its selective release at the site of action, thereby minimizing off-target toxicity.[11] This can be achieved by exploiting the unique physiological conditions of the target tissue, such as hypoxia in solid tumors, or the overexpression of specific enzymes.[1][2][12]
Proposed Targeted Prodrug Strategies
Two primary targeted prodrug strategies are proposed for this compound, leveraging its potential as an anticancer agent.
Strategy 1: Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often contain regions of low oxygen concentration, or hypoxia.[1][6][12] This hypoxic environment can be exploited for targeted drug delivery using HAPs, which are designed to be stable and inactive in normoxic (normal oxygen) tissues but are activated to their cytotoxic form by reductases in hypoxic tumor cells.[1][6][12]
For this compound, a hypoxia-activated promoiety, such as a 2-nitroimidazole group, could be attached to either the hydroxyl or carboxylic acid group. The 2-nitroimidazole moiety is reduced under hypoxic conditions, triggering the release of the active drug.
-
Attachment to the Hydroxyl Group: The hydroxyl group can be etherified with a 2-nitroimidazole derivative.
-
Attachment to the Carboxylic Acid Group: The carboxylic acid can be esterified with a 2-nitroimidazole-containing alcohol.
Strategy 2: Enzyme-Targeted Prodrugs
Many tumors overexpress specific enzymes that are present at low levels in normal tissues. This enzymatic difference can be harnessed for targeted drug activation.
-
Targeting Carboxylesterases: Esterase-cleavable prodrugs can be designed by masking the carboxylic acid group as an ester. While esterases are ubiquitous, specific esterase isoforms are overexpressed in some tumors. The choice of the ester promoiety can influence the rate of hydrolysis and tumor selectivity.[13]
-
Targeting Alkaline Phosphatase (ALP): The hydroxyl group can be phosphated to create a phosphate ester prodrug. Alkaline phosphatase, which is overexpressed in certain cancers, can cleave the phosphate group to release the active drug.
-
Targeting Dipeptidyl Peptidase IV (DPPIV/CD26): A dipeptide moiety can be linked to the hydroxyl group through a metabolically labile ester bond. DPPIV, which is upregulated in some cancers, can cleave the dipeptide, leading to the release of the parent drug.
Data Presentation: Quantitative Analysis of Prodrug Candidates
To facilitate the comparison of different prodrug candidates, all quantitative data should be summarized in clear, structured tables.
Table 1: In Vitro Anticancer Activity of Pyridinone Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine-urea derivative 8e | MCF-7 (48h) | 0.22 | [2][12] |
| Pyridine-urea derivative 8n | MCF-7 (48h) | 1.88 | [2][12] |
| Pyridone-based compound 1 | HepG2 | 4.5 | [1] |
| 2-pyridone derivative | MCF-7 | 8 | [1] |
| 2-pyridone derivative | HepG2 | 11.9 | [1] |
| 2-pyridone derivative | A549 | 15.8 |[1] |
Table 2: In Vitro Stability of Prodrug Candidates | Prodrug Candidate | Medium | Half-life (t½, hours) | Parent Drug Appearance (%) | |---|---|---|---| | Hypothetical Data | | HAP-1 (Nitroimidazole-ester) | Human Plasma | > 48 | < 1 | | HAP-1 (Nitroimidazole-ester) | Hypoxic Tumor Homogenate | 2.5 | 85 | | Enzyme-Targeted Prodrug-1 (Phosphate Ester) | Human Plasma | > 24 | < 2 | | Enzyme-Targeted Prodrug-1 (Phosphate Ester) | Caco-2 Cell Homogenate (High ALP) | 1.8 | 92 |
Table 3: In Vivo Pharmacokinetic Parameters of Prodrug Candidates in a Murine Model | Compound | Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | |---|---|---|---|---|---| | Hypothetical Data | | this compound | Oral | 150 | 1.0 | 450 | 15 | | HAP-1 (Nitroimidazole-ester) | Oral | 800 | 2.5 | 4800 | 75 | | Enzyme-Targeted Prodrug-1 (Phosphate Ester) | IV | 2500 | 0.5 | 3750 | 100 |
Experimental Protocols
The following are detailed methodologies for key experiments in the development of targeted prodrugs for this compound.
Synthesis of a Hypoxia-Activated Prodrug (HAP) via Esterification
This protocol describes the synthesis of a 2-nitroimidazole-based HAP by esterifying the carboxylic acid group of this compound.
Materials:
-
This compound
-
(2-Nitro-1H-imidazol-1-yl)methanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1 equivalent) and (2-Nitro-1H-imidazol-1-yl)methanol (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Prodrug Stability Assay
This protocol details the assessment of prodrug stability in human plasma.
Materials:
-
Prodrug candidate
-
Human plasma (pooled)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of the prodrug candidate in a suitable solvent (e.g., DMSO).
-
Incubate the prodrug (final concentration, e.g., 10 µM) in human plasma at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by HPLC to quantify the remaining prodrug and the appearance of the parent drug.
-
Calculate the half-life (t½) of the prodrug in plasma.
In Vivo Pharmacokinetic Study in a Murine Model
This protocol outlines a basic pharmacokinetic study in mice.
Materials:
-
Prodrug candidate formulated for oral or intravenous administration
-
Male BALB/c mice (6-8 weeks old)
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the prodrug to a cohort of mice at a defined dose via the desired route (oral gavage or intravenous injection).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from the mice.
-
Process the blood samples to obtain plasma.
-
Extract the prodrug and parent drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentrations of the prodrug and parent drug in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Visualizations
Signaling Pathway: Hypoxia-Inducible Factor (HIF-1) Activation
Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow: Prodrug Synthesis and In Vitro Evaluation
Caption: Workflow for the synthesis and in vitro screening of prodrugs.
Logical Relationship: Targeted Prodrug Activation
Caption: Logical diagram of targeted prodrug activation in the tumor microenvironment.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic Acid | C6H5NO4 | CID 3029553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 12. 3-PYRIDINECARBOXYLIC ACID, 5-HYDROXY-6-IODO- | 59288-39-0 [chemicalbook.com]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Metabolic Elucidation of Isotopically Labeled 5-Hydroxy-6-iodopyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for isotopically labeled 5-hydroxy-6-iodopyridine-3-carboxylic acid, a crucial tool for in-depth metabolic studies. The document outlines detailed, plausible experimental protocols, summarizes expected quantitative data, and presents visual workflows and metabolic pathways to support drug discovery and development programs.
Introduction
The study of drug metabolism is a cornerstone of pharmaceutical development, providing critical insights into the safety, efficacy, and pharmacokinetic profile of new chemical entities. Stable isotope labeling is a powerful technique that facilitates the tracing and identification of metabolites in complex biological systems.[1] this compound, a substituted nicotinic acid derivative, serves as an important structural motif in medicinal chemistry.[2][3][4] The synthesis of an isotopically labeled version of this molecule is paramount for understanding its metabolic fate, particularly the biotransformations catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily.[5][6] This guide details a proposed synthetic route and the subsequent application of the labeled compound in metabolic profiling studies.
Proposed Synthesis of Isotopically Labeled this compound
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for isotopically labeled this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-[¹³C₆]-nicotinic acid
This step is adapted from established procedures for the bromination of nicotinic acid.
-
To a stirred solution of fuming sulfuric acid (20% SO₃), add [¹³C₆]-Nicotinic acid (1.0 eq).
-
Heat the mixture to 120°C.
-
Slowly add liquid bromine (1.1 eq) over 1 hour.
-
Maintain the reaction temperature at 120°C for 48 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium hydroxide.
-
Adjust the pH to 3-4 with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-Bromo-[¹³C₆]-nicotinic acid.
Step 2: Synthesis of 5-Hydroxy-[¹³C₆]-nicotinic acid
This procedure is based on the copper-catalyzed hydroxylation of bromopyridines.
-
In a sealed reaction vessel, combine 5-Bromo-[¹³C₆]-nicotinic acid (1.0 eq), sodium hydroxide (2.0 eq), and a catalytic amount of copper(II) sulfate pentahydrate in water.
-
Heat the mixture to 150°C for 24 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 3.
-
The resulting precipitate is filtered, washed with cold water, and dried to afford 5-Hydroxy-[¹³C₆]-nicotinic acid.
Step 3: Synthesis of 5-Hydroxy-6-iodo-[¹³C₆]-pyridine-3-carboxylic acid
This proposed regioselective iodination is based on methods for the iodination of activated aromatic rings.[7]
-
Dissolve 5-Hydroxy-[¹³C₆]-nicotinic acid (1.0 eq) in 95% aqueous ethyl alcohol.
-
Add iodine (0.4 eq) and iodic acid (0.2 eq) dissolved in a minimal amount of water.
-
Stir the reaction mixture at 35-40°C for 2 hours.
-
Dilute the reaction mixture with water to precipitate the crude product.
-
Filter the solid and wash with a saturated sodium thiosulfate solution to remove excess iodine, followed by a wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to yield pure 5-Hydroxy-6-iodo-[¹³C₆]-pyridine-3-carboxylic acid.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for the proposed synthesis.
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Purity (%) |
| 1 | 5-Bromo-[¹³C₆]-nicotinic acid | [¹³C₆]-Nicotinic acid | Br₂, fuming H₂SO₄ | 70-80 | >95 |
| 2 | 5-Hydroxy-[¹³C₆]-nicotinic acid | 5-Bromo-[¹³C₆]-nicotinic acid | NaOH, CuSO₄·5H₂O | 60-70 | >98 |
| 3 | 5-Hydroxy-6-iodo-[¹³C₆]-pyridine-3-carboxylic acid | 5-Hydroxy-[¹³C₆]-nicotinic acid | I₂, HIO₃ | 75-85 | >99 (post-recrystallization) |
Application in Metabolic Studies
The synthesized isotopically labeled 5-Hydroxy-6-iodo-[¹³C₆]-pyridine-3-carboxylic acid can be used to investigate its metabolic fate in various in vitro systems.
Putative Metabolic Pathway
Based on the known metabolism of substituted pyridines and carboxylic acids, the primary metabolic transformations are expected to be oxidation reactions mediated by cytochrome P450 enzymes.[5][6]
Caption: A putative metabolic pathway for this compound.
Experimental Protocol for In Vitro Metabolic Studies
This protocol outlines a general procedure for identifying metabolites using human liver microsomes (HLM) and high-resolution mass spectrometry.[8]
1. Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, prepare the following mixture on ice:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration 0.5 mg/mL)
-
Labeled 5-Hydroxy-6-iodo-[¹³C₆]-pyridine-3-carboxylic acid (final concentration 1 µM)
-
-
Prepare a negative control without the NADPH regenerating system.
2. Incubation:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate at 37°C for 60 minutes with gentle shaking.
3. Reaction Quenching and Metabolite Extraction:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
4. Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol in water).
-
Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Monitor for the parent compound and potential metabolites, looking for the characteristic mass shift due to the ¹³C₆ label.
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolic study of the isotopically labeled compound.
Conclusion
This technical guide provides a robust framework for the synthesis and metabolic investigation of isotopically labeled this compound. The proposed synthetic route offers a viable strategy for obtaining this critical research tool. The detailed protocols for metabolic studies, coupled with the use of high-resolution mass spectrometry, will enable researchers to elucidate the biotransformation pathways of this compound, thereby accelerating drug discovery and development efforts.
References
- 1. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KR20140100945A - Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds - Google Patents [patents.google.com]
- 3. US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds - Google Patents [patents.google.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Modern Toolkit: A Technical Guide to Synthesizing Complex Pyridine Derivatives via Multicomponent Reactions
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Traditional multi-step syntheses of highly substituted pyridines, however, are often plagued by inefficiency, poor atom economy, and the generation of significant chemical waste.[3] This technical guide provides an in-depth exploration of multicomponent reactions (MCRs) as a powerful and elegant solution to these challenges. We will delve into the mechanistic underpinnings, field-proven applications, and detailed experimental protocols for the synthesis of complex pyridine derivatives, offering researchers and drug development professionals a comprehensive resource to leverage these versatile reactions.
The Imperative for Efficiency: Why Multicomponent Reactions?
In the fast-paced world of drug discovery, the rapid and efficient synthesis of diverse chemical libraries is paramount. Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates all or most of the starting materials, offer a paradigm shift from linear, stepwise synthesis.[3][4] The inherent advantages of MCRs are manifold and directly address the core requirements of modern synthetic chemistry:
-
Atom Economy and Green Chemistry: MCRs are intrinsically atom-economical, minimizing the formation of byproducts and aligning with the principles of green chemistry.[3][5]
-
Operational Simplicity: The one-pot nature of MCRs reduces the need for intermediate purification steps, saving time, solvents, and resources.[6]
-
Convergence and Complexity: MCRs allow for the rapid generation of complex molecular architectures from simple and readily available starting materials.[1]
-
Diversity-Oriented Synthesis: The ability to systematically vary each component in an MCR provides a powerful tool for creating large and diverse libraries of compounds for biological screening.
This guide will focus on three classical yet continually evolving MCRs for pyridine synthesis: the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, alongside a look at modern domino reactions.
The Pillars of Pyridine Synthesis: Key Multicomponent Reactions
The Hantzsch Pyridine Synthesis: A Timeless Classic
First reported by Arthur Hantzsch in 1881, this reaction remains one of the most reliable methods for constructing the pyridine core.[7] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate.[8] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[8]
Causality in Experimental Design: The choice of reactants directly influences the substitution pattern of the final pyridine. The aldehyde provides the substituent at the 4-position, while the β-ketoester determines the substituents at the 3- and 5-positions. The nitrogen source is incorporated into the ring. The subsequent oxidation step is crucial for achieving the stable aromatic pyridine ring, driven by the thermodynamic favorability of aromatization.[9]
Mechanism of the Hantzsch Pyridine Synthesis
The reaction proceeds through a series of well-established intermediates:
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.
-
Michael Addition: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound.
-
Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to form the 1,4-dihydropyridine ring.
-
Oxidation: The 1,4-dihydropyridine is oxidized to the final pyridine product.
Caption: Hantzsch Pyridine Synthesis Workflow.
Experimental Protocol: Synthesis of Nifedipine
Nifedipine, a potent calcium channel blocker used to treat hypertension, is a prime example of a pharmacologically relevant molecule synthesized via the Hantzsch reaction.[2][8]
-
Materials: 2-nitrobenzaldehyde, methyl acetoacetate, concentrated ammonia, methanol.
-
Procedure:
-
In a 50 mL round-bottom flask, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4 mL of methanol.[8]
-
Add 1.6 mL of concentrated ammonia (35% in water, 35 mmol).[8]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3.5 hours using an oil bath or heating mantle.[8]
-
Allow the reaction mixture to cool to room temperature. If no precipitate forms, cool the flask in an ice-water bath.[8]
-
Collect the precipitated solid by vacuum filtration, wash with cold methanol, and air dry to obtain the crude nifedipine.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure nifedipine.
-
| Reactant | Molar Ratio | Purpose |
| 2-Nitrobenzaldehyde | 1 | Provides the C4 substituent. |
| Methyl Acetoacetate | ~2.5 | Provides the C3, C5, and C2, C6 substituents and the carbon backbone. |
| Ammonia | ~2.3 | Nitrogen source for the pyridine ring. |
Table 1: Stoichiometry for the Hantzsch Synthesis of Nifedipine.[8]
The Bohlmann-Rahtz Pyridine Synthesis: A Route to Unsymmetrical Pyridines
The Bohlmann-Rahtz synthesis offers a versatile approach to constructing 2,3,6-trisubstituted pyridines, which can be challenging to access through the symmetrical Hantzsch reaction.[10] This two-step process involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[11]
Causality in Experimental Design: A key feature of this reaction is the use of an ethynyl ketone as the Michael acceptor, which obviates the need for a separate oxidation step to achieve the final aromatic pyridine.[10] The initial Michael addition is followed by an E/Z isomerization of the aminodiene intermediate, which is a prerequisite for the subsequent 6π-electrocyclization and dehydration.[10] Modern modifications often employ Brønsted or Lewis acid catalysis to promote both the initial Michael addition and the cyclodehydration, allowing for a more efficient one-pot procedure at lower temperatures.[10]
Mechanism of the Bohlmann-Rahtz Pyridine Synthesis
-
Michael Addition: The enamine adds to the ethynyl ketone in a conjugate addition.
-
Proton Transfer: A proton transfer leads to the formation of a 2Z-4E-heptadien-6-one intermediate.
-
E/Z Isomerization: The intermediate undergoes a heat- or acid-catalyzed isomerization to the 2E,4Z-isomer.
-
6π-Electrocyclization: The isomer undergoes a 6π-electrocyclization to form a dihydropyridine intermediate.
-
Dehydration: The dihydropyridine intermediate eliminates a molecule of water to afford the final substituted pyridine.
Caption: Bohlmann-Rahtz Pyridine Synthesis Workflow.
Experimental Protocol: One-Pot Acetic Acid-Catalyzed Bohlmann-Rahtz Synthesis
-
Materials: Enamine (e.g., ethyl β-aminocrotonate), alkynone, toluene, glacial acetic acid.
-
Procedure:
-
Prepare a 5:1 mixture of toluene and glacial acetic acid.
-
Dissolve the enamine (~1 mmol, 1 equivalent) and the alkynone (1.2–2.4 equivalents) in the toluene-acetic acid mixture (5 mL).
-
Stir the reaction mixture at 50 °C for 6 hours.
-
After cooling, partition the mixture between toluene (30 mL) and a saturated aqueous sodium bicarbonate solution (30 mL).
-
Separate the layers and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), dry over magnesium sulfate, and evaporate the solvent in vacuo to obtain the pyridine product.
-
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | 50 | 6 | Good to Excellent |
| Amberlyst 15 | 50 | 26 | Good |
| Ytterbium(III) triflate | Reflux | 16 | Good |
Table 2: Comparison of Catalysts for the One-Pot Bohlmann-Rahtz Synthesis.
The Guareschi-Thorpe Synthesis: Access to 2-Pyridones
The Guareschi-Thorpe synthesis is a valuable MCR for the preparation of 2-pyridones, another important class of heterocyclic compounds.[12] The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[12]
Causality in Experimental Design: The key to this synthesis is the use of cyanoacetamide, which provides the nitrogen atom and a C2-carbonyl group precursor for the resulting 2-pyridone. The 1,3-dicarbonyl compound provides the remaining carbon atoms of the pyridine ring. Recent advancements have focused on developing greener protocols, such as using ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a mild base.[11][13]
Mechanism of the Guareschi-Thorpe Synthesis
-
Knoevenagel Condensation: The cyanoacetamide condenses with one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Michael Addition: An intramolecular Michael addition occurs, leading to the formation of a cyclic intermediate.
-
Tautomerization and Cyclization: Tautomerization and subsequent cyclization with the loss of water leads to the formation of the 2-pyridone ring.
Caption: Guareschi-Thorpe Synthesis Workflow.
Experimental Protocol: Green Guareschi-Thorpe Synthesis of a 2-Pyridone
-
Materials: Cyanoacetamide, ethyl acetoacetate, ammonium carbonate, water, ethanol.
-
Procedure:
-
In a round-bottom flask, prepare a mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL).[8]
-
Heat the mixture at 80°C for 4 hours.[8]
-
Upon cooling, the precipitated product is collected by filtration.[8]
-
Wash the solid with cold water and dry to yield the desired 2-pyridone.[8]
-
The Frontier: Modern MCR Strategies for Pyridine Synthesis
Beyond the classical named reactions, the field of MCRs for pyridine synthesis is continually evolving. Domino reactions, which involve a cascade of intramolecular transformations, are particularly powerful for constructing complex polycyclic pyridine systems.
A notable example is the domino Knoevenagel-hetero-Diels-Alder reaction . This strategy allows for the synthesis of complex fused pyridine systems in a single step. The reaction typically involves the in-situ formation of a diene via a Knoevenagel condensation, which then undergoes an intramolecular hetero-Diels-Alder reaction to construct the fused pyridine ring system.
Field-Proven Insights: MCRs in Drug Discovery and Development
The efficiency and diversity-oriented nature of MCRs make them exceptionally well-suited for applications in medicinal chemistry. The ability to rapidly generate libraries of complex pyridine derivatives allows for the exploration of vast chemical space in the search for new therapeutic agents.
The synthesis of pyrano[3,2-c]pyridones, for instance, has been achieved through a three-component reaction, and the resulting compounds have shown promising anticancer activity. Similarly, four-component reactions have been employed to synthesize chromene-based 2(1H)-pyridones, which have also been evaluated for their anticancer properties. These examples underscore the power of MCRs to not only efficiently synthesize complex molecules but also to generate novel compounds with significant biological activity.
| Compound Class | MCR Type | Biological Activity |
| Pyrano[3,2-c]pyridones | Three-component | Anticancer |
| Chromene-based 2(1H)-pyridones | Four-component | Anticancer |
| 3,4,6-Triaryl-2(1H)-pyridones | Three-component | Anticancer |
Table 3: Examples of Bioactive Pyridine Derivatives Synthesized via MCRs.
Conclusion and Future Perspectives
Multicomponent reactions represent a paradigm of elegance and efficiency in modern organic synthesis. The Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe reactions, along with their modern variants, provide a robust and versatile toolkit for the construction of a wide array of complex pyridine derivatives. As the demand for novel therapeutic agents continues to grow, the principles of atom economy, operational simplicity, and diversity-oriented synthesis embodied by MCRs will undoubtedly play an increasingly critical role in the future of drug discovery and development. The continued exploration of novel MCRs, the development of more efficient catalytic systems, and the application of these reactions to the synthesis of increasingly complex and biologically relevant molecules will undoubtedly shape the future of heterocyclic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction | Bentham Science [benthamscience.com]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-6-iodopyridine-3-carboxylic Acid
Hazard Assessment and Waste Classification: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 5-Hydroxy-6-iodopyridine-3-carboxylic acid is crucial. This proactive assessment informs every subsequent step of the disposal process.
-
Pyridine Moiety : Pyridine and its derivatives are known to be hazardous.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[2] Many are also flammable and can cause irritation to the skin and eyes.[3][4] Therefore, any waste containing this compound should be treated as potentially toxic and irritant.[5]
-
Iodinated Organic Compound : The presence of iodine increases the molecular weight and can contribute to the compound's persistence in the environment. Some iodinated compounds are classified as hazardous materials due to their potential for chemical reactivity or toxicity.[6] Improper disposal, such as incineration at facilities not equipped to handle halogenated waste, can lead to the formation of harmful byproducts.
-
Carboxylic Acid and Hydroxyl Groups : While these groups are common in organic chemistry, they can influence the compound's solubility and reactivity. The acidic nature of the carboxylic acid means it should not be mixed with bases or strong oxidizing agents.[7][8]
Based on this assessment, all waste containing this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .[5][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, such as nitrile or butyl rubber.[9][10] | To prevent skin contact and absorption.[11] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3][9] | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard, fully-buttoned laboratory coat.[9] | To protect clothing and skin from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][9] | To avoid inhalation of any dust or vapors.[11] |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to be a closed-loop system, minimizing the risk of exposure and ensuring regulatory compliance from the point of waste generation to its final disposal.
Proper segregation is fundamental to safe and compliant chemical waste management.[8]
-
Solid Waste :
-
Liquid Waste :
-
For solutions containing this compound, use a dedicated, labeled, and sealed hazardous waste container.[12]
-
Crucially, do not mix this waste stream with other incompatible wastes , such as strong bases, oxidizing agents, or non-halogenated organic solvents.[5] Incompatible materials can lead to dangerous chemical reactions.[7]
-
-
Contaminated PPE :
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[1]
-
Clear and accurate labeling is a critical component of hazardous waste management, ensuring that all personnel are aware of the container's contents and associated hazards.[13][14]
-
Each waste container must be clearly labeled with the words "Hazardous Waste." [8]
-
The label must include the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
Indicate the approximate quantity or concentration of the waste.
-
Record the date when the first piece of waste was added to the container (the accumulation start date).[8]
Waste containers must be stored safely and securely pending collection by a licensed disposal vendor.
-
Store all sealed hazardous waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) .[7][13]
-
The SAA should be under the control of the laboratory personnel generating the waste.
-
Ensure secondary containment is in place to capture any potential leaks.[5]
-
Store containers away from sources of ignition and incompatible materials.[3][9]
The final step is to ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]
-
Provide them with a clear inventory of the waste.
-
Never pour this compound waste down the drain or dispose of it in the regular trash. [9]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear, rehearsed emergency plan is essential.
-
Small Spill (manageable by trained personnel) :
-
Alert others in the immediate area.[15]
-
Ensure you are wearing the appropriate PPE.[16]
-
Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][3]
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[1]
-
Collect all cleaning materials as hazardous waste.[1]
-
-
Large Spill :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[11]
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
